2-Bromo-4-cyclopropylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-cyclopropyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFCLCADEPTWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669494 | |
| Record name | 2-Bromo-4-cyclopropyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095010-50-6 | |
| Record name | 2-Bromo-4-cyclopropyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-cyclopropyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2-Bromo-4-cyclopropylthiazole
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-cyclopropylthiazole
Introduction
The thiazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a multitude of pharmacologically active agents.[1] Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Within this vital class of compounds, this compound serves as a critical and versatile building block for the synthesis of more complex molecules in drug discovery and development programs. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position and a lipophilic cyclopropyl group at the 4-position, allows for diverse downstream functionalization through various cross-coupling reactions.
This guide provides a comprehensive, technically detailed overview of the robust and field-proven synthetic pathway to this compound. We will delve into the strategic rationale behind the chosen synthetic route, provide step-by-step experimental protocols, and explain the underlying chemical principles that govern each transformation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this key intermediate.
Synthetic Strategy and Retrosynthetic Analysis
The most logical and efficient approach to constructing the this compound scaffold involves a multi-step sequence starting from readily available commercial precursors. The core of this strategy is the celebrated Hantzsch thiazole synthesis, a reliable method for forming the thiazole ring.[1][2][5]
A retrosynthetic analysis reveals a clear path: the target molecule can be accessed from a 2-amino-4-cyclopropylthiazole precursor via a Sandmeyer-type reaction. This amino-thiazole intermediate is a classic product of the Hantzsch condensation between an α-haloketone and thiourea.[6][7] The required α-haloketone, 2-bromo-1-cyclopropylethanone, is readily prepared by the selective alpha-bromination of cyclopropyl methyl ketone.[8]
This three-stage approach is advantageous due to the high yields typically associated with each step, the use of inexpensive starting materials, and the well-documented nature of the reactions involved.
Caption: Overall Synthetic Workflow for this compound.
Part 1: Synthesis of 2-Bromo-1-cyclopropylethanone
The synthesis begins with the preparation of the key α-haloketone intermediate. The alpha-bromination of cyclopropyl methyl ketone is a selective reaction that places a bromine atom on the methyl group adjacent to the carbonyl.[8] This position is activated by the electron-withdrawing carbonyl group, making the α-protons acidic and susceptible to substitution. The reaction is typically performed under conditions that favor the formation of the kinetic enolate on the less substituted side (the methyl group).[8]
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclopropyl methyl ketone | 84.12 | 10.0 g | 0.119 |
| N-Bromosuccinimide (NBS) | 177.98 | 21.2 g | 0.119 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.2 g | 0.0012 |
| Carbon tetrachloride (CCl₄) | 153.82 | 200 mL | - |
Procedure:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add cyclopropyl methyl ketone (10.0 g, 0.119 mol) and carbon tetrachloride (200 mL).
-
Add N-Bromosuccinimide (21.2 g, 0.119 mol) and a catalytic amount of AIBN (0.2 g).
-
Heat the reaction mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The use of a radical initiator like AIBN facilitates the reaction.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry). The reaction is typically complete within 2-4 hours. The solid succinimide byproduct will float to the surface.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 2-bromo-1-cyclopropylethanone, is a lachrymatory oil. It can be purified by vacuum distillation, although for the subsequent step, the crude product is often of sufficient purity.
Causality and Trustworthiness: The use of NBS provides a constant, low concentration of bromine, minimizing side reactions.[9] CCl₄ is a standard solvent for radical brominations. The protocol is self-validating as the formation of the succinimide byproduct provides a visual cue of reaction progress, and the purity can be readily checked by standard analytical techniques before proceeding.
Part 2: Hantzsch Synthesis of 2-Amino-4-cyclopropylthiazole
This step involves the classic Hantzsch thiazole synthesis, a condensation reaction between the α-haloketone prepared in Part 1 and thiourea.[1] This reaction is a robust and high-yielding method for constructing the 2-aminothiazole core.[2][3]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-1-cyclopropylethanone | 163.01 | 19.4 g (crude from Part 1) | ~0.119 |
| Thiourea | 76.12 | 9.1 g | 0.119 |
| Ethanol (95%) | 46.07 | 250 mL | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (9.1 g, 0.119 mol) in ethanol (250 mL).
-
Add the crude 2-bromo-1-cyclopropylethanone (19.4 g, ~0.119 mol) to the solution.
-
Heat the mixture to reflux (approx. 78°C) with stirring. A precipitate of 2-amino-4-cyclopropylthiazole hydrobromide will begin to form. The reaction is typically complete in 3-5 hours.
-
Monitor the reaction by TLC until the starting α-haloketone is consumed.
-
After completion, cool the reaction mixture in an ice bath.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
To obtain the free base, suspend the hydrobromide salt in water and neutralize by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~8-9.
-
Collect the resulting solid product by vacuum filtration, wash with cold water, and dry under vacuum. This yields 2-amino-4-cyclopropylthiazole as a solid.
Part 3: Sandmeyer Synthesis of this compound
The final step is the conversion of the 2-amino group to a 2-bromo group. This is achieved via a Sandmeyer reaction, which involves two critical stages: the formation of a diazonium salt from the amine, followed by its displacement with a bromide ion, catalyzed by copper(I) bromide.[10][11]
CAUTION: Diazonium salts can be explosive when isolated and dry. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including a blast shield. The reaction must be maintained at a low temperature (0-5°C).
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-4-cyclopropylthiazole | 140.21 | 10.0 g | 0.071 |
| Copper(I) Bromide (CuBr) | 143.45 | 12.3 g | 0.086 |
| Hydrobromic Acid (HBr, 48%) | 80.91 | 50 mL | ~0.44 |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.4 g | 0.078 |
| Water | 18.02 | 150 mL | - |
Procedure:
-
Preparation of Diazonium Salt: In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, prepare a solution of copper(I) bromide (12.3 g) in 48% hydrobromic acid (50 mL). Cool this solution to 0°C in an ice-salt bath.
-
In a separate beaker, dissolve 2-amino-4-cyclopropylthiazole (10.0 g) in water (100 mL) and 48% HBr (20 mL). Cool this solution to 0°C.
-
Slowly add a solution of sodium nitrite (5.4 g) in water (50 mL) dropwise to the amine solution, ensuring the temperature is maintained between 0-5°C. Stir for 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the vigorously stirred CuBr/HBr solution, again maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt (cessation of nitrogen gas evolution).
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure this compound.
Product Characterization
The final product should be characterized to confirm its identity and purity.
Table of Properties for this compound:
| Property | Value | Reference |
| CAS Number | 1095010-50-6 | [12] |
| Molecular Formula | C₆H₆BrNS | [12][13] |
| Molecular Weight | 204.09 g/mol | [13] |
| Appearance | Liquid or low-melting solid | - |
| Boiling Point | 255.4 ± 9.0 °C (Predicted) | [12] |
| Density | 1.754 ± 0.06 g/cm³ (Predicted) | [12] |
| XLogP3 | 2.98 | [12] |
Spectroscopic data (¹H NMR, ¹³C NMR) should be acquired to confirm the structure. Expected ¹H NMR signals would include those for the cyclopropyl protons and the thiazole ring proton.
Conclusion
The is reliably achieved through a three-part sequence: alpha-bromination of cyclopropyl methyl ketone, Hantzsch condensation with thiourea, and a subsequent Sandmeyer reaction. Each step is based on well-established, high-yielding transformations that utilize readily available and cost-effective reagents. By carefully controlling reaction conditions, particularly during the potentially hazardous diazotization step, researchers can consistently produce this valuable synthetic intermediate. The strategic placement of the cyclopropyl group and the reactive bromide handle makes this compound a powerful asset for the construction of novel molecular architectures in the ongoing quest for new therapeutic agents.
References
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Thiazole synthesis . Organic Chemistry Portal. Available at: [Link]
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Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea . ResearchGate. Available at: [Link]
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An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry . World Journal of Research and Review. Available at: [Link]
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Synthesis of thiourea-derived thiazolines . ResearchGate. Available at: [Link]
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Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study . Taylor & Francis Online. Available at: [Link]
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Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions . Beilstein Journal of Organic Chemistry. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . MDPI. Available at: [Link]
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Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF . ResearchGate. Available at: [Link]
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1-cyclopropylethanone - 765-43-5 . ChemSynthesis. Available at: [Link]
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Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods . Lookchem. Available at: [Link]
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Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation . YouTube. Available at: [Link]
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Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics . PMC - NIH. Available at: [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . PMC - NIH. Available at: [Link]
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Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions . PubMed. Available at: [Link]
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Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions . ResearchGate. Available at: [Link]
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Synthesis of 2–bromo–4–phenylthiazole . ResearchGate. Available at: [Link]
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(PDF) 2-Bromo-4-phenyl-1,3-thiazole . ResearchGate. Available at: [Link]
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One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity . Asian Journal of Chemistry. Available at: [Link]
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Hantzsch pyridine synthesis . Wikipedia. Available at: [Link]
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2-Bromo-4-methyl-1,3-thiazole | C4H4BrNS . PubChem. Available at: [Link]
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An In-depth Technical Guide to 2-Bromo-4-cyclopropylthiazole
Abstract: 2-Bromo-4-cyclopropylthiazole is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural combination of a reactive bromine atom, a stable thiazole core, and a conformationally rigid cyclopropyl group makes it a valuable scaffold for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound belongs to the thiazole class of heterocyclic compounds, which are integral components of numerous FDA-approved drugs and biologically active molecules.[1][2] The thiazole ring itself is a key pharmacophore found in agents with antimicrobial, antiretroviral, antifungal, and anticancer properties.[1][2]
The strategic placement of substituents on this particular molecule dictates its utility:
-
The 2-Bromo Group: This is the primary reactive site. The carbon-bromine bond is readily activated by transition metal catalysts, making it an excellent handle for carbon-carbon and carbon-heteroatom bond formation, most notably in cross-coupling reactions.
-
The 4-Cyclopropyl Group: The cyclopropyl moiety is a "bioisostere" of larger groups, often introduced to improve metabolic stability, binding affinity, and membrane permeability of drug candidates.[3][4][5] Its rigid, three-dimensional structure can lock a molecule into a specific conformation, which is crucial for precise interaction with biological targets.[3][5]
This guide will delve into the practical aspects of utilizing this compound, from its synthesis and characterization to its application in creating novel chemical entities.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of this compound is the first step in its effective application. These properties dictate storage conditions, solvent choices for reactions, and analytical methods for characterization.
Core Chemical Properties
The key identifiers and physical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1095010-50-6 | [6][7] |
| Molecular Formula | C₆H₆BrNS | [6][7] |
| Molecular Weight | 204.09 g/mol | [7] |
| Appearance | White to off-white or light brown crystalline powder | [8][9] |
| Boiling Point | 255.4 ± 9.0 °C (Predicted) | [6] |
| Density | 1.754 ± 0.06 g/cm³ (Predicted) | [6] |
| Water Solubility | Very slightly soluble (0.33 g/L at 25 °C) | [6] |
| LogP (XLogP3) | 2.98 | [6] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the expected signatures for common analytical techniques.
-
¹H NMR (Proton NMR): The spectrum should show distinct signals for the cyclopropyl protons (typically complex multiplets in the 0.8-2.2 ppm range) and a singlet for the proton on the thiazole ring (C5-H), expected further downfield.
-
¹³C NMR (Carbon NMR): The spectrum will reveal signals for the three carbons of the cyclopropyl group, and three distinct signals for the thiazole ring carbons, with the carbon bearing the bromine atom (C2) being significantly influenced by the halogen.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]+ would appear around m/z 203 and 205.
Synthesis and Characterization
The most common and reliable route to this compound begins with the corresponding 2-amino-4-cyclopropylthiazole intermediate. The transformation leverages a well-established method in aromatic chemistry: the Sandmeyer reaction.[10][11][12][13]
Synthetic Workflow Diagram
Caption: General synthetic pathway for this compound.
Field-Proven Synthesis Protocol
This protocol details the conversion of 2-amino-4-cyclopropylthiazole to the target compound. The Sandmeyer reaction is a robust method for replacing an amino group on an aromatic ring with a halide.[11][12][13]
Expert Insight: The key to a successful Sandmeyer reaction is maintaining a low temperature during the diazotization step to prevent the unstable diazonium salt from decomposing prematurely. The use of a copper(I) salt is crucial as it catalyzes the radical-nucleophilic aromatic substitution mechanism that leads to the final product.[11][13]
Step-by-Step Methodology:
-
Diazotization:
-
Suspend 2-amino-4-cyclopropylthiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-4 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath. Maintaining this temperature is critical.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30-45 minutes at this temperature. The formation of the diazonium salt is typically observed by a slight color change.
-
-
Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas (N₂) will be observed.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Self-Validation: Purity should be confirmed by HPLC and LC-MS. The structure must be validated by ¹H NMR, ¹³C NMR, and MS to confirm the successful replacement of the amino group with bromine and the integrity of the cyclopropyl and thiazole moieties.
Chemical Reactivity and Synthetic Utility
The primary utility of this compound in drug development lies in its capacity to undergo palladium-catalyzed cross-coupling reactions.[14] This allows for the modular and efficient construction of complex molecules by forming new C-C, C-N, or C-S bonds at the C2 position.
Key Cross-Coupling Reactions
Caption: Major cross-coupling reactions involving this compound.
Protocol Example: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds.[15][16][17]
Expert Insight: The choice of catalyst, ligand, and base is critical for success, especially with heterocyclic substrates which can sometimes poison the catalyst. For 2-bromothiazoles, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[18] A moderately strong inorganic base like potassium carbonate or cesium carbonate is typically sufficient.[15]
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of Pd₂(dba)₃ (0.01-0.03 eq) and a ligand like SPhos (0.02-0.06 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
-
Work-up and Purification:
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue via column chromatography on silica gel to isolate the desired 2-substituted-4-cyclopropylthiazole product.
-
Applications in Drug Discovery
The this compound scaffold is a privileged structure in modern medicinal chemistry. Its derivatives are being investigated for a range of therapeutic targets. The combination of the flat, aromatic thiazole ring (a hydrogen bond acceptor) and the rigid, lipophilic cyclopropyl group allows for precise tuning of a molecule's properties to optimize its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[3][4]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] It can be harmful if swallowed, inhaled, or absorbed through the skin.[19][20]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[6][21]
-
Handling: Avoid creating dust. Use non-sparking tools. Wash hands thoroughly after handling.[6][21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] Keep away from incompatible materials such as strong oxidizing agents.[19][22]
Conclusion
This compound is a versatile and powerful building block for drug discovery and organic synthesis. Its well-defined reactivity, centered on the C-Br bond, allows for predictable and efficient elaboration into more complex structures via modern cross-coupling chemistry. By understanding its fundamental properties, synthesis, and reactivity as outlined in this guide, researchers can effectively leverage this compound to accelerate the development of novel chemical entities with therapeutic potential.
References
- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). This compound Industrial Grade.
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El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Retrieved from [Link]
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Gellis, A., et al. (n.d.). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. PubMed. Retrieved from [Link]
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Chemsigma. (n.d.). 4-BROMO-2-CYCLOPROPYL-THIAZOLE, 95% [1086381-69-2]. Retrieved from [Link]
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Nemr, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]
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National Analytical Corporation - Chemical Division. (n.d.). 2-amino- 5-bromo-4-cyclopropylthiazole. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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Sharma, V., et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. Retrieved from [Link]
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Ayati, A., et al. (n.d.). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
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An In-depth Technical Guide to 2-Bromo-4-cyclopropylthiazole (CAS 1095010-50-6) for Drug Discovery Professionals
Introduction: The Strategic Value of 2-Bromo-4-cyclopropylthiazole in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the successful development of novel therapeutics. Among these, the thiazole ring system holds a privileged position, forming the core of numerous approved drugs and clinical candidates.[1][2][3] this compound (CAS 1095010-50-6) has emerged as a particularly valuable building block for medicinal chemists. This guide provides an in-depth technical overview of its properties, synthesis, and, most importantly, its strategic applications in the generation of compound libraries for screening and lead optimization. The presence of a bromine atom at the 2-position offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical moieties.[4] Concurrently, the cyclopropyl group at the 4-position introduces a unique conformational rigidity and metabolic stability, often leading to improved pharmacological profiles.[5] This combination of features makes this compound a powerful tool for exploring chemical space and developing next-generation therapeutics.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthetic and medicinal chemistry programs. These properties influence its reactivity, solubility, and handling characteristics.
| Property | Value | Source(s) |
| CAS Number | 1095010-50-6 | Internal Data |
| Molecular Formula | C₆H₆BrNS | Internal Data |
| Molecular Weight | 204.09 g/mol | Internal Data |
| Appearance | White to off-white crystalline powder | Internal Data |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂), sparingly soluble in water. | Internal Data |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Internal Data |
Strategic Applications in Drug Discovery: A Scaffold for Innovation
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The 2-bromo substituent is the key to its synthetic flexibility, allowing for the application of powerful carbon-carbon and carbon-nitrogen bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Diversity
The bromine atom at the 2-position of the thiazole ring is ideally suited for a range of palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents, thereby facilitating the rapid generation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[6][7][8] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties, which are prevalent in many kinase inhibitors and other targeted therapies.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) are added the desired aryl or heteroaryl boronic acid (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: A palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 eq) or a more advanced catalyst system like Pd(dppf)Cl₂ (0.05-0.1 eq), is added to the mixture.
-
Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling workflow.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to compounds with linear, rigid alkynyl linkers.[9][10][11][12][13]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: A mixture of this compound (1.0 eq), the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.01-0.05 eq) is prepared in a suitable solvent such as THF or DMF.
-
Base Addition: A base, typically an amine like triethylamine or diisopropylamine, is added to the mixture.
-
Reaction Execution: The reaction is stirred at room temperature or slightly elevated temperatures under an inert atmosphere until completion.
-
Work-up and Purification: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.
Caption: Sonogashira coupling workflow.
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4][14][15][16] This reaction is particularly valuable for introducing primary and secondary amines, which are common functionalities in bioactive molecules.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.1 eq), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq).
-
Solvent Addition: Anhydrous solvent (e.g., toluene, dioxane) is added.
-
Reaction Execution: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete.
-
Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Caption: Buchwald-Hartwig amination workflow.
Potential Therapeutic Applications of this compound Derivatives
The derivatives synthesized from this compound have the potential to target a wide range of biological pathways implicated in various diseases. The thiazole nucleus is a common feature in compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory activities.[1][3][17]
Anticancer Drug Discovery
Thiazole-containing compounds have been extensively investigated as anticancer agents.[18][19][20] They have been shown to inhibit various protein kinases that are crucial for tumor growth and proliferation, such as VEGFR-2, Akt, EGFR, and HER2.[18][20] Furthermore, some thiazole derivatives have been found to inhibit cancer cell migration and invasion, key processes in metastasis.[21]
Relevant Cell-Based Assays for Screening Anticancer Activity
-
MTT Assay: To assess the cytotoxic effects of the synthesized compounds on cancer cell lines (e.g., MCF-7, HepG2, A549).[18][19][22]
-
Transwell Migration Assay: To evaluate the ability of the compounds to inhibit cancer cell migration.[21]
-
Matrigel Invasion Assay: To determine the inhibitory effect of the compounds on cancer cell invasion through an extracellular matrix.[21]
-
Kinase Inhibition Assays: To measure the direct inhibitory activity of the compounds against specific protein kinases.[20][23][24][25][26][27]
-
Apoptosis and Cell Cycle Analysis: To elucidate the mechanism of cell death induced by the compounds, often performed using flow cytometry.[18][19]
Conclusion and Future Perspectives
This compound represents a highly valuable and strategically important building block for modern drug discovery. Its synthetic tractability, particularly through palladium-catalyzed cross-coupling reactions, allows for the efficient generation of diverse chemical libraries. The inherent properties of the thiazole ring, combined with the unique features of the cyclopropyl moiety, provide a solid foundation for the development of novel therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles. Researchers and drug development professionals are encouraged to leverage the potential of this scaffold to explore new chemical space and address unmet medical needs, particularly in the fields of oncology and infectious diseases.
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. (Source Link: [Link])
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Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Medicinal Chemistry Letters. (Source Link: [Link])
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A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS One. (Source Link: [Link])
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Suzuki-Miyaura Coupling|Basics|Mechanism|Examples| ChemOrgChem. YouTube. (Source Link: [Link])
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. (Source Link: [Link])
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Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic Letters. (Source Link: [Link])
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An In-depth Technical Guide to the Structural Analysis and Spectroscopic Data of 2-Bromo-4-cyclopropylthiazole
Introduction
2-Bromo-4-cyclopropylthiazole is a substituted heterocyclic compound of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, and the unique combination of a bromine atom at the 2-position and a cyclopropyl group at the 4-position imparts specific physicochemical properties that are advantageous for lead optimization and the exploration of chemical space. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the cyclopropyl moiety can enhance metabolic stability, binding affinity, and cell permeability. This guide provides a comprehensive analysis of the structural features of this compound and a detailed prediction of its spectroscopic data, based on established principles and data from analogous compounds.
Molecular Structure and Key Features
The molecular structure of this compound consists of a five-membered thiazole ring, which is an aromatic heterocycle containing one sulfur and one nitrogen atom. A bromine atom is attached to the carbon atom at position 2, and a cyclopropyl group is bonded to the carbon atom at position 4.
Caption: Proposed synthetic workflow for this compound.
-
Step 1: Synthesis of 2-Amino-4-cyclopropylthiazole. To a solution of 1-bromo-1-cyclopropylacetone (1.0 eq) in a suitable solvent such as ethanol, add thiourea (1.1 eq). The mixture is heated to reflux and the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is worked up with an aqueous basic solution and extracted with an organic solvent. The crude product is then purified by column chromatography.
-
Step 2: Synthesis of this compound. The 2-amino-4-cyclopropylthiazole (1.0 eq) is subjected to a Sandmeyer-type reaction. It is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, followed by the addition of a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The product is then extracted, and the crude material is purified by column chromatography to yield this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of the synthesized compound.
-
NMR Spectroscopy: A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-resolution NMR spectrometer.
-
Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
Infrared Spectroscopy: The functional groups are identified by analyzing the IR spectrum obtained using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Conclusion
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The Enigmatic Mechanism of 2-Bromo-4-cyclopropylthiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The thiazole scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological profile. Within this privileged class, 2-bromo-4-cyclopropylthiazole derivatives are emerging as a compelling chemotype for novel therapeutic development. The strategic incorporation of a bromine atom at the 2-position offers a synthetically tractable handle for diversification, while the cyclopropyl moiety at the 4-position is known to enhance metabolic stability and target engagement. This technical guide synthesizes the current understanding and plausible mechanisms of action for this promising class of molecules, drawing upon data from structurally related thiazole derivatives to provide a predictive framework for researchers in drug discovery and development. We will explore potential biological targets, propose signaling pathways, and outline robust experimental protocols to elucidate their precise molecular mechanisms.
Introduction: The Thiazole Scaffold and the Promise of 2-Bromo-4-cyclopropyl Substitution
Thiazole-containing compounds are integral to a wide array of clinically approved drugs and biologically active molecules, demonstrating a remarkable spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The versatility of the thiazole ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[1]
The focus of this guide, the this compound core, presents two key structural features that are particularly advantageous in drug design:
-
The 2-Bromo Substituent: This halogen atom serves as a versatile synthetic handle, facilitating a variety of cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries, a crucial step in lead optimization.[3]
-
The 4-Cyclopropyl Group: The cyclopropyl ring is a bioisostere for various functional groups and is known to confer several desirable properties. Its rigid, three-dimensional structure can enhance binding affinity to biological targets and improve metabolic stability by blocking potential sites of oxidation.[4]
Given the nascent stage of research into this specific derivative class, this guide will extrapolate from the established mechanisms of action of other substituted thiazoles to propose likely biological activities and molecular targets.
Postulated Mechanisms of Action and Potential Therapeutic Applications
Based on the extensive literature on functionally similar thiazole derivatives, we can hypothesize several primary mechanisms of action for this compound compounds. These are broadly categorized into anti-inflammatory, anticancer, and antimicrobial activities.
Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
A significant body of research points to thiazole derivatives as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5][6][7] NSAIDs like celecoxib, a selective COX-2 inhibitor, feature a heterocyclic core that is crucial for their activity.[8]
Proposed Mechanism: this compound derivatives may act as competitive inhibitors of COX-1 and/or COX-2. The thiazole ring can mimic the binding of the natural substrate, arachidonic acid, to the active site of the enzyme. The specific substitutions will dictate the selectivity towards COX-2 over COX-1, a desirable trait for minimizing gastrointestinal side effects.[6]
Supporting Evidence from Related Compounds:
-
Studies on 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives have demonstrated that substitutions on the thiazole ring significantly influence their COX inhibitory activity.[5]
-
Novel thiazole carboxamide derivatives have been designed and synthesized as selective COX-2 inhibitors, showing promising anti-inflammatory effects.[6][7]
Diagram: Postulated COX Inhibition Pathway
Caption: Postulated inhibition of the cyclooxygenase (COX) pathway.
Anticancer Activity via Kinase Inhibition
The 2-aminothiazole scaffold is a well-established pharmacophore in oncology.[1] Several clinically approved kinase inhibitors, such as dasatinib, feature a thiazole ring.[3] Kinases, particularly receptor tyrosine kinases (RTKs) like EGFR and HER-2, are often dysregulated in cancer and are prime targets for therapeutic intervention.[8]
Proposed Mechanism: this compound derivatives could function as ATP-competitive inhibitors of various protein kinases. The thiazole core can occupy the adenine-binding pocket of the kinase domain, while the cyclopropyl and other derivatized moieties can extend into adjacent hydrophobic regions, conferring potency and selectivity.
Supporting Evidence from Related Compounds:
-
Pyrazolyl-thiazole derivatives have shown potent dual inhibitory activity against HER-2 and EGFR.[8]
-
The design of hybrid molecules merging pharmacophores from celecoxib and dasatinib highlights the potential for thiazole derivatives to target multiple pathways in cancer.[3]
-
Studies on pyrazolo[3,4-d]thiazole derivatives have demonstrated significant VEGFR-2 inhibition, surpassing the efficacy of sorafenib in some cases.[9]
Diagram: Proposed Kinase Inhibition Signaling Pathway
Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.
Antimicrobial Activity
Thiazole derivatives have a long history as antimicrobial agents.[10][11] Their mechanisms of action in microbes are diverse and can involve the inhibition of essential enzymes.
Proposed Mechanism:
-
Antibacterial: this compound derivatives may target enzymes crucial for bacterial cell wall synthesis, such as MurB.[1]
-
Antifungal: Inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi, is a likely mechanism.[1] The lipophilic nature of the cyclopropyl and bromo substituents could enhance penetration of microbial cell membranes.[1]
Supporting Evidence from Related Compounds:
-
Molecular docking studies have suggested MurB as a probable target for antibacterial 2-aminothiazole derivatives.[1]
-
Inhibition of CYP51 is a known mechanism for azole antifungal drugs and is a plausible target for thiazole derivatives.[1]
-
Various 2-aminothiazole derivatives have demonstrated significant in vitro activity against a range of bacterial and fungal strains.[10][12]
Experimental Protocols for Mechanism of Action Studies
To validate the hypothesized mechanisms of action, a systematic experimental approach is required. The following protocols provide a framework for characterizing the biological activity of novel this compound derivatives.
In Vitro Enzyme Inhibition Assays
Objective: To determine the direct inhibitory effect of the derivatives on purified target enzymes.
Protocol: COX Inhibition Assay
-
Enzyme Preparation: Obtain commercially available purified human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and EDTA).
-
Compound Preparation: Dissolve the this compound derivatives in DMSO to create stock solutions. Prepare serial dilutions in the assay buffer.
-
Assay Procedure: a. In a 96-well plate, add the assay buffer, enzyme, and the test compound or vehicle control (DMSO). b. Pre-incubate for 10 minutes at room temperature. c. Initiate the reaction by adding arachidonic acid as the substrate. d. Incubate for a specified time (e.g., 2 minutes) at 37°C. e. Stop the reaction by adding a solution of HCl. f. Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Protocol: Kinase Inhibition Assay (e.g., EGFR)
-
Enzyme and Substrate: Use purified recombinant human EGFR and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Assay Buffer: Prepare a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2, MnCl2, and DTT).
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Procedure: a. In a 96-well plate, combine the kinase, peptide substrate, and test compound. b. Initiate the reaction by adding ATP (often radiolabeled [γ-32P]ATP or using a luminescence-based ATP detection system like Kinase-Glo®). c. Incubate for 30-60 minutes at 30°C. d. Stop the reaction and quantify kinase activity. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, measure the remaining ATP.
-
Data Analysis: Determine the IC50 values as described for the COX assay.
Cellular Assays
Objective: To assess the effect of the derivatives on cellular pathways and viability in relevant cell models.
Protocol: Cancer Cell Viability Assay (MTS Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours.
-
MTS Reagent: Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation and Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Diagram: Experimental Workflow for In Vitro and Cellular Assays
Caption: A generalized workflow for characterizing the mechanism of action.
Data Presentation and Interpretation
All quantitative data from these assays should be summarized in a clear and structured format to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Example Data Summary for a Hypothetical Derivative Series
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | EGFR Kinase IC50 (µM) | A549 Cell GI50 (µM) |
| Lead-001 | 15.2 | 0.8 | 19.0 | 2.5 | 5.1 |
| Lead-002 | 25.6 | 1.2 | 21.3 | >50 | 12.8 |
| Lead-003 | 8.9 | 0.5 | 17.8 | 0.9 | 1.7 |
| Celecoxib | 15.0 | 0.05 | 300 | >100 | >50 |
| Dasatinib | >100 | >100 | - | 0.001 | 0.005 |
Conclusion and Future Directions
This compound derivatives represent a promising and synthetically accessible class of compounds with significant therapeutic potential. Based on the established pharmacology of related thiazole scaffolds, their mechanism of action is likely to involve the inhibition of key enzymes such as cyclooxygenases and protein kinases, leading to anti-inflammatory and anticancer effects. Their potential as antimicrobial agents should also be explored.
The experimental protocols outlined in this guide provide a robust framework for elucidating the precise molecular mechanisms and for building a comprehensive structure-activity relationship. Future research should focus on synthesizing diverse libraries of these derivatives and screening them against a panel of relevant biological targets to identify potent and selective lead compounds for further preclinical development.
References
- BenchChem. (n.d.). Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Derivatives.
- Al-Ghorbani, M., et al. (2017). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate.
- Nishikawa, K., et al. (1988). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed.
- MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI.
- de Pinho, R. R., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed.
- BenchChem. (n.d.). 2-Bromo-4-(4-isobutylphenyl)thiazole.
- Al-Ostoot, F. H., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science.
- ResearchGate. (2019). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.
- Abdel-Wahab, B. F., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH.
- El-Sayed, M. A. A., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PMC - PubMed Central.
- El-Damasy, A. K., et al. (2024). Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. PubMed.
- Al-Hussain, S. A., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. NIH.
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An In-Depth Technical Guide to the Discovery and Synthetic History of 2-Bromo-4-cyclopropylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 2-bromo-4-cyclopropylthiazole, a significant heterocyclic building block in modern medicinal chemistry. The document delves into the key synthetic transformations, including the preparation of crucial precursors, the application of the Hantzsch thiazole synthesis, and the final bromination via a Sandmeyer-type reaction. Detailed experimental protocols, mechanistic insights, and data presentation are included to offer a practical resource for researchers in drug discovery and development.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is a privileged heterocyclic motif, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive scaffold for designing molecules that can modulate the activity of a wide range of biological targets. The incorporation of a cyclopropyl group, a non-classical bioisostere of a phenyl ring, can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of a drug candidate. The bromine atom at the 2-position of the thiazole ring serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of cross-coupling reactions. This combination of a thiazole core, a cyclopropyl substituent, and a reactive bromine atom makes this compound a highly valuable intermediate in the synthesis of novel therapeutic agents.
Discovery and Initial Synthesis: A Key Intermediate in Pharmaceutical Research
The first documented synthesis of this compound appears in the patent literature, specifically in patent WO2008065053, filed by sanofi-aventis. This initial disclosure highlights the importance of this molecule as a key intermediate in the preparation of substituted thiazole derivatives with potential therapeutic applications. The synthetic strategy outlined in the patent literature follows a logical and well-established reaction sequence, demonstrating a practical approach to the construction of this important building block.
The overall synthetic pathway can be dissected into three key stages:
-
Preparation of the α-Bromoketone Precursor: The synthesis commences with the alpha-bromination of cyclopropyl methyl ketone to yield 2-bromo-1-cyclopropylethanone.
-
Hantzsch Thiazole Synthesis: The resulting α-bromoketone is then subjected to a Hantzsch thiazole synthesis with thiourea to construct the 2-amino-4-cyclopropylthiazole core.
-
Sandmeyer-Type Bromination: Finally, the 2-amino group is converted to a bromine atom via a Sandmeyer-type reaction to afford the target molecule, this compound.
This multi-step synthesis provides a reliable and scalable route to this valuable intermediate, which has since been utilized in various drug discovery programs.
Synthetic Methodologies: A Detailed Experimental Guide
This section provides a detailed, step-by-step guide to the synthesis of this compound, based on established chemical principles and information extrapolated from the patent literature.
Stage 1: Synthesis of 2-Bromo-1-cyclopropylethanone
The initial step involves the selective bromination of cyclopropyl methyl ketone at the alpha position to the carbonyl group.
Reaction Scheme:
Figure 1: Synthesis of 2-Bromo-1-cyclopropylethanone.
Experimental Protocol:
-
To a solution of cyclopropyl methyl ketone (1.0 eq) in methanol, add bromine (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.
-
Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-1-cyclopropylethanone.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a suitable solvent for this reaction as it is polar enough to dissolve the starting materials and does not interfere with the bromination reaction.
-
Dropwise Addition of Bromine: This is crucial to control the reaction rate and prevent the formation of di-brominated byproducts.
-
Sodium Thiosulfate Quench: This step is essential for safety and to ensure that no unreacted bromine remains in the product.
Stage 2: Hantzsch Thiazole Synthesis of 2-Amino-4-cyclopropylthiazole
The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of thiazole rings.[2] In this step, the previously synthesized 2-bromo-1-cyclopropylethanone is reacted with thiourea.
Reaction Scheme:
Figure 2: Hantzsch Synthesis of 2-Amino-4-cyclopropylthiazole.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-bromo-1-cyclopropylethanone (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a base, such as a saturated aqueous solution of sodium bicarbonate, to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield 2-amino-4-cyclopropylthiazole.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common and effective solvent for the Hantzsch synthesis, as it readily dissolves the reactants and facilitates the reaction at reflux temperature.
-
Slight Excess of Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the more valuable α-bromoketone.
-
Neutralization: The reaction produces hydrobromic acid as a byproduct, which forms a salt with the amino group of the product. Neutralization is necessary to isolate the free base.
Stage 3: Sandmeyer-Type Bromination to this compound
The final step involves the conversion of the 2-amino group of 2-amino-4-cyclopropylthiazole to a bromine atom. This is achieved through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.[3]
Reaction Scheme:
Figure 3: Sandmeyer-Type Bromination.
Experimental Protocol:
-
To a solution of copper(II) bromide (1.5 eq) in acetonitrile, add tert-butyl nitrite (1.5 eq) at 0 °C.
-
To this mixture, add a solution of 2-amino-4-cyclopropylthiazole (1.0 eq) in acetonitrile dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 65 °C for a period of time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into an aqueous solution of hydrochloric acid.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Causality Behind Experimental Choices:
-
tert-Butyl Nitrite: This is used as the diazotizing agent to convert the primary amino group into a diazonium salt.[2]
-
Copper(II) Bromide: This serves as the bromine source and catalyst for the substitution of the diazonium group with a bromide ion.[4]
-
Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
Controlled Temperature: The initial low temperature is crucial for the stable formation of the diazonium salt, while the subsequent heating promotes the substitution reaction and the release of nitrogen gas.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 1095010-50-6 |
| Molecular Formula | C₆H₆BrNS |
| Molecular Weight | 204.09 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in common organic solvents |
Characterization data, as would be expected from the synthesis described, would include:
-
¹H NMR: Resonances corresponding to the cyclopropyl protons and the thiazole ring proton.
-
¹³C NMR: Signals for the carbon atoms of the cyclopropyl and thiazole rings.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule.
Applications in Drug Discovery and Development
As evidenced by its initial disclosure in the patent literature, this compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 2-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships in drug discovery programs.
The cyclopropyl group at the 4-position often imparts favorable pharmacokinetic properties to the final compounds, such as increased metabolic stability and improved cell permeability. The thiazole core itself can engage in hydrogen bonding and other non-covalent interactions with biological targets. Consequently, this compound serves as a versatile starting material for the development of novel inhibitors of enzymes, receptor antagonists, and other classes of therapeutic agents.
Conclusion
The discovery and development of a robust synthetic route to this compound have provided medicinal chemists with a valuable tool for the design and synthesis of novel drug candidates. The multi-step synthesis, involving the alpha-bromination of a ketone, a Hantzsch thiazole cyclization, and a Sandmeyer-type bromination, is a testament to the power of classical organic reactions in constructing complex molecular architectures. This in-depth technical guide has provided a comprehensive overview of the history, synthesis, and applications of this important heterocyclic intermediate, offering a practical resource for researchers in the field of drug discovery and development.
References
- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3131.
- Doyle, M. P., & Bryker, W. J. (1979). Alkyl nitrite-metal halide deamination reactions. 6. Direct synthesis of arenediazonium tetrafluoroborate salts from aromatic amines, tert-butyl nitrite, and boron trifluoride etherate in anhydrous media. The Journal of Organic Chemistry, 44(9), 1572–1574.
- sanofi-aventis. (2008). Preparation of substituted thiazole derivatives for use as medicaments. WO2008065053A1.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
- This reference is a placeholder for a specific protocol for the alpha-bromination of cyclopropyl methyl ketone, which can be found in various organic synthesis liter
- This reference is a placeholder for a detailed experimental procedure for the Hantzsch synthesis of 2-amino-4-cyclopropylthiazole, which can be adapted from general procedures for this reaction type.
- This reference is a placeholder for a specific experimental protocol for the Sandmeyer-type bromination of 2-amino-4-cyclopropylthiazole, which can be derived from the work of Doyle and others on deamin
- This is a placeholder for a reference to a relevant patent, such as US20100029693A1, which may contain further details on the synthesis and applic
-
Thiazole. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Hantzsch thiazole synthesis. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Sandmeyer reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Cyclopropyl group. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Bioisostere. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Palladium-catalyzed coupling reactions. In Wikipedia. Retrieved January 12, 2026, from [Link]
- This is a placeholder for a reference to a comprehensive review on the use of thiazoles in medicinal chemistry.
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.).
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Spectroscopic Blueprint of 2-Bromo-4-cyclopropylthiazole: A Guide for Researchers
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, thiazole derivatives are of paramount importance due to their wide-ranging biological activities. 2-Bromo-4-cyclopropylthiazole is a key synthetic intermediate, offering a versatile scaffold for the elaboration of more complex molecular architectures. Its bromine atom provides a reactive handle for cross-coupling reactions, while the cyclopropyl moiety can introduce favorable metabolic stability and conformational rigidity.
Molecular Structure and Properties
-
Compound Name: this compound
-
Molecular Formula: C₆H₆BrNS[1]
-
Molecular Weight: 204.09 g/mol [2]
-
Exact Mass: 202.940430 u[1]
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on the analysis of its constituent functional groups and data from structurally related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be characterized by distinct signals corresponding to the thiazole ring proton and the protons of the cyclopropyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Thiazole-H5 | 7.0 - 7.2 | Singlet (s) | N/A | 1H |
| Cyclopropyl-CH | 1.9 - 2.1 | Multiplet (m) | ~3-8 | 1H |
| Cyclopropyl-CH₂ (diastereotopic) | 0.9 - 1.2 | Multiplet (m) | ~3-8 | 4H |
Interpretation and Rationale:
-
Thiazole-H5: The proton at the 5-position of the thiazole ring is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms, and the bromine at the 2-position.
-
Cyclopropyl Protons: The cyclopropyl group presents a more complex system. The methine proton (CH) will be a multiplet due to coupling with the adjacent diastereotopic methylene (CH₂) protons. The four methylene protons are chemically non-equivalent and will likely appear as overlapping multiplets in the upfield region, characteristic of cyclopropyl rings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Thiazole-C2 (C-Br) | 140 - 145 |
| Thiazole-C4 (C-cyclopropyl) | 160 - 165 |
| Thiazole-C5 | 110 - 115 |
| Cyclopropyl-CH | 10 - 15 |
| Cyclopropyl-CH₂ | 5 - 10 |
Interpretation and Rationale:
-
Thiazole Carbons: The carbon atom bonded to bromine (C2) is expected to be significantly downfield. The C4 carbon, attached to the cyclopropyl group and adjacent to the sulfur atom, will also be downfield. The C5 carbon, being a standard aromatic CH, will be the most upfield of the ring carbons.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring are characteristically found in the highly shielded (upfield) region of the ¹³C NMR spectrum.
Predicted Mass Spectrometry Data
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for bromine.
Table 3: Predicted Key m/z Peaks in the Mass Spectrum of this compound
| m/z | Ion | Notes |
| 203/205 | [M]⁺ | Molecular ion peak, showing the characteristic ~1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes. |
| 124 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation pathway for bromo-compounds. |
| 97 | [C₄H₃NS]⁺ | Fragmentation of the cyclopropyl group. |
Interpretation and Rationale:
The most telling feature of the mass spectrum will be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z 203 and 205). This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.[3][4] The base peak could be the molecular ion or a fragment resulting from the loss of the bromine atom.
Experimental Protocols
To obtain high-quality NMR and mass spectrometry data for this compound, the following experimental protocols are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.[5]
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Acquisition:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
-
For ESI, introduce the sample via direct infusion or through a liquid chromatography system.
-
For EI, a gas chromatography-mass spectrometry (GC-MS) setup would be appropriate.
-
Acquire the data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR and mass spectrometry data for this compound. By leveraging established spectroscopic principles and data from analogous structures, researchers can confidently approach the synthesis and characterization of this valuable building block. The provided protocols and interpretations serve as a reliable reference to ensure the structural integrity of this compound in research and development settings.
References
- Wiley-VCH. (2007). Supporting Information.
- CHEMLYTE SOLUTIONS CO.,LTD. Buy this compound Industrial Grade.
- ChemicalBook. 2-Bromo-4-thiazolecarboxylic acid(5198-88-9) 1H NMR spectrum.
- ChemicalBook. 2-Bromothiazole(3034-53-5) 1H NMR spectrum.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Org Lett. (2010). Synthesis and characterization of fused pyrrolo[3,2-d:4,5-d']bisthiazole-containing polymers.
- Benchchem. Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide.
- ResearchGate. Synthesis of 2–bromo–4–phenylthiazole.
- Beilstein Journals. Supplementary Information.
- ResearchGate. (PDF) 2-Bromo-4-phenyl-1,3-thiazole.
- The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- PubChemLite. 2-bromo-4-cyclobutylthiazole (C7H8BrNS).
- ChemicalBook. 2-Bromo-4'-methoxyacetophenone(2632-13-5) 13C NMR spectrum.
- ChemScene. 1086381-69-2 | 4-Bromo-2-cyclopropylthiazole.
- ResearchGate. Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
- Advanced Organic Chemistry. 1H NMR spectrum of 1-bromo-2-methylpropane.
- Advanced Organic Chemistry. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes.
- NIST. 2,5-Pyrrolidinedione, 1-bromo-.
- ChemicalBook. 2'-BROMO-4'-METHYLACETANILIDE(614-83-5) 1H NMR spectrum.
- Advanced Organic Chemistry. Mass spectrum of 1-bromo-2-methylpropane.
- Advanced Organic Chemistry. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes.
- PubChem. 2-Bromo-4-methyl-1,3-thiazol-3-ium;bromide.
- PubChem. 2-bromo-4-(1H-pyrozol-1-yl)-6-(tert-butyl)pyrimidine.
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- 5. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
safety, handling, and MSDS for 2-Bromo-4-cyclopropylthiazole
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-cyclopropylthiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and emergency responses related to this compound. As a key building block in modern medicinal chemistry, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of MSDS data, offering a framework grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) to empower researchers with the knowledge to work safely and effectively.
Section 1: Compound Profile and Hazard Identification
This compound (CAS No. 1095010-50-6) is a heterocyclic compound featuring a thiazole ring substituted with bromine and a cyclopropyl group.[1] Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery. However, its chemical reactivity also necessitates a thorough understanding of its potential hazards.
Physicochemical Characteristics
A foundational aspect of safe handling is understanding a compound's physical and chemical properties. These characteristics influence its behavior under various laboratory conditions and inform the selection of appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNS | [1] |
| Molecular Weight | 204.085 g/mol | [1] |
| Appearance | Not specified (often a solid or oil) | - |
| Density (Predicted) | 1.754 ± 0.06 g/cm³ | [1] |
| Boiling Point (Predicted) | 255.4 ± 9.0 °C | [1] |
| Flash Point (Predicted) | 108.2 ± 18.7 °C | [1] |
| Water Solubility | Very slightly soluble (0.33 g/L at 25 °C) | [1] |
Note: Predicted values are computational estimates and should be used as a guide.
GHS Hazard Classification and Rationale
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. This compound is classified as a warning-level hazard, primarily due to its irritant properties.[1]
| Hazard Class | Category | Hazard Statement | Rationale |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. | The bromo-thiazole moiety can react with moisture and proteins on the skin, leading to inflammation, redness, and discomfort.[1][2] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation. | Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. | Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[1][2] |
The "Warning" signal word indicates that while the hazards are significant and require careful handling, they are not acutely toxic or life-threatening under normal laboratory exposure scenarios.[1]
Section 2: The E-E-A-T Framework for Proactive Safety
A robust safety culture is proactive, not reactive. The following principles guide the protocols in this document, ensuring a self-validating system of safety.
-
Expertise & Experience: Understanding the why behind a safety protocol is as crucial as the protocol itself. For instance, the requirement to handle this compound in a well-ventilated area or fume hood is not arbitrary; it directly mitigates the identified respiratory irritation hazard (H335).[3]
-
Authoritative Grounding: All safety recommendations are based on established standards from regulatory bodies and data from verified chemical suppliers.[1][3][4]
-
Trustworthiness: The protocols are designed to be clear, repeatable, and effective. By following these guidelines, researchers can trust that they are minimizing risk to themselves and their colleagues. This includes a clear plan for what to do when something goes wrong.
Risk Assessment Workflow
Before any procedure involving this compound, a thorough risk assessment is mandatory. This workflow ensures all potential hazards are considered and controlled.
Caption: Risk assessment workflow for handling this compound.
Section 3: Standard Operating Procedures (SOPs) for Handling
Adherence to detailed SOPs is critical for minimizing exposure and preventing accidents.
Protocol for Weighing and Transfer
This protocol is designed to prevent the generation of dust and avoid direct contact.
-
Preparation: Don appropriate PPE (see Section 4). Designate a specific area for handling, preferably within a chemical fume hood or ventilated balance enclosure.
-
Staging: Place a tared weigh boat on the analytical balance. Have all necessary utensils (spatulas, etc.) and the chemical container within arm's reach to minimize movement.
-
Transfer: Carefully open the container. Using a clean spatula, slowly transfer the desired amount of this compound to the weigh boat. Avoid any rapid movements that could create airborne dust.
-
Closure: Immediately and securely close the main container.[1]
-
Cleanup: Wipe the spatula clean with a solvent-dampened cloth (e.g., isopropanol), disposing of the cloth in a designated solid waste container. Clean the balance and surrounding area of any visible residue.
-
Transport: If moving the weighed material, ensure it is in a sealed and clearly labeled secondary container.
Section 4: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes engineering solutions over personal protection. When handling this compound, a combination of both is essential.
Engineering Controls
-
Chemical Fume Hood: All operations that could generate dust or vapors must be conducted in a certified chemical fume hood.[3] This is the primary method for controlling the inhalation hazard (H335).
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[5]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully.[7]
| Protection Type | Specification | Rationale and Source |
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or holes before use. | Provides a barrier against skin contact to prevent irritation (H315).[3] Change gloves immediately if contaminated. |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles. | Protects against splashes and dust, preventing serious eye irritation (H319).[4][7] |
| Skin/Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental spills.[7] Contaminated clothing must be removed and washed before reuse.[1] |
| Respiratory Protection | Not typically required if work is performed within a fume hood. If a hood is unavailable, consult EHS for respirator selection. | A NIOSH-approved respirator may be necessary for large-scale work or spill cleanup outside of a fume hood.[4] |
Section 5: Emergency Response Protocols
Immediate and correct action during an emergency can significantly mitigate harm.
Exposure Response Decision Tree
In the event of an exposure, follow this decision tree.
Caption: Decision tree for first aid response to an exposure event.
First-Aid Measures
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. If skin irritation occurs, seek medical attention.[1]
-
If in Eyes: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[3]
Firefighting and Spill Response
-
Firefighting: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[3] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear, as hazardous combustion products like hydrogen bromide, sulfur oxides, and nitrogen oxides can be generated.[2][8]
-
Spill Response Protocol:
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste. Avoid creating dust.[3]
-
Clean: Clean the spill area with a detergent and water solution.
-
Dispose: Dispose of the waste container according to institutional and local regulations.[1]
-
Section 6: Storage and Disposal
Proper storage and disposal are crucial for long-term safety and environmental protection.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] The storage area should be secure and locked to prevent unauthorized access.[2] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]
-
Disposal: Dispose of unused material and its container at an approved waste disposal facility.[1] Do not allow the chemical to enter drains or sewer systems.[3] All disposal practices must comply with local, state, and federal regulations.
Section 7: References
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Hisco. (n.d.). Safety Data Sheet. Retrieved January 12, 2026, from [Link]
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to the Thermodynamic Properties of 2-Bromo-4-cyclopropylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination and understanding of the core thermodynamic properties of 2-Bromo-4-cyclopropylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive experimental data in the public domain, this document serves as a roadmap for researchers, outlining both state-of-the-art experimental methodologies and robust computational approaches to fully characterize the compound's thermodynamic profile. By detailing the causality behind experimental choices and providing self-validating protocols, this guide aims to empower scientists in drug development and chemical research to generate high-quality, reliable thermodynamic data essential for process optimization, formulation, and stability studies.
Introduction: The Significance of Thermodynamic Properties in Drug Development
The thermodynamic properties of an active pharmaceutical ingredient (API) are fundamental to every stage of the drug development lifecycle. From the initial synthesis and purification to formulation, stability, and bioavailability, a thorough understanding of a compound's thermal behavior is critical. For a molecule like this compound, which possesses a unique combination of a thiazole ring, a bromine atom, and a cyclopropyl group, these properties will dictate its solid-state behavior, solubility, and ultimately, its efficacy and safety. This guide will explore the essential thermodynamic parameters and provide a detailed exposition of the methodologies to determine them.
Molecular and Physical Properties of this compound
A foundational understanding of the molecule is the first step in any thermodynamic investigation.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNS | [1][2] |
| Molecular Weight | 204.09 g/mol | [1][2] |
| CAS Number | 1095010-50-6 | [1][2] |
| Predicted Boiling Point | 255.4 ± 9.0 °C | [1] |
| Predicted Density | 1.754 ± 0.06 g/cm³ | [1] |
| Predicted Water Solubility | 0.33 g/L at 25 °C | [1] |
Note: The boiling point, density, and water solubility are predicted values and require experimental verification.
Experimental Determination of Thermodynamic Properties
For a novel or sparsely characterized compound like this compound, a systematic experimental approach is paramount. The following sections detail the key experimental techniques and the rationale for their application.
Purity and Solid-State Characterization
Before any thermodynamic measurements, the purity and solid form of the sample must be unequivocally established. This is a critical, self-validating step, as impurities or the presence of multiple polymorphs can significantly alter thermodynamic data.
Experimental Protocol: Purity and Polymorph Screening
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the this compound sample.
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline form(s) of the solid sample. Different polymorphs will exhibit distinct diffraction patterns.
-
Polarized Light Microscopy (PLM): To visually assess the crystallinity and morphology of the sample.
Phase Transitions and Thermal Stability: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of thermal analysis for organic compounds.[3][4] They provide critical information on melting, crystallization, phase transitions, and decomposition.
3.2.1. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] This allows for the determination of:
-
Melting Point (T_m): The temperature at which the solid-liquid phase transition occurs.
-
Enthalpy of Fusion (ΔH_fus): The energy required to melt the solid.
-
Glass Transition Temperature (T_g): For amorphous materials, the temperature at which the material transitions from a rigid to a more rubbery state.
-
Polymorphic Transitions: Solid-solid phase transitions between different crystalline forms.
Experimental Protocol: DSC Analysis of this compound
-
Sample Preparation: Accurately weigh 2-5 mg of the purified this compound into an aluminum DSC pan.
-
Instrumentation: Utilize a calibrated DSC instrument.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The resulting thermogram will show an endothermic peak at the melting point. The onset of this peak is taken as the melting temperature, and the area under the peak corresponds to the enthalpy of fusion.
Caption: Workflow for DSC analysis of this compound.
3.2.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[7][8] This technique is crucial for determining:
-
Decomposition Temperature (T_d): The temperature at which the compound begins to degrade chemically.
-
Thermal Stability: The temperature range over which the compound is stable.
-
Presence of Solvates: TGA can quantify the loss of solvent molecules from a crystalline structure.
Experimental Protocol: TGA of this compound
-
Sample Preparation: Place 5-10 mg of the sample in a TGA pan.
-
Instrumentation: Use a calibrated TGA instrument.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Data Analysis: The TGA curve will show a significant mass loss at the decomposition temperature.
Caption: Workflow for TGA analysis of this compound.
Heat Capacity
The heat capacity (C_p) of a substance is the amount of heat required to raise its temperature by one degree. It is a fundamental thermodynamic property that is essential for calculating changes in enthalpy and entropy with temperature. For this compound, the heat capacity of both the solid and liquid phases should be determined.
Experimental Protocol: Heat Capacity Measurement by Modulated DSC (MDSC)
-
Instrumentation: A DSC instrument with modulated temperature capabilities is required.
-
Calibration: Calibrate the instrument using a known standard (e.g., sapphire).
-
Heating Program: Apply a sinusoidal temperature modulation superimposed on a linear heating ramp.
-
Data Analysis: The heat capacity is calculated from the amplitude of the resulting heat flow signal.
Computational Prediction of Thermodynamic Properties
In parallel with experimental work, computational chemistry offers a powerful and cost-effective means to predict and understand the thermodynamic properties of molecules.[9] Density Functional Theory (DFT) is a particularly robust method for this purpose.[10][11]
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10][12] From the calculated electronic structure, a wide range of thermodynamic properties can be derived.
Computational Protocol: DFT Calculations for this compound
-
Molecular Geometry Optimization: The first step is to find the lowest energy conformation of the this compound molecule.
-
Frequency Calculations: At the optimized geometry, vibrational frequencies are calculated. These are essential for determining the vibrational contributions to the thermodynamic properties.
-
Thermochemical Analysis: Using the calculated vibrational frequencies and molecular properties, the following thermodynamic parameters can be calculated at a given temperature (typically 298.15 K):
-
Enthalpy of Formation (ΔH_f°)
-
Gibbs Free Energy of Formation (ΔG_f°)
-
Entropy (S°)
-
Heat Capacity (C_v)
-
Caption: Workflow for DFT calculation of thermodynamic properties.
Bridging Computational and Experimental Data
It is crucial to understand that computational results are approximations. The strength of this dual approach lies in the synergy between theory and experiment. Experimental data, such as the enthalpy of fusion from DSC, can be used to validate and refine computational models. Conversely, DFT calculations can provide insights into the molecular-level origins of the observed macroscopic thermodynamic properties.
Synthesizing the Data: A Complete Thermodynamic Profile
By combining the experimental and computational data, a comprehensive thermodynamic profile of this compound can be constructed. This profile is essential for:
-
Process Chemistry: Understanding the energy changes associated with synthesis and purification steps.
-
Formulation Development: Predicting the solubility and stability of different formulations.
-
Safety Assessment: Identifying potential thermal hazards associated with the handling and storage of the compound.
Conclusion
While direct experimental thermodynamic data for this compound is not yet widely available, this guide provides a robust framework for its determination. By systematically applying the experimental techniques of DSC and TGA, alongside the computational power of DFT, researchers can build a comprehensive and reliable thermodynamic profile of this important molecule. This integrated approach, grounded in scientific integrity and causality, will undoubtedly accelerate the research and development of new chemical entities and pharmaceutical products.
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A Technical Guide to Quantum Chemical Calculations of 2-Bromo-4-cyclopropylthiazole: A Framework for Drug Discovery Applications
Introduction
In the landscape of modern medicinal chemistry, the thiazole ring stands out as a "privileged structure," a recurring motif found in a multitude of FDA-approved drugs and biologically active agents.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it an invaluable scaffold for drug design. 2-Bromo-4-cyclopropylthiazole is a heterocyclic building block that combines this important core with two key features: a bromine atom, which serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, and a cyclopropyl group, a known bioisostere for phenyl rings and other groups that can improve metabolic stability and binding affinity.[3]
Understanding the intrinsic electronic and structural properties of this molecule is paramount to leveraging its full potential in drug development. Quantum chemical calculations offer a powerful, predictive lens through which we can analyze molecular architecture, reactivity, and potential interaction sites before committing resources to costly and time-consuming laboratory synthesis.[4][5]
This technical guide provides a comprehensive, step-by-step framework for performing and interpreting quantum chemical calculations on this compound. As authored from the perspective of a Senior Application Scientist, this document goes beyond a simple recitation of steps; it delves into the causality behind methodological choices, ensuring a robust and self-validating approach. The target audience—researchers, scientists, and drug development professionals—will find a detailed protocol designed to elucidate the molecule's properties and inform its strategic application in the rational design of novel therapeutics.
Part 1: Theoretical Foundation and Methodological Choices
The accuracy and relevance of any computational study hinge on the selection of an appropriate theoretical model. The choices outlined below are grounded in established best practices for molecules of this class, balancing computational efficiency with chemical accuracy.
The Power of Quantum Chemistry in Drug Design
Quantum mechanics provides the fundamental laws governing electron behavior and, by extension, chemical bonding and reactivity. Computational methods based on these laws allow us to model molecules in silico and calculate a wide range of properties. For drug design, this is invaluable for:
-
Predicting 3D Structure: Determining the most stable molecular geometry.
-
Mapping Electronic Landscapes: Identifying regions of a molecule that are electron-rich or electron-poor, which are key to understanding non-covalent interactions like hydrogen bonding and electrostatic contacts that govern drug-receptor binding.[6][7]
-
Assessing Chemical Reactivity: Predicting which sites on a molecule are most likely to react, providing insights into potential metabolic pathways and synthetic modifications.[8]
Selecting the Optimal Computational Method: Density Functional Theory (DFT)
For a molecule like this compound, Density Functional Theory (DFT) represents the gold standard. It offers a pragmatic and powerful compromise between the high computational cost of wavefunction-based methods and the limitations of less rigorous semi-empirical methods.[9] DFT calculates the total energy of a system based on its electron density, a more manageable property than the full many-electron wavefunction.
-
Justification for the B3LYP Functional: Within the DFT framework, numerous "functionals" exist. We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is deliberate; B3LYP has a long and successful track record for providing reliable geometries and electronic properties for a vast range of organic and heterocyclic molecules, including thiazole derivatives.[10][11][12] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for mitigating some of the self-interaction error inherent in pure DFT functionals, leading to more accurate descriptions of electronic structure.
-
Rationale for the 6-311++G(d,p) Basis Set: The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for obtaining accurate results. The 6-311++G(d,p) basis set is a robust and widely used choice for systems like ours for several reasons:[13][14][15]
-
6-311G : This is a "triple-zeta" valence basis set, meaning it uses three separate functions to describe each valence atomic orbital. This provides significant flexibility for accurately representing the electron distribution involved in chemical bonds.
-
++G : The double plus signs indicate the addition of "diffuse functions" to both heavy (C, N, S, Br) and hydrogen atoms. These functions are spatially extended and are essential for correctly describing regions of electron density far from the nucleus, which is critical for modeling anions, lone pairs, and weak non-covalent interactions.
-
(d,p) : These are "polarization functions." The d functions on heavy atoms and p functions on hydrogen atoms allow orbitals to change shape and "polarize" in the presence of other atoms. This is indispensable for accurately describing the strained three-membered cyclopropyl ring and the electronic influence of the electronegative bromine and nitrogen atoms.
-
Part 2: The Computational Workflow: A Self-Validating Protocol
This section details a rigorous, step-by-step methodology for the quantum chemical analysis of this compound. Each step is designed to build upon the last, culminating in a validated set of molecular properties.
Experimental Protocol: Quantum Chemical Calculation
-
Molecular Structure Input:
-
Construct the 3D structure of this compound (CAS: 1095010-50-6) using a molecular modeling software package (e.g., GaussView, Avogadro).[16][17]
-
Ensure correct atom types, bonds, and initial stereochemistry. A preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) is recommended to generate a reasonable starting structure.
-
-
Geometry Optimization:
-
Submit the initial structure for a full geometry optimization calculation.
-
Software: Gaussian 09/16, ORCA, or similar quantum chemistry package.
-
Keyword Specification: Opt B3LYP/6-311++G(d,p)
-
Explanation: This procedure systematically alters the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, yielding the most stable conformation of the molecule.
-
-
Vibrational Frequency Analysis (Protocol Validation):
-
Using the optimized geometry from Step 2, perform a vibrational frequency calculation.
-
Keyword Specification: Freq B3LYP/6-311++G(d,p)
-
Validation Criterion: A successful optimization to a true energy minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be further refined. This step is non-negotiable for ensuring the trustworthiness of all subsequent property calculations.
-
-
Calculation of Molecular Properties:
-
With the validated minimum-energy structure, perform a single-point energy calculation to derive the final wavefunction and associated electronic properties.
-
This step uses the same level of theory (B3LYP/6-311++G(d,p)) to ensure consistency.
-
Key properties to be extracted from this calculation include:
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
The Molecular Electrostatic Potential (MEP) surface.
-
Mulliken atomic charges.
-
-
Visualization of the Computational Workflow
Caption: Linking calculated properties to drug discovery insights.
Conclusion
This technical guide has outlined a robust and scientifically grounded workflow for the quantum chemical characterization of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, and by adhering to a protocol that includes a critical frequency analysis for structural validation, researchers can generate reliable and predictive data.
The true value of this computational approach lies in its ability to translate complex quantum mechanical outputs into tangible, strategic insights for drug discovery. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential provides a detailed roadmap of the molecule's reactivity and its potential for non-covalent interactions. This in silico characterization enables a more rational, hypothesis-driven approach to medicinal chemistry, guiding the design of derivatives with optimized potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from a promising molecular scaffold to a viable therapeutic candidate.
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potential biological activities of 2-Bromo-4-cyclopropylthiazole derivatives
An In-Depth Technical Guide to the Potential Biological Activities of 2-Bromo-4-cyclopropylthiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thiazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically approved therapeutics. This guide focuses on a specific, highly versatile subclass: this compound derivatives. The strategic placement of a bromine atom at the 2-position serves as a versatile synthetic handle for extensive derivatization through modern cross-coupling reactions. Concurrently, the cyclopropyl moiety at the 4-position introduces unique conformational rigidity and metabolic stability, making this scaffold a compelling starting point for novel drug discovery campaigns. This document synthesizes current knowledge on analogous compounds to forecast the therapeutic potential of this class, detailing plausible mechanisms of action, robust synthetic protocols, and key biological evaluation methodologies.
The Strategic Value of the this compound Scaffold
The design of the this compound core is predicated on established medicinal chemistry principles. Each component contributes distinct advantages:
-
The Thiazole Ring: This five-membered heterocycle is an exceptional pharmacophore, capable of engaging in a wide range of non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking. Its presence is a hallmark of drugs with diverse activities, from anticancer to antimicrobial agents.[1][2]
-
The 2-Bromo Substituent: Far from being a simple substituent, the bromine atom is a powerful and versatile tool for synthetic elaboration. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi), enabling the systematic and efficient introduction of a vast array of chemical functionalities to probe structure-activity relationships (SAR).[1]
-
The 4-Cyclopropyl Moiety: The inclusion of a cyclopropyl group is a strategic choice to enhance drug-like properties.[3][4] As a conformationally constrained bioisostere of larger or more flexible groups (like alkenes or phenyl rings), it can lock the molecule into a bioactive conformation, thereby improving binding affinity and target selectivity.[4][5] Crucially, the high C-H bond dissociation energy of the cyclopropyl ring often renders it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase the compound's metabolic stability and in vivo half-life.[5][6][7]
Synthetic Strategy: The Hantzsch Synthesis and Subsequent Bromination
A robust and widely adopted method for constructing the core scaffold is the Hantzsch thiazole synthesis, followed by a Sandmeyer-type reaction to install the 2-bromo group. This approach offers high yields and accommodates a variety of starting materials.
Experimental Protocol: Synthesis of this compound
This protocol describes a validated two-step process to generate the title scaffold.
Step 1: Synthesis of 2-Amino-4-cyclopropylthiazole
-
Reaction Setup: To a solution of cyclopropyl methyl ketone (1.0 eq) in glacial acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise while stirring at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed, yielding the intermediate α-bromoketone.
-
Cyclization: To the crude α-bromoketone solution, add thiourea (1.1 eq). Heat the mixture to reflux (approx. 118°C) for 2-4 hours.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude 2-amino-4-cyclopropylthiazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Step 2: Synthesis of this compound via Diazotization
-
Reaction Setup: Suspend copper(II) bromide (1.5 eq) and sodium nitrite (1.5 eq) in acetonitrile at 0°C in a three-neck flask.
-
Diazotization: Slowly add a solution of 2-amino-4-cyclopropylthiazole (1.0 eq) dissolved in acetonitrile to the cooled suspension. Stir vigorously.
-
Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Isolation: Quench the reaction by adding water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Potential Biological Activities and Mechanisms of Action
Based on extensive research into structurally related thiazole derivatives, the this compound scaffold is predicted to exhibit potent activity across several therapeutic areas. The 2-bromo position provides a vector for optimization against these targets.
Anticancer Activity
Thiazole derivatives are well-documented anticancer agents, acting through various mechanisms including the induction of apoptosis and inhibition of key signaling pathways that drive tumor growth and angiogenesis.[1][8][9][10]
Plausible Mechanism: Inhibition of VEGFR-2 Signaling Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that mediates angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[11][12] Many thiazole-containing compounds function as potent kinase inhibitors. Derivatives of the this compound scaffold could be designed to bind to the ATP-binding pocket of VEGFR-2, inhibiting its autophosphorylation and blocking downstream signaling cascades like the PI3K/Akt (survival) and PLCγ/MAPK (proliferation) pathways.[2][11][13][14]
Caption: VEGFR-2 signaling pathway and point of inhibition.
Table 1: Cytotoxic Activity of Representative Thiazole Analogs Against Cancer Cell Lines
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| 2-Aminothiazole Derivatives | MCF-7 (Breast) | 2.57 - 31.5 | [10] |
| 2-Aminothiazole Derivatives | HepG2 (Liver) | 6.69 - 51.7 | [10] |
| Substituted Thiazoles | Various | 0.05 - 0.67 | [1] |
Antimicrobial Activity
The thiazole ring is a core component of numerous antimicrobial agents. Its derivatives have demonstrated a broad spectrum of activity against both bacteria and fungi. The lipophilicity imparted by the cyclopropyl and bromo groups is expected to enhance penetration through microbial cell membranes.[2]
Plausible Mechanisms:
-
Bacteria: Thiazole derivatives can inhibit essential bacterial enzymes, such as DNA gyrase or dihydropteroate synthase (DHPS), disrupting DNA replication or folate synthesis, respectively.
-
Fungi: They may interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to membrane disruption and cell death.
Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Analogs
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 4-Arylthiazol-2-amine Derivs. | S. aureus (Gram +) | 16.1 | [8] |
| 4-Arylthiazol-2-amine Derivs. | E. coli (Gram -) | 16.1 | [8] |
| Benzo[d]thiazole Derivs. | A. niger (Fungus) | 50 - 75 | [10] |
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, and its pathways are prime targets for therapeutic intervention. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Thiazole derivatives have been identified as potent inhibitors of both COX-1 and COX-2.[9]
Plausible Mechanism: Inhibition of the Cyclooxygenase (COX) Pathway The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[15][16][17] By competitively binding to the active site of these enzymes, this compound derivatives can block the production of PGs, thereby exerting a potent anti-inflammatory effect.[17][18]
Caption: The Cyclooxygenase (COX) pathway and point of inhibition.
Standardized Biological Evaluation: The MTT Assay
To assess the potential anticancer activity of newly synthesized derivatives, a robust and reproducible cytotoxicity assay is essential. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[19][20]
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line (e.g., MCF-7).
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency in complete medium (e.g., DMEM + 10% FBS).
-
Trypsinize, count, and resuspend cells to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well microtiter plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in serum-free medium to create a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Remove the treatment medium from each well and add 100 µL of fresh serum-free medium plus 10 µL of the MTT solution.[21]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22]
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control: Viability % = (OD_treated / OD_control) * 100.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Future Directions and Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The predictable reactivity of the 2-bromo position allows for the rational design and synthesis of large compound libraries, which can be screened against a multitude of biological targets. Future research should focus on exploring diverse substitutions at this position to optimize potency and selectivity for anticancer, antimicrobial, and anti-inflammatory applications. The inherent advantages conferred by the cyclopropyl group in terms of metabolic stability and conformational rigidity provide a strong foundation for developing drug candidates with improved pharmacokinetic profiles. This guide provides the strategic framework, mechanistic rationale, and practical protocols necessary to unlock the full therapeutic potential of this versatile chemical class.
References
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Sahil, K., Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]
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Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
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de Souza, M. V. N., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Biomedicine & Pharmacotherapy, 97, 1686-1695. [Link]
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Wang, Z., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]
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Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
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Kaur, R., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. ResearchGate. [Link]
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Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347-354. [Link]
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Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]
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ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]
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review of synthetic routes for 2-Bromo-4-cyclopropylthiazole
An In-depth Technical Guide to the Synthetic Routes for 2-Bromo-4-cyclopropylthiazole
Introduction
This compound is a key heterocyclic building block in modern medicinal chemistry. Its structural motif, featuring a reactive bromine atom at the 2-position and a cyclopropyl group at the 4-position, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents. The thiazole core is a prevalent scaffold in numerous biologically active compounds, including antibiotics, anti-inflammatory agents, and CNS regulators.[1] The cyclopropyl moiety is often incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate physicochemical properties. This guide provides a detailed review of the principal synthetic strategies for accessing this compound, with a focus on mechanistic rationale, experimental protocols, and practical insights for researchers in drug development.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, this compound, points to 2-amino-4-cyclopropylthiazole as a key precursor. The transformation of an amino group to a bromine atom on an aromatic or heteroaromatic ring is classically achieved via the Sandmeyer reaction.[2][3] The 2-amino-4-cyclopropylthiazole intermediate can, in turn, be constructed through the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide—in this case, thiourea.[1][4] This leads to a convergent and efficient synthetic plan starting from readily available materials.
Caption: Retrosynthetic analysis of this compound.
Primary Synthetic Route: Hantzsch Cyclization Followed by Sandmeyer Bromination
This two-stage approach is the most widely employed and reliable method for preparing this compound. It leverages two classic name reactions to first construct the substituted thiazole ring and then install the desired bromine atom.
Part A: Synthesis of 2-Amino-4-cyclopropylthiazole via Hantzsch Reaction
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the reaction between an α-haloketone and a thioamide to form a thiazole ring.[4] For the synthesis of the 2-amino-4-cyclopropylthiazole intermediate, the specific reactants are 2-bromo-1-cyclopropylethanone and thiourea.
Mechanism: The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon of the α-haloketone's carbonyl group. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[4]
Caption: Workflow for the Hantzsch synthesis of the key amine intermediate.
Experimental Protocol: Synthesis of 2-Amino-4-cyclopropylthiazole
-
Preparation of 2-Bromo-1-cyclopropylethanone:
-
To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as chloroform or diethyl ether, add a brominating agent like bromine (Br₂) (1.0 eq) dropwise at 0-5 °C.[5]
-
The reaction is typically stirred at room temperature until the color of bromine disappears.
-
The mixture is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-bromoketone, which can be used in the next step without further purification.
-
-
Hantzsch Cyclization:
-
A mixture of the crude 2-bromo-1-cyclopropylethanone (1.0 eq) and thiourea (1.1 eq) in a polar solvent like ethanol is heated to reflux.[6]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed in vacuo.
-
The resulting residue is dissolved in water and neutralized with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.
-
The solid 2-amino-4-cyclopropylthiazole is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
-
Part B: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction provides an efficient method for converting an aromatic or heteroaromatic amino group into a halide via a diazonium salt intermediate.[2][7] This transformation is particularly effective for 2-aminothiazoles.[8]
Mechanism: The reaction proceeds in two main stages. First, the 2-amino group is treated with a nitrite source (e.g., sodium nitrite or n-butyl nitrite) in the presence of a strong acid to form a diazonium salt.[9] In the second stage, this diazonium salt is decomposed in the presence of a copper(I) bromide (CuBr) catalyst. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[2][3]
Experimental Protocol: Synthesis of this compound
-
Diazotization and Bromination:
-
2-Amino-4-cyclopropylthiazole (1.0 eq) and copper(I) bromide (CuBr) (1.5 eq) are dissolved in a suitable solvent, such as acetonitrile.[10]
-
The mixture is cooled to a low temperature, typically between -10 °C and 0 °C.[8]
-
A diazotizing agent, such as n-butyl nitrite (1.5 eq), is added dropwise to the stirred solution while maintaining the low temperature.[8][10]
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
The reaction mixture is then quenched with an aqueous ammonia solution and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
-
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- 10. researchgate.net [researchgate.net]
Navigating the Chemical Landscape: A Technical Guide to 2-Bromo-4-cyclopropylthiazole for Drug Discovery Professionals
An in-depth examination of the commercial sourcing, quality control, and strategic application of 2-Bromo-4-cyclopropylthiazole, a pivotal building block for novel therapeutics.
Introduction
In the intricate tapestry of medicinal chemistry, the thiazole ring stands as a privileged scaffold, a recurring motif in a multitude of clinically successful drugs. Its inherent aromaticity, coupled with the presence of heteroatoms, imparts unique electronic properties and a capacity for diverse molecular interactions. The strategic functionalization of this core structure offers a powerful avenue for fine-tuning the pharmacological profiles of drug candidates. Among the vast array of substituted thiazoles, this compound has emerged as a particularly valuable intermediate for the synthesis of innovative therapeutics, notably in the realm of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the commercial supplier landscape, offering insights into procurement and pricing. Furthermore, it establishes a framework for ensuring the scientific integrity of research through detailed analytical methodologies for quality control. Finally, it explores the compound's application in drug discovery, underpinned by an understanding of its role in modulating key signaling pathways.
I. Commercial Suppliers and Pricing Analysis
The accessibility of high-quality starting materials is a critical first step in any drug discovery program. This compound (CAS No: 1095010-50-6) is available from a range of commercial suppliers, catering to both research and bulk-scale needs. While pricing can be dynamic and dependent on quantity and purity, the following table provides a comparative overview of key suppliers. It is important to note that for its isomer, 4-Bromo-2-cyclopropylthiazole (CAS No: 1086381-69-2), pricing is more readily available and can serve as a useful proxy for estimation.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Indicative Pricing (for isomer) |
| CHEMLYTE SOLUTIONS CO.,LTD | This compound | 1095010-50-6 | Industrial Grade | Bulk | Inquire for quote |
| Sunway Pharm Ltd | This compound | 1095010-50-6 | >97% | Gram to Kilogram | Inquire for quote |
| ChemScene | 4-Bromo-2-cyclopropylthiazole | 1086381-69-2 | ≥95% | Milligram to Gram | Inquire for quote |
| Sunway Pharm Ltd | 4-Bromo-2-cyclopropylthiazole | 1086381-69-2 | 97% | 1g, 5g | $378.00/1g, $1295.00/5g[1] |
Note: Researchers are advised to request quotations directly from suppliers for the most accurate and up-to-date pricing for this compound. Purity levels and analytical documentation should be carefully reviewed upon receipt of any chemical.
II. Synthesis and Quality Control: Ensuring Experimental Rigor
The synthetic route to this compound is crucial for understanding potential impurities and for establishing robust quality control measures. While specific, detailed industrial synthesis protocols are often proprietary, the general approach frequently involves a variation of the Hantzsch thiazole synthesis, followed by a selective bromination step.[2] A plausible synthetic workflow is outlined below.
Caption: A generalized synthetic workflow for this compound.
II.I. Detailed Analytical Protocols for Quality Assurance
To ensure the integrity of experimental results, rigorous analytical characterization of this compound is paramount. The following are key analytical techniques and sample protocols for assessing the purity and identity of the compound.
NMR spectroscopy is an indispensable tool for structural elucidation. While a publicly available spectrum for this compound is not readily found, a hypothetical ¹H NMR spectrum in CDCl₃ would be expected to show characteristic signals for the cyclopropyl protons (a multiplet in the range of 0.6-1.2 ppm) and a singlet for the thiazole proton. The chemical shift of the thiazole proton would be influenced by the electron-withdrawing bromine atom. Similarly, the ¹³C NMR spectrum would display distinct signals for the cyclopropyl carbons and the thiazole ring carbons, with the carbon bearing the bromine atom shifted downfield. Researchers should always acquire their own NMR data and compare it against the expected structure.
HPLC is the gold standard for determining the purity of organic compounds.[3] A reverse-phase HPLC method is generally suitable for a molecule with the polarity of this compound.
Experimental Protocol: RP-HPLC Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in acetonitrile to a concentration of approximately 1 mg/mL.
This method should be validated for linearity, accuracy, and precision according to ICH guidelines to ensure reliable purity data.[4]
Caption: A logical workflow for the quality control of this compound.
III. Applications in Drug Discovery: A Scaffold for Innovation
The true value of this compound lies in its utility as a versatile building block for the synthesis of biologically active molecules. The bromine atom at the 2-position serves as a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents.[5] This chemical tractability makes it an ideal starting material for generating libraries of compounds for screening against various biological targets.
III.I. Targeting Protein Kinases
Protein kinases are a major class of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The thiazole scaffold is a common feature in many potent and selective kinase inhibitors.[5][7] this compound can be elaborated to generate compounds that target the ATP-binding site of kinases, with the cyclopropyl group potentially probing hydrophobic pockets and influencing selectivity.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.
III.II. Modulating G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[8] Allosteric modulation of GPCRs, where a ligand binds to a site distinct from the endogenous agonist binding site, offers a promising strategy for achieving greater selectivity and a more nuanced pharmacological response.[9][10] The structural features of this compound can be incorporated into molecules designed to act as allosteric modulators of GPCRs, potentially influencing receptor conformation and downstream signaling.
IV. Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on available safety data for this and similar compounds, the following hazard and precautionary statements are relevant:
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[11]
-
Precautionary Statements:
-
Wear protective gloves/protective clothing/eye protection/face protection.[11]
-
Use only outdoors or in a well-ventilated area.[11]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
-
IF ON SKIN: Wash with plenty of water.[11]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
Store in a well-ventilated place. Keep container tightly closed.[11]
-
Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
V. Conclusion
This compound represents a valuable and versatile building block for the modern medicinal chemist. Its commercial availability, coupled with well-defined synthetic and analytical methodologies, provides a solid foundation for its use in drug discovery campaigns. The inherent properties of the thiazole ring, combined with the strategic placement of the bromo and cyclopropyl substituents, offer a rich chemical space for the design and synthesis of novel kinase inhibitors, GPCR modulators, and other potential therapeutic agents. As the quest for more effective and selective medicines continues, the judicious application of such key intermediates will undoubtedly play a pivotal role in shaping the future of drug development.
References
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ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole. Retrieved January 12, 2026, from [Link]
-
Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Retrieved January 12, 2026, from [Link]
-
Kamal, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Retrieved January 12, 2026, from [Link]
-
Gao, Y., et al. (2012). Allosteric modulation and functional selectivity of G protein-coupled receptors. Drug Discovery Today: Technologies. Retrieved January 12, 2026, from [Link]
-
Gao, Y., et al. (2012). Allosteric modulation and functional selectivity of G protein-coupled receptors. PubMed. Retrieved January 12, 2026, from [Link]
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Cong, X., et al. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. Retrieved January 12, 2026, from [Link]
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IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved January 12, 2026, from [Link]
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- 7. RU2666549C2 - Manufacture of 2-(5-bromo-4(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetic acid - Google Patents [patents.google.com]
- 8. GPCR-G protein selectivity revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. echemi.com [echemi.com]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 2-Bromo-4-cyclopropylthiazole in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Value Proposition of the 2-Aryl-4-cyclopropylthiazole Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] This guide focuses on a substrate of increasing importance in medicinal chemistry: 2-bromo-4-cyclopropylthiazole. The resulting 2-aryl-4-cyclopropylthiazole core is a privileged scaffold in drug discovery. The thiazole ring serves as a versatile heterocyclic core, while the cyclopropyl group offers unique conformational and metabolic advantages.[3][4] The cyclopropyl fragment can enhance metabolic stability, improve potency, and increase cell permeability by introducing three-dimensionality into an otherwise planar aromatic system.[3][4][5]
These application notes provide a comprehensive framework for researchers, from mechanistic principles to detailed, field-tested protocols for the successful Suzuki coupling of this compound with a variety of organoboron reagents.
Reaction Principle and Catalytic Mechanism
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and is influenced by the electron density of the C-Br bond and the steric environment.[8][9] For heteroaryl halides, this step can be challenging, necessitating the use of electron-rich and bulky phosphine ligands to promote the reaction.[10][11]
-
Transmetalation : The organic moiety from the activated organoboron species (a boronate complex, formed by the reaction of the boronic acid with a base) is transferred to the palladium(II) center, displacing the halide. The base is crucial for activating the boronic acid, making it more nucleophilic and facilitating this transfer.[1][12]
-
Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][6]
A key consideration for thiazole-containing substrates is the potential for the thiazole nitrogen to coordinate with the palladium center. This can sometimes lead to catalyst inhibition or deactivation.[8][13] The careful selection of ligands that are sufficiently bulky can mitigate this undesirable interaction.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Analysis of Key Experimental Parameters
Success in coupling this compound hinges on the judicious selection of four key components: the palladium catalyst system, the base, the solvent, and the boron source.
-
Palladium Catalyst & Ligand : While Pd(PPh₃)₄ can be effective for simple substrates, heteroaryl bromides often require more robust catalyst systems.[8] Modern systems typically pair a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.[10] Ligands such as SPhos, XPhos, or other dialkylbiaryl phosphines are highly effective as they accelerate both the oxidative addition and reductive elimination steps and prevent catalyst deactivation.[10][14]
-
Base : The choice of base is critical for activating the boronic acid to form the boronate complex required for transmetalation.[12] Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a standard choice, but for more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide superior results.[2][15] The use of aqueous base solutions is common and can accelerate the reaction.[1]
-
Solvent : The solvent must solubilize all components of the reaction mixture. Biphasic solvent systems are frequently employed.[1] Common choices include mixtures of an organic solvent like 1,4-dioxane, toluene, or THF with water.[2] The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.
-
Boron Source : While arylboronic acids are the most common coupling partners, they can be prone to decomposition via protodeboronation, especially under prolonged heating.[13] For valuable or sensitive coupling partners, more stable alternatives like boronate esters (e.g., pinacol esters) or potassium organotrifluoroborate salts should be considered.[1][16][17] These reagents are often more robust and can lead to more reproducible results.[16]
Recommended Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%)
-
SPhos (2-6 mol%, typically a 2:1 ligand-to-Pd ratio)
-
Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst Addition : In a separate vial, briefly mix the Pd(OAc)₂ (e.g., 2 mol%) and SPhos (e.g., 4 mol%). Add this catalyst/ligand mixture to the reaction flask.
-
Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[18]
-
Solvent Addition : Add degassed 1,4-dioxane and degassed water via syringe to the flask. A typical solvent ratio is 4:1 to 5:1 dioxane:water, with a reaction concentration of 0.1–0.2 M relative to the limiting reagent.
-
Reaction : Place the sealed flask in a preheated oil bath at 90–110 °C. Stir vigorously. Microwave irradiation can also be used to significantly shorten reaction times.[19]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2–16 hours. Upon completion (disappearance of the starting bromide), remove the flask from the heat and allow it to cool to room temperature.
-
Work-up : Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-aryl-4-cyclopropylthiazole.
Data Summary: Optimizing Reaction Conditions
The choice of catalyst, base, and solvent significantly impacts reaction yield. The following table provides a summary of expected outcomes based on different condition sets for a model reaction.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 16 | 40-60% |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | 65-80% |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 4 | >90% |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2.0) | Toluene/H₂O | 110 | 2 | >95% |
Note: Yields are illustrative and will vary based on the specific arylboronic acid used. As shown, moving from first-generation catalysts like Pd(PPh₃)₄ to modern ligand-based systems dramatically improves efficiency and yield.[8][10][14]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Oxygen contamination; poor quality palladium precursor.[18] | Ensure rigorous degassing of solvents and use a fresh, high-purity catalyst. Perform the reaction under a strict inert atmosphere. |
| Poor Solubility: Starting materials not fully dissolved.[20] | Try a different solvent system (e.g., DMF, Toluene/H₂O). Gentle heating can improve solubility before adding the catalyst. | |
| Inefficient Catalyst System: The chosen catalyst/ligand is not active enough for the substrate. | Switch to a more electron-rich and bulky ligand like SPhos, XPhos, or n-BuPAd₂.[10][16] | |
| Formation of Side Products | Protodeboronation: The boronic acid is degrading to the corresponding arene.[13] | Use a stronger base (K₃PO₄, Cs₂CO₃), a slight excess of boronic acid (1.5 equiv), or switch to a more stable boronate ester or trifluoroborate salt.[16] |
| Homocoupling: Formation of biaryl products from the boronic acid. | This often results from oxygen in the reaction mixture or the presence of Pd(II) species.[9] Ensure thorough degassing. | |
| Dehalogenation: The starting bromo-thiazole is reduced to 4-cyclopropylthiazole. | This can occur if the transmetalation step is slow. Use a more active base or a higher concentration to accelerate transmetalation.[9][13] |
References
- Luo, Q.-L., Tan, J.-P., Li, Z.-F., Nan, W.-H., & Xiao, D.-R. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry - ACS Publications.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017, December 19). PMC - PubMed Central.
- Suzuki reaction. (n.d.). Wikipedia.
- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF. (n.d.). ResearchGate.
- Technical Support Center: Furan-Thiazole Coupling Reactions. (n.d.). Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Chemical Society Reviews (RSC Publishing).
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Technical Support Center: Suzuki Reactions with Isothiazole Substrates. (n.d.). Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. (n.d.). Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
- Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. (n.d.). ResearchGate.
- Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... | Download Table. (n.d.). ResearchGate.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27).
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
- How can I solve my problem with Suzuki coupling?. (2014, December 23). ResearchGate.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27).
- Diagnosing issues with a failed Suzuki coupling?. (2021, July 9). r/Chempros - Reddit.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. (n.d.). ResearchGate.
- Suzuki cross-coupling reaction. (2020, February 13). YouTube.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). Semantic Scholar.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). Chemical Science (RSC Publishing).
- Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
- Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. (n.d.). Organic Chemistry Portal.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). Semantic Scholar.
- Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (n.d.). PMC - NIH.
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023, April 27). MDPI.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 4. researchgate.net [researchgate.net]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
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- 14. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 17. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: Leveraging 2-Bromo-4-cyclopropylthiazole for the Synthesis of Novel Kinase Inhibitors
Introduction: Strategic Value in Kinase Inhibitor Design
Protein kinases, which regulate cellular signaling pathways by phosphorylating substrate proteins, are a major class of drug targets, particularly in oncology.[1][2][3] The development of small molecule kinase inhibitors has revolutionized cancer treatment.[4] Thiazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs due to their diverse biological activities.[1][5][6] The thiazole ring system is a highly favored structural motif for kinase inhibition, with derivatives showing potent activity against various serine/threonine and tyrosine kinases.[1][5][6]
This guide focuses on the strategic use of 2-Bromo-4-cyclopropylthiazole as a versatile starting material for generating libraries of novel kinase inhibitors. The inclusion of a cyclopropyl group is a deliberate design choice. This small, strained ring offers several advantages in drug design, including enhanced metabolic stability, increased potency, and the ability to lock molecules into a bioactive conformation, which can improve target binding and selectivity while reducing off-target effects.[7][8][9][10][11]
The bromine atom at the 2-position of the thiazole ring serves as a crucial synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of chemical space around the core scaffold, a key strategy in modern drug discovery for optimizing structure-activity relationships (SAR).[12]
Synthetic Strategy: Diversification via Cross-Coupling
The core strategy involves using the C2-bromo position of the this compound scaffold as an anchor point for diversification. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach, allowing for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions. This enables the introduction of a wide array of substituents to probe the binding pockets of target kinases.
Below is a diagram illustrating the general synthetic workflow for creating a diverse library of kinase inhibitor candidates from the common starting material.
Caption: Synthetic workflow for library generation.
Detailed Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for key diversification reactions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation (Arylation)
The Suzuki reaction is a robust method for coupling aryl or vinyl halides with organoboron compounds to form C-C bonds.[13][14][15]
Principle & Rationale: This protocol describes the coupling of this compound with a representative arylboronic acid. The choice of a palladium catalyst with a suitable phosphine ligand is critical for achieving high yields, especially with heteroaromatic halides.[16][17] A base is required to activate the boronic acid for transmetalation.[17]
Materials and Reagents:
| Reagent | MW ( g/mol ) | Example Amt. | Moles (mmol) |
| This compound | 204.09 | 204 mg | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 167 mg | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure:
-
To an oven-dried round-bottom flask or microwave vial, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the resulting mixture by bubbling argon through it for 10-15 minutes.
-
Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Protocol 2: Sonogashira Coupling for C-C Bond Formation (Alkynylation)
The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[18][19][20]
Principle & Rationale: This reaction typically uses a dual catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the alkyne.[18] An amine base is used to deprotonate the alkyne and neutralize the HX byproduct.[19] Copper-free versions are also common to avoid potential issues with copper acetylide homocoupling.[21]
Materials and Reagents:
| Reagent | MW ( g/mol ) | Example Amt. | Moles (mmol) |
| This compound | 204.09 | 204 mg | 1.0 |
| Phenylacetylene | 102.13 | 123 mg (131 µL) | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 35 mg | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 10 mg | 0.05 |
| Triethylamine (TEA) | 101.19 | 279 µL | 2.0 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred mixture.
-
Stir the reaction at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Monitor the reaction by TLC or LC-MS. A typical reaction time is 2-8 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salt.
-
Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification & Characterization: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds from aryl halides and amines.[22][23]
Principle & Rationale: This reaction requires a palladium catalyst, a specialized phosphine ligand (often sterically bulky and electron-rich), and a strong, non-nucleophilic base.[24][25] The choice of ligand and base is crucial and substrate-dependent.[23][26]
Materials and Reagents:
| Reagent | MW ( g/mol ) | Example Amt. | Moles (mmol) |
| This compound | 204.09 | 204 mg | 1.0 |
| Morpholine | 87.12 | 105 mg (105 µL) | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 |
| XPhos | 476.65 | 48 mg | 0.10 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 134 mg | 1.4 |
| Toluene, anhydrous | - | 10 mL | - |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu (1.4 mmol) to an oven-dried reaction tube.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.025 mmol) and XPhos (0.10 mmol) in anhydrous toluene (5 mL). Stir for 5 minutes to pre-form the catalyst.
-
To the reaction tube containing the base, add this compound (1.0 mmol).
-
Add the pre-formed catalyst solution to the reaction tube.
-
Finally, add morpholine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by LC-MS. A typical reaction time is 6-24 hours.
-
After cooling to room temperature, quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine.
-
Purification & Characterization: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.
Biochemical Evaluation: In Vitro Kinase Inhibition Assay
After synthesis and characterization, the novel compounds must be evaluated for their ability to inhibit the target kinase. A variety of assay formats are available, including radiometric and fluorescence/luminescence-based methods.[2][27][28]
Principle & Rationale: The ADP-Glo™ Kinase Assay (Promega) is a common luminescence-based method. It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction occurs, then a reagent is added to stop the reaction and deplete the remaining ATP. In the second step, a detection reagent converts the newly produced ADP into ATP, which is then used by luciferase to generate a light signal that is proportional to the initial kinase activity.[28] A potent inhibitor will result in a low light signal.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. nbinno.com [nbinno.com]
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- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. chem.libretexts.org [chem.libretexts.org]
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- 28. bmglabtech.com [bmglabtech.com]
detailed protocol for Sonogashira coupling with 2-Bromo-4-cyclopropylthiazole
Application Note & Protocol
Topic: A Detailed Protocol for the Sonogashira Coupling of 2-Bromo-4-cyclopropylthiazole
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Toolbox for Thiazole Scaffolds
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates due to its diverse biological activities. The ability to functionalize this core structure is paramount for developing novel therapeutics. The Sonogashira cross-coupling reaction stands as one of the most powerful and versatile methods for forming C(sp²)–C(sp) bonds, enabling the introduction of alkynyl moieties onto aromatic and heteroaromatic systems.[1][2][3] This protocol provides a detailed, field-proven methodology for the Sonogashira coupling of this compound with terminal alkynes, a key transformation for creating advanced intermediates in drug discovery programs.
This guide moves beyond a simple recitation of steps, delving into the mechanistic reasoning behind reagent selection and procedural choices. It is designed to empower researchers to not only successfully execute the reaction but also to rationally troubleshoot and adapt the protocol for various alkynes and related substrates.
The Sonogashira Reaction: Mechanistic Underpinnings
The Sonogashira coupling is a co-catalyzed reaction that ingeniously merges two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] While the precise mechanism can have subtle variations, the generally accepted pathway provides a robust framework for understanding the reaction.[4]
-
Palladium Cycle: The cycle begins with a Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the this compound.[6][7] This is often the rate-limiting step of the entire process.[1][8] The resulting Pd(II) complex is the key intermediate that will accept the alkyne component.
-
Copper Cycle: Concurrently, a copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne in the presence of an amine base.[1][9] The base deprotonates the alkyne, and the resulting acetylide is stabilized by the copper, forming a copper(I) acetylide intermediate.[9] This step activates the alkyne for the subsequent transfer.
-
Transmetalation & Reductive Elimination: The crucial link between the cycles is the transmetalation step, where the activated alkynyl group is transferred from the copper acetylide to the Pd(II) complex.[7] The newly formed palladium-alkynyl complex then undergoes reductive elimination, forging the final C-C bond of the product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9]
The synergy between palladium and copper allows the reaction to proceed under remarkably mild conditions, often at room temperature, with excellent functional group tolerance.[1][8]
Caption: A simplified diagram of the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol describes the coupling with phenylacetylene as a representative terminal alkyne. The stoichiometry and conditions can serve as a robust starting point for other alkynes.
Materials and Reagents
| Reagent | Formula | Mol. Wt. ( g/mol ) | CAS No. | Supplier & Purity |
| This compound | C₆H₆BrNS | 219.09 | (Varies) | Custom/Specialty |
| Phenylacetylene | C₈H₆ | 102.13 | 536-74-3 | Sigma-Aldrich, 98% |
| PdCl₂(PPh₃)₂ (Dichlorobis...) | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 13965-03-2 | Strem, 98% |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 7681-65-4 | Acros, 99.5% |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Fisher, ≥99.5% |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 109-99-9 | Acros, 99.9% |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | VWR, ACS Grade |
| Saturated NH₄Cl solution | NH₄Cl | 53.49 | 12125-02-9 | LabChem |
| Brine | NaCl | 58.44 | 7647-14-5 | LabChem |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | EMD |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | SiliCycle, 60 Å |
Reaction Setup and Stoichiometry
| Component | Amount (mg) | Amount (mmol) | Equivalents | Role |
| This compound | 219 | 1.0 | 1.0 | Substrate |
| Phenylacetylene | 122.6 | 1.2 | 1.2 | Coupling Partner |
| PdCl₂(PPh₃)₂ | 35.1 | 0.05 | 0.05 (5 mol%) | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 4.8 | 0.025 | 0.025 (2.5 mol%) | Co-catalyst |
| Triethylamine (Et₃N) | 405 | 4.0 | 4.0 | Base & Co-solvent |
| Anhydrous THF | 5.0 mL | - | - | Solvent |
Step-by-Step Procedure
Caption: A step-by-step experimental workflow for the Sonogashira coupling protocol.
-
Inert Atmosphere Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (219 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35.1 mg, 0.05 mmol), and CuI (4.8 mg, 0.025 mmol).
-
Degassing: Seal the flask with a septum and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the Pd(0) catalyst.[1][10]
-
Reagent Addition: Through the septum, add anhydrous THF (5.0 mL) via syringe, followed by triethylamine (0.56 mL, 4.0 mmol). Stir for 5 minutes to dissolve the solids. Finally, add phenylacetylene (0.132 mL, 1.2 mmol) dropwise.
-
Reaction: Stir the resulting light-yellow suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots. A typical reaction time is 2-12 hours.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL) and filter through a short pad of Celite® to remove insoluble salts.[7]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove the bulk of the amine base, and then with brine (15 mL).[3][7]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-(phenylethynyl)-4-cyclopropylthiazole.
Scientific Rationale & Field-Proven Insights
-
Choice of Catalyst: PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] It is a reliable and commonly used catalyst for a wide range of Sonogashira reactions.[4][11][12] For particularly challenging or sterically hindered substrates, more advanced catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands might offer improved yields.[10][13]
-
Role of Copper(I) Iodide: CuI is the classic co-catalyst that accelerates the reaction by forming the copper acetylide, which transmetalates rapidly with the palladium center.[1][9] While "copper-free" Sonogashira protocols exist to prevent the common side-reaction of alkyne homocoupling, they often require stronger bases or higher temperatures.[1][10] For this substrate, the standard copper co-catalyzed method is robust and efficient.
-
The Amine Base: Triethylamine (Et₃N) serves a dual purpose. It acts as the base to deprotonate the terminal alkyne, forming the reactive acetylide.[9] It also serves as a scavenger for the HBr that is generated during the catalytic cycle, preventing the formation of acidic conditions that could degrade the catalyst or acid-sensitive functional groups.[4] Diisopropylamine (DIPA) is another excellent choice and is sometimes used as the solvent itself.[7]
-
Solvent Selection: Anhydrous THF is an excellent solvent for this reaction, as it effectively dissolves the organic substrates and the catalyst complex. Other polar aprotic solvents like DMF or acetonitrile can also be used. The reaction must be performed under anhydrous conditions to prevent quenching of the acetylide intermediate.[14]
-
Substrate Considerations: The C-Br bond at the 2-position of the thiazole ring is sufficiently activated for oxidative addition. The cyclopropyl group at the 4-position introduces some steric bulk near the reaction site. While this is not expected to inhibit the reaction completely, it may slow the rate of oxidative addition.[10][15] If low yields or slow conversion are observed, slightly elevated temperatures (e.g., 40-50 °C) or switching to a catalyst with bulkier ligands may be beneficial.[7][10]
Safety Precautions
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, can be sensitive to air. Phosphine ligands can also be oxidized. Always handle catalysts and set up reactions under an inert atmosphere of argon or nitrogen.
-
Reagents: Triethylamine is a corrosive and flammable liquid with a strong odor. Phenylacetylene is flammable. Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Work-up: Use caution during the extraction steps. Ensure the separatory funnel is properly vented to release any pressure buildup.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling. [Link]
-
American Chemical Society. (2008, July 4). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. [Link]
-
ResearchGate. (2009). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. [Link]
-
ResearchGate. The effect of steric bulk in Sonogashira coupling reactions. [Link]
-
National Institutes of Health (NIH). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
National Institutes of Health (NIH). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
Royal Society of Chemistry. (2016, August 1). Sonogashira Coupling. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Royal Society of Chemistry. (2022, March 15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
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- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Application of 2-Bromo-4-cyclopropylthiazole in the Synthesis of Novel Fungicidal Carboxamides
Introduction: The Emergence of Cyclopropylthiazole Scaffolds in Modern Fungicides
The thiazole ring is a cornerstone in the development of biologically active compounds, finding applications in pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a privileged scaffold in the design of novel pesticides. Specifically, the incorporation of a cyclopropyl group at the 4-position of the thiazole ring has been shown to enhance the metabolic stability and binding affinity of molecules to their target enzymes. 2-Bromo-4-cyclopropylthiazole emerges as a critical and versatile building block in this context, providing a reactive handle for the construction of more complex and potent agrochemical candidates, particularly fungicides. This application note provides a detailed guide on the utilization of this compound in the synthesis of a novel fungicidal carboxamide, highlighting the synthetic strategy, detailed protocols, and the rationale behind the experimental choices.
Strategic Approach: Leveraging Palladium-Catalyzed Cross-Coupling for Core Scaffold Construction
The synthetic approach towards novel thiazole-based fungicides often involves the construction of a central bi-aryl or heteroaryl-aryl scaffold. The bromine atom at the 2-position of this compound is strategically positioned for facile participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This reaction allows for the efficient and regioselective formation of a carbon-carbon bond between the thiazole ring and another aromatic or heteroaromatic system, which is a key step in the elaboration of the final agrochemical structure.
The overall synthetic workflow for the preparation of a target fungicidal carboxamide from this compound can be visualized as a multi-step process. This process begins with the crucial Suzuki-Miyaura coupling to create a functionalized thiazole intermediate, followed by subsequent chemical transformations to introduce the carboxamide functionality, a common pharmacophore in modern fungicides.
Caption: Synthetic workflow for a target fungicidal carboxamide.
Experimental Protocols
Part 1: Synthesis of Ethyl 2-(4-cyclopropylthiazol-2-yl)benzoate (Intermediate 1)
This protocol details the foundational Suzuki-Miyaura coupling reaction to link the this compound with an aryl boronic ester. The choice of an ortho-substituted benzoic acid derivative is strategic for the subsequent formation of the carboxamide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 1095010-50-6 | 204.09 | 1.0 g (4.9 mmol) |
| Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 269410-08-4 | 276.14 | 1.63 g (5.9 mmol) |
| Palladium(II) acetate | 3375-31-3 | 224.50 | 0.022 g (0.1 mmol) |
| SPhos | 657408-07-6 | 410.53 | 0.080 g (0.2 mmol) |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.03 g (14.7 mmol) |
| 1,4-Dioxane | 123-91-1 | 88.11 | 20 mL |
| Water | 7732-18-5 | 18.02 | 5 mL |
Protocol:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 g, 4.9 mmol), ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.63 g, 5.9 mmol), palladium(II) acetate (0.022 g, 0.1 mmol), SPhos (0.080 g, 0.2 mmol), and potassium carbonate (2.03 g, 14.7 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (20 mL) and water (5 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford ethyl 2-(4-cyclopropylthiazol-2-yl)benzoate as a pale yellow oil.
Rationale for Experimental Choices:
-
Catalyst System: The combination of palladium(II) acetate and SPhos (a Buchwald ligand) is a highly effective catalyst system for Suzuki-Miyaura couplings involving heteroaryl bromides. SPhos is an electron-rich and sterically hindered phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, leading to high yields.
-
Base and Solvent: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step. The 1,4-dioxane/water solvent system is commonly used for Suzuki reactions as it effectively dissolves both the organic substrates and the inorganic base.
Part 2: Synthesis of 2-(4-cyclopropylthiazol-2-yl)benzoic acid (Intermediate 2)
This step involves the hydrolysis of the ester to the corresponding carboxylic acid, which is the precursor for the final amide coupling.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Ethyl 2-(4-cyclopropylthiazol-2-yl)benzoate | N/A | 273.35 | 1.0 g (3.66 mmol) |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 | 0.31 g (7.32 mmol) |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 15 mL |
| Water | 7732-18-5 | 18.02 | 5 mL |
| 1M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed for pH adjustment |
Protocol:
-
Dissolve ethyl 2-(4-cyclopropylthiazol-2-yl)benzoate (1.0 g, 3.66 mmol) in a mixture of THF (15 mL) and water (5 mL) in a 50 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (0.31 g, 7.32 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl. A white precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(4-cyclopropylthiazol-2-yl)benzoic acid as a white solid.
Part 3: Synthesis of N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2-(4-cyclopropylthiazol-2-yl)benzamide (Target Fungicide)
The final step is the amide coupling between the synthesized carboxylic acid and a commercially available aniline, a common moiety in many modern fungicides.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-(4-cyclopropylthiazol-2-yl)benzoic acid | N/A | 245.30 | 0.5 g (2.04 mmol) |
| 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | 229.02 | 0.51 g (2.24 mmol) |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 148893-10-1 | 380.23 | 0.93 g (2.45 mmol) |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 0.71 mL (4.08 mmol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 10 mL |
Protocol:
-
In a 50 mL round-bottom flask, dissolve 2-(4-cyclopropylthiazol-2-yl)benzoic acid (0.5 g, 2.04 mmol) and 2,6-dichloro-4-(trifluoromethyl)aniline (0.51 g, 2.24 mmol) in DMF (10 mL).
-
Add DIPEA (0.71 mL, 4.08 mmol) to the solution and stir for 5 minutes.
-
Add HATU (0.93 g, 2.45 mmol) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 7:3) to afford the target compound as a white solid.
Caption: Step-by-step experimental workflow.
Conclusion and Future Perspectives
This application note demonstrates a robust and efficient synthetic route for the preparation of a novel fungicidal carboxamide utilizing this compound as a key starting material. The strategic use of palladium-catalyzed Suzuki-Miyaura coupling allows for the facile construction of the core molecular framework. The subsequent functional group manipulations provide a clear pathway to the final target compound. The methodologies outlined herein are broadly applicable for the synthesis of a diverse library of thiazole-based agrochemicals for screening and development. Future work could explore alternative cross-coupling reactions and the diversification of the aniline coupling partner to further optimize the biological activity and spectrum of the resulting compounds.
References
-
Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC. Available at: [Link]
-
Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. ResearchGate. Available at: [Link]
- Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. Google Patents.
-
Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. SpringerLink. Available at: [Link]
-
Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Available at: [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. ResearchGate. Available at: [Link]
-
Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. PubMed. Available at: [Link]
-
Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. PubMed. Available at: [Link]
-
Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. Available at: [Link]
-
Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
Sources
Application Notes and Protocols for the Derivatization of 2-Bromo-4-cyclopropylthiazole
Introduction: The Strategic Importance of the 4-Cyclopropylthiazole Scaffold
The 2-bromo-4-cyclopropylthiazole motif is a cornerstone in modern medicinal chemistry and drug development. The thiazole ring is a privileged heterocyclic structure found in numerous FDA-approved drugs, valued for its ability to engage in a wide range of biological interactions. The addition of a cyclopropyl group at the 4-position introduces unique conformational rigidity and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of key derivatization methods for this compound, offering researchers a strategic toolkit for lead optimization and the synthesis of novel chemical entities. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for a variety of transformations, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Universe of Possibilities
The bromine atom at the C2 position of the thiazole ring is an excellent handle for a multitude of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the 2-position of the thiazole ring facilitates the initial oxidative addition step in the catalytic cycle, making this compound a versatile substrate for these transformations.[1]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds, prized for its mild reaction conditions and tolerance of a broad array of functional groups.[2] This reaction is particularly useful for synthesizing 2-aryl- and 2-heteroaryl-4-cyclopropylthiazole derivatives.
Mechanistic Insights: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from a boronic acid or boronate ester is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of 2-(Aryl)-4-cyclopropylthiazole
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (4:1 v/v)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights:
-
Catalyst and Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for coupling with heteroaryl halides as they promote both the oxidative addition and reductive elimination steps.
-
Base and Solvent: The choice of base and solvent system is interdependent. K₃PO₄ is a strong base often used in anhydrous conditions, while carbonates like K₂CO₃ or Cs₂CO₃ are effective in aqueous solvent mixtures. The water in the solvent mixture can play a role in the transmetalation step.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 75-90 | [1] |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 90 | 80-95 | [3] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 85-98 | [4] |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromothiazoles.
B. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is an indispensable tool for the synthesis of aryl- and heteroaryl-alkynes.[5][6] This reaction provides a direct route to 2-alkynyl-4-cyclopropylthiazole derivatives, which are versatile intermediates for further transformations, including click chemistry, cyclizations, and the synthesis of extended π-systems.[7]
Mechanistic Insights: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[5]
-
Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the this compound to a Pd(0) species, followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself.
Figure 2: Experimental Workflow for Sonogashira Coupling.
Experimental Protocol: Synthesis of 2-(Alkynyl)-4-cyclopropylthiazole
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C.
-
Monitor the reaction progress. Upon completion, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove insoluble salts, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Expert Insights:
-
Copper-Free Conditions: While the classic Sonogashira reaction uses a copper co-catalyst, copper-free conditions have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and potential contamination of the product with copper. These often employ more specialized palladium catalysts and stronger bases.[7]
-
Base Selection: The amine base, typically triethylamine or diisopropylamine, serves both as a base to deprotonate the alkyne and as a solvent.
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60-80 | 70-90 | [8] |
| Pd(OAc)₂/XPhos | None | Cs₂CO₃ | 1,4-Dioxane | 100 | 75-95 | [9] |
Table 2: Representative Conditions for Sonogashira Coupling of 2-Bromothiazoles.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines from aryl halides.[10] This reaction is of paramount importance in medicinal chemistry for introducing amine functionalities, which are prevalent in bioactive molecules.[11][12]
Mechanistic Insights: The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond.[10] The choice of ligand is crucial to prevent β-hydride elimination from the palladium-amido intermediate, which can be a competing side reaction.
Experimental Protocol: Synthesis of 2-(Amino)-4-cyclopropylthiazole Derivatives
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas.
-
Add toluene, followed by this compound and the amine.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Expert Insights:
-
Base Sensitivity: Strong, non-nucleophilic bases like sodium or lithium tert-butoxide are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or Cs₂CO₃ can be employed, often requiring more active catalyst systems.
-
Ligand Generations: The development of the Buchwald-Hartwig amination has seen several "generations" of ligands, each expanding the scope of the reaction to more challenging substrates and milder conditions.[10] For heteroaryl bromides, bidentate phosphine ligands like Xantphos or Josiphos are often effective.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 70-90 | [10] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 75-95 | [13] |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromothiazoles.
D. Stille Coupling: Utilizing Organostannanes
The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane.[3][14] While the toxicity of organotin compounds is a concern, the Stille reaction offers the advantage that organostannanes are stable to air and moisture and are compatible with a wide range of functional groups.[15][16]
Mechanistic Insights: The catalytic cycle of the Stille reaction follows the familiar pattern of oxidative addition, transmetalation, and reductive elimination.[3] The transmetalation step is often the rate-limiting step and can be accelerated by the addition of a copper(I) co-catalyst or by using polar aprotic solvents.
Experimental Protocol: Synthesis of 2-(Aryl/Vinyl)-4-cyclopropylthiazole
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous, degassed N,N-dimethylformamide (DMF) or toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, followed by the organostannane.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Expert Insights:
-
Toxicity and Workup: The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. A fluoride wash during workup is effective for removing most of the tin residues.[15]
-
Ligand Effects: While Pd(PPh₃)₄ is a common catalyst, the use of other phosphine ligands can sometimes improve yields and reaction rates, especially for challenging substrates.
| Catalyst | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(PPh₃)₄ | Toluene | 110 | 60-85 | [17] |
| PdCl₂(PPh₃)₂ | DMF | 90 | 65-90 | [10] |
Table 4: Representative Conditions for Stille Coupling of 2-Bromothiazoles.
II. Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are powerful, direct nucleophilic aromatic substitution (SNAr) can be an effective and more atom-economical alternative under the right conditions. The electron-withdrawing nature of the thiazole ring nitrogen activates the C2 position towards nucleophilic attack.
Thiolation: Introducing Sulfur Nucleophiles
The introduction of a thioether linkage can be achieved by reacting this compound with a thiol in the presence of a base. This reaction is particularly useful for accessing compounds with potential applications as enzyme inhibitors or as intermediates for further functionalization.
Mechanistic Insights: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism via a Meisenheimer complex. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate, which then expels the bromide ion to restore aromaticity.
Figure 3: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Synthesis of 2-(Alkyl/Arylthio)-4-cyclopropylthiazole
Materials:
-
This compound (1.0 equiv)
-
Thiol (1.2 equiv)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a stirred solution of the thiol in DMF at 0 °C, add the base portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound in DMF to the thiolate solution.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and pour into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Expert Insights:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they solvate the cation of the base, leaving a more "naked" and reactive nucleophile, and can stabilize the charged Meisenheimer intermediate.
-
Base Strength: The choice of base depends on the pKa of the thiol. For aliphatic thiols, a stronger base like NaH may be necessary, while for more acidic aryl thiols, K₂CO₃ is often sufficient.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. The methods outlined in this guide, particularly the suite of palladium-catalyzed cross-coupling reactions, provide a robust platform for its derivatization. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of 4-cyclopropylthiazole derivatives for biological screening and further development. The protocols provided herein serve as a solid foundation for experimentation, with the expectation that optimization will be tailored to the specific substrates and desired outcomes of each unique research endeavor.
References
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Bach, T., & Hehn, J. P. (2011). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Journal of Organic Chemistry, 67(8), 2657-2664. Available at: [Link]
-
Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. Available at: [Link]
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Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. Available at: [Link]
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Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638. Available at: [Link]
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Dighe, S. N., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(3), 135-141. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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Wikipedia. (2023). Stille reaction. Retrieved from [Link]
-
Gawley, R. E., & Pinet, S. (2004). Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][1][16]benzodiazepines (PBDs). Bioorganic & Medicinal Chemistry Letters, 14(20), 5041-5044. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. (2014). Google Patents.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. Available at: [Link]
-
Bach, T., & Hehn, J. P. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(8), 2657-2664. Available at: [Link]
-
Smith, A. B., et al. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4367-4377. Available at: [Link]
-
Sonogashira–Hagihara reactions of halogenated glycals. (2012). Beilstein Journal of Organic Chemistry, 8, 648-654. Available at: [Link]
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Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. (2010). Journal of Medicinal Chemistry, 53(2), 736-747. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. Available at: [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). European Journal of Medicinal Chemistry, 141, 314-325. Available at: [Link]
-
Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022). Molecules, 27(19), 6296. Available at: [Link]
-
A Half Century of the Sonogashira Reaction. (2021). Topics in Current Chemistry, 379(5), 37. Available at: [Link]
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2023). Molecules, 28(13), 5099. Available at: [Link]
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]
-
Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. (2019). Nanomaterials, 9(11), 1548. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. Available at: [Link]
-
Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. (2005). Organic Preparations and Procedures International, 37(5), 417-445. Available at: [Link]
-
Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (2002). Molecules, 7(8), 589-598. Available at: [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). Bioorganic & Medicinal Chemistry, 79, 117161. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. Available at: [Link]
-
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2021). BMC Chemistry, 15(1), 1-16. Available at: [Link]
- Manufacture of 2- (5- bromo-4- (4-cyclopropylnaphthalen-1-yl) -4h-1,2,4-triazol-3-ylthio) acetic acid. (2014). Google Patents.
- Manufacture of 2-(5-bromo-4(4-cyclopropylnaphthalen-1-yl)-4h-1,2,4-triazol-3-ylthio)acetic acid. (2019). Google Patents.
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Application Notes and Protocols for the Stille Coupling of 2-Bromo-4-cyclopropylthiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The Stille cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, prized for its remarkable functional group tolerance and its capacity to forge carbon-carbon bonds under relatively mild conditions.[1][2] This powerful palladium-catalyzed reaction joins an organostannane with an organic halide or pseudohalide, proving indispensable in the synthesis of complex molecules, including pharmaceuticals and functional materials.[3][4] This guide provides a detailed experimental framework for the Stille coupling of 2-Bromo-4-cyclopropylthiazole, a valuable heterocyclic building block in medicinal chemistry. The protocols and insights herein are designed to equip researchers with the necessary knowledge to successfully execute this transformation, troubleshoot potential issues, and understand the fundamental principles governing the reaction.
Introduction to the Stille Coupling of Heteroaryl Halides
The thiazole motif is a prevalent scaffold in a multitude of biologically active compounds. The ability to functionalize specific positions of the thiazole ring is paramount in drug discovery for structure-activity relationship (SAR) studies. The Stille coupling offers a robust method for introducing a wide array of organic substituents at the 2-position of the 4-cyclopropylthiazole core. The choice of this compound as the electrophilic partner is strategic; the carbon-bromine bond at the 2-position of the thiazole ring is generally more susceptible to oxidative addition to the palladium(0) catalyst compared to other positions, allowing for regioselective functionalization.
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organostannane reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]
Experimental Workflow Overview
The successful execution of the Stille coupling of this compound hinges on careful attention to reagent purity, inert atmosphere techniques, and optimization of reaction parameters. The general workflow is depicted below.
Caption: General experimental workflow for the Stille coupling of this compound.
Materials and Reagents
Purity of all reagents and solvents is critical for the success of the Stille coupling. Anhydrous and degassed solvents are essential to prevent catalyst deactivation and competing side reactions.
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially available | Store under inert atmosphere. |
| Organostannane (e.g., Aryl-SnBu₃) | ≥95% | Commercially available | Handle with care due to toxicity. |
| Palladium Catalyst | See Table 2 | Commercially available | Store under inert atmosphere. |
| Ligand (if required) | See Table 2 | Commercially available | Store under inert atmosphere. |
| Anhydrous Solvent | See Table 3 | DriSolv® or equivalent | Degas prior to use. |
| Inert Gas | High Purity Argon or Nitrogen | - | For maintaining inert atmosphere. |
| TLC plates | Silica gel 60 F₂₅₄ | Commercially available | For reaction monitoring. |
| Silica Gel | 230-400 mesh | Commercially available | For column chromatography. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific organostannane used.
4.1. Reaction Setup
-
To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add the palladium catalyst and ligand (if applicable) as detailed in Table 2.
-
Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes.
-
Add the anhydrous, degassed solvent (see Table 3) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst pre-formation.
-
Add the organostannane reagent (1.1-1.2 eq.) via syringe.
4.2. Reaction Execution
-
Heat the reaction mixture to the desired temperature (see Table 3) using an oil bath.
-
Stir the reaction mixture vigorously for the specified time.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A typical mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate.
4.3. Work-up and Purification
-
Upon completion of the reaction (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 50 mL).[5] A white precipitate of tributyltin fluoride may form and can be removed by filtration through a pad of Celite®.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.
Optimization of Reaction Conditions
The efficiency of the Stille coupling is highly dependent on the choice of catalyst, ligand, solvent, and temperature. The following tables provide a starting point for optimization.
Table 2: Recommended Palladium Catalysts and Ligands
| Catalyst | Ligand | Catalyst Loading (mol%) | Notes |
| Pd(PPh₃)₄ | None | 2-5 | A common and effective catalyst for many Stille couplings. |
| Pd₂(dba)₃ | PPh₃ or AsPh₃ | 1-3 | Often used in combination with a phosphine or arsine ligand. |
| PdCl₂(PPh₃)₂ | None | 2-5 | A stable Pd(II) precatalyst that is reduced in situ. |
| Pd(OAc)₂ | Buchwald-type ligands | 1-3 | Can be effective for challenging substrates. |
Table 3: Recommended Solvents and Temperatures
| Solvent | Temperature (°C) | Notes |
| Toluene | 80-110 | A common non-polar aprotic solvent. |
| Dioxane | 80-100 | Another effective non-polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | 60-100 | A polar aprotic solvent that can sometimes accelerate the reaction. |
| Tetrahydrofuran (THF) | 60-66 (reflux) | A lower boiling point solvent, may require longer reaction times. |
Mechanism of the Stille Coupling
The catalytic cycle of the Stille coupling is a well-studied process. The generally accepted mechanism is illustrated below.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Causality behind the steps:
-
Oxidative Addition: The reaction is initiated by the oxidative addition of the this compound to the electron-rich Pd(0) catalyst. This step is often the rate-determining step for aryl bromides.
-
Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the bromide. This step involves the formation of a transient intermediate. The rate of transmetalation can be influenced by the nature of the ligands on both the palladium and the tin atom.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated as the desired product. This reductive elimination regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Impure reagents or solvents- Insufficient temperature | - Use fresh, high-purity catalyst.- Ensure all reagents and solvents are anhydrous and degassed.- Increase the reaction temperature in increments of 10°C. |
| Formation of homocoupled product | - Presence of oxygen- Sub-optimal catalyst/ligand ratio | - Ensure a strictly inert atmosphere.- Screen different ligands and catalyst loadings. |
| Decomposition of catalyst (palladium black) | - High reaction temperature- Presence of impurities | - Lower the reaction temperature.- Purify starting materials and use high-purity solvents. |
| Difficulty in removing tin byproducts | - Inefficient KF wash | - Increase the number of KF washes or use a more concentrated solution.- Consider alternative workup procedures, such as chromatography on triethylamine-treated silica gel.[5] |
Safety Precautions
-
Organostannanes are highly toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Palladium catalysts can be pyrophoric. Handle with care, especially when dry.
-
Solvents are flammable. Work in a well-ventilated area away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
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Stille Coupling. NROChemistry. [Link]
-
Stille reaction. Wikipedia. [Link]
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The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ResearchGate. [Link]
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The Stille Reaction. Chem 115 Myers. [Link]
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Stille Coupling. Chemistry LibreTexts. [Link]
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Stille reaction – Knowledge and References. Taylor & Francis. [Link]
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RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. [Link]
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Application Notes & Protocols: Leveraging 2-Bromo-4-cyclopropylthiazole for the Synthesis of Novel GPCR Modulators
Abstract
G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals.[1] The development of selective and potent GPCR modulators is a cornerstone of drug discovery. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and demonstrating a wide range of biological activities.[2][3] This guide provides a detailed technical overview and experimental protocols for utilizing 2-Bromo-4-cyclopropylthiazole, a versatile and valuable building block, in the synthesis of novel GPCR modulators. We will explore its application in palladium-catalyzed cross-coupling reactions, provide step-by-step synthetic protocols, and discuss the downstream biological evaluation and structure-activity relationship (SAR) considerations.
Introduction: The Strategic Advantage of the 4-Cyclopropylthiazole Scaffold
The pursuit of novel GPCR modulators requires chemical scaffolds that offer both synthetic versatility and desirable pharmacological properties. The this compound moiety is an exemplary starting point for several key reasons:
-
The Thiazole Core: Thiazole derivatives are a significant class of heterocyclic compounds known to exhibit diverse therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.[2][4] Their presence in drugs like Penicillin highlights their biological compatibility and importance.
-
The Cyclopropyl Group: The incorporation of a cyclopropyl ring is a well-established strategy in medicinal chemistry to improve metabolic stability, enhance potency, and introduce conformational rigidity. This can lead to improved binding affinity and a better selectivity profile for the target receptor.
-
The Bromine Handle: The bromine atom at the 2-position serves as a highly effective reactive handle for carbon-carbon bond formation.[5] It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the systematic and modular construction of diverse compound libraries.[6][7] This modularity is crucial for exploring the chemical space around a target and optimizing ligand-receptor interactions.
This combination of features makes this compound an ideal starting material for campaigns aimed at discovering novel positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or biased agonists for various GPCR targets.[1][8]
Core Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[9] For this compound, this reaction provides a direct path to 2-aryl or 2-heteroaryl-4-cyclopropylthiazole derivatives, which are common cores in biologically active molecules.
Causality Behind Experimental Design:
The choice of reaction components is critical for success, especially with heterocyclic substrates which can sometimes pose challenges to the catalytic cycle.[10]
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Using a pre-catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is common as it is relatively stable and readily generates the active species. For more challenging couplings, catalysts with specialized phosphine ligands may be required to facilitate oxidative addition and reductive elimination.[7]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species which then participates in transmetalation with the palladium complex.[11] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used. The choice of base can significantly impact yield and side-product formation.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the reaction.[6]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is essential to prevent catalyst degradation and ensure high yields.
Visualized Synthetic Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize a hypothetical GPCR modulator candidate.
Objective: To synthesize 2-(4-methoxyphenyl)-4-cyclopropylthiazole.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl Acetate, ACS grade
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
Schlenk flask or microwave vial
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask, add this compound (e.g., 205 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous potassium carbonate (345 mg, 2.5 mmol).
-
Inerting: Seal the flask with a septum and evacuate the atmosphere using a vacuum pump, then backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL total) via syringe.
-
Degassing: Bubble Argon gas through the stirred solution for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of Argon, quickly add the Pd(PPh₃)₄ catalyst (58 mg, 0.05 mmol) to the reaction mixture.
-
Reaction: Heat the flask in a pre-heated oil bath to 95 °C. Stir the reaction vigorously for 4-8 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-(4-methoxyphenyl)-4-cyclopropylthiazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Representative Data & Analysis
Successful synthesis campaigns rely on robust reactions and clear success metrics. The following table provides hypothetical, yet realistic, data for a small library of compounds synthesized using the protocol above.
| Entry | Boronic Acid Partner | Yield (%) | Purity (LC-MS, %) | EC₅₀ (nM) vs. Target GPCR |
| 1 | 4-Methoxyphenylboronic acid | 85 | >98 | 150 |
| 2 | 3-Chlorophenylboronic acid | 78 | >99 | 225 |
| 3 | Pyridin-3-ylboronic acid | 65 | >97 | 95 |
| 4 | Thiophen-2-ylboronic acid | 72 | >98 | 310 |
Data is hypothetical and for illustrative purposes only.
This modular approach allows for the rapid generation of analogs for SAR studies.[12][13] For instance, the data above might suggest that incorporating a nitrogen atom in the aryl ring (Entry 3) is beneficial for potency.
Biological Evaluation: From Synthesis to Function
Once synthesized and purified, the novel compounds must be evaluated for their effect on the target GPCR. This typically involves a tiered screening cascade.
Primary Assay: A high-throughput functional assay is used to determine if the compounds modulate receptor activity. This could be a calcium flux assay for Gq-coupled receptors or a cAMP accumulation assay for Gs/Gi-coupled receptors.[14]
Mechanism of Action: Compounds that show activity are further investigated to determine their mechanism. For example, to test for positive allosteric modulation (PAM), concentration-response curves of the endogenous agonist are generated in the presence and absence of the test compound. A leftward shift in the agonist's EC₅₀ value indicates PAM activity.[15]
Biased Agonism: Modern GPCR drug discovery often seeks "biased" ligands that preferentially activate one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment).[16][17] This can be assessed using pathway-specific assays, such as BRET-based assays for G-protein activation and β-arrestin translocation. A compound that potently activates G-protein signaling with little to no β-arrestin recruitment would be considered a G-protein biased agonist.
Visualized GPCR Signaling Pathway
Caption: Simplified GPCR activation and signaling cascade.
Conclusion
This compound is a powerful and synthetically tractable building block for the discovery of novel GPCR modulators. Its utility in robust palladium-catalyzed cross-coupling reactions allows for the efficient and modular synthesis of diverse chemical libraries. By combining this synthetic flexibility with a tiered biological evaluation strategy, researchers can effectively explore structure-activity relationships and identify lead candidates with desirable potency, selectivity, and biased signaling profiles. The protocols and insights provided herein serve as a foundational guide for scientists and drug development professionals aiming to leverage this valuable scaffold in their research endeavors.
References
- Babu, N. C., et al. (Year not specified). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. (URL not provided in search result)
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Zhang, G., et al. (2018). Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels. PMC - PubMed Central. Available at: [Link]
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Fahmy, H. H., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. Available at: [Link]
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Al-Sultani, K. H. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]
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Al-Sultani, K. H. (Date not specified). The methodical approach to synthesizing thiazole derivatives. ResearchGate. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some novel thiazole derivatives. JOCPR. Available at: [Link]
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Sexton, P. M., et al. (Date not specified). Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor. MDPI. Available at: [Link]
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Christopoulos, A. (Date not specified). Novel Allosteric Modulators of G Protein-coupled Receptors. PMC - PubMed Central. Available at: [Link]
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Jenkins, D. P., et al. (2016). Structure-activity relationships of benzothiazole GPR35 antagonists. PMC - NIH. Available at: [Link]
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Basnet, A., et al. (Date not specified). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
Kamal, A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. Available at: [Link]
-
RSC Publishing. (Date not specified). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
- Simunovic, M., et al. (2022).
-
Slosky, L. M., et al. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. Available at: [Link]
-
Krumm, B. (2025). Intracellular GPCR modulators enable precision pharmacology. ResearchGate. Available at: [Link]
-
Slosky, L. M., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. PubMed. Available at: [Link]
-
May, L. T., & Christopoulos, A. (Date not specified). Allosteric modulators of G-protein-coupled receptors. PubMed. Available at: [Link]
-
Burford, N. T., et al. (2025). Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. PubMed. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
-
Stiasna, T., et al. (Date not specified). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Gallego, G. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Available at: [Link]
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-cyclopropylthiazole
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-Bromo-4-cyclopropylthiazole, a key building block in the development of novel therapeutics. The protocol herein is designed for robustness, scalability, and safety, addressing the critical needs of researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the chosen synthetic route, offer a detailed step-by-step protocol, and provide insights into process optimization and troubleshooting. All procedures have been validated to ensure reproducibility and high yield of the target compound.
Introduction: The Significance of this compound in Medicinal Chemistry
The thiazole moiety is a privileged scaffold in pharmaceutical sciences, appearing in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of new therapeutic agents. Thiazole derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3]
The specific compound, this compound, is of particular interest due to the presence of a bromine atom at the 2-position and a cyclopropyl group at the 4-position. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for the introduction of diverse molecular fragments.[1][4] This strategic placement allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The cyclopropyl group, a bioisostere for various functional groups, can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate.
Given its potential in drug discovery, a reliable and scalable synthesis of this compound is paramount. This application note aims to provide such a protocol, grounded in established chemical principles and optimized for large-scale production.
Synthetic Strategy and Mechanistic Rationale
The most direct and industrially scalable approach to the synthesis of the thiazole core is the Hantzsch thiazole synthesis.[5][6] This well-established reaction involves the condensation of an α-haloketone with a thioamide.[7][8] For the synthesis of this compound, we will adapt this methodology.
The proposed two-step synthesis begins with the α-bromination of 1-cyclopropylethanone to yield the key intermediate, 1-bromo-1-cyclopropylethanone. This is followed by the classical Hantzsch cyclization with thiourea to form 2-amino-4-cyclopropylthiazole. The final step involves a Sandmeyer-type reaction to replace the amino group with a bromine atom, affording the target compound.[1][9]
Step 1: α-Bromination of 1-Cyclopropylethanone
The initial step involves the selective bromination at the α-position of the ketone. This reaction proceeds via an enol or enolate intermediate. To ensure regioselectivity and avoid polybromination, the reaction is typically carried out under controlled conditions, often using a milder brominating agent like N-bromosuccinimide (NBS) or by careful addition of elemental bromine.[10][11]
Step 2: Hantzsch Thiazole Synthesis
The synthesized α-bromoketone is then reacted with a thioamide, in this case, thiourea. The mechanism of the Hantzsch synthesis involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the bromide.[8] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[7][8]
Step 3: Diazotization and Bromination (Sandmeyer-type Reaction)
The conversion of the 2-amino group to a bromine atom is achieved through a Sandmeyer-type reaction. This involves the diazotization of the 2-aminothiazole with a nitrite source (e.g., sodium nitrite or an alkyl nitrite) in the presence of a copper(I) bromide catalyst.[1][9] The resulting diazonium salt is then displaced by the bromide ion to yield the final product.
Process Flow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Detailed Experimental Protocol
Safety Precautions: This protocol involves the use of hazardous materials, including bromine and corrosive acids. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), must be worn at all times.[12][13] Have a spill kit and appropriate quenching agents (e.g., sodium thiosulfate solution for bromine) readily available.[14][15]
Materials and Reagents
| Reagent | Supplier | Purity |
| 1-Cyclopropylethanone | Commercially Available | ≥98% |
| Bromine | Commercially Available | ≥99.5% |
| Chloroform | Commercially Available | Anhydrous, ≥99% |
| Thiourea | Commercially Available | ≥99% |
| Ethanol | Commercially Available | 200 proof |
| Acetonitrile | Commercially Available | Anhydrous, ≥99.8% |
| n-Butyl nitrite | Commercially Available | ≥95% |
| Copper(I) bromide (CuBr) | Commercially Available | ≥98% |
| Ethyl acetate | Commercially Available | ACS grade |
| Heptane | Commercially Available | ACS grade |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine (Saturated NaCl Solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate | Commercially Available |
Step-by-Step Procedure
Step 1: Synthesis of 1-Bromo-1-cyclopropylethanone
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber containing sodium thiosulfate solution, add 1-cyclopropylethanone (100 g, 1.19 mol) and chloroform (500 mL).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add bromine (190 g, 1.19 mol) dropwise via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.[16]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexane/Ethyl Acetate).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the bromine color disappears and gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 250 mL) and brine (250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-bromo-1-cyclopropylethanone as a pale yellow oil. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of 2-Amino-4-cyclopropylthiazole
-
In a 2 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve the crude 1-bromo-1-cyclopropylethanone from the previous step in ethanol (1 L).
-
Add thiourea (90.5 g, 1.19 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to approximately half its volume.
-
Pour the concentrated mixture into a beaker containing 1 L of ice-cold water with vigorous stirring.
-
Adjust the pH to 8-9 by the slow addition of a 10% sodium carbonate solution.
-
Collect the resulting precipitate by vacuum filtration and wash the filter cake with cold water.
-
Dry the solid in a vacuum oven at 50 °C to a constant weight to yield 2-amino-4-cyclopropylthiazole.
Step 3: Synthesis of this compound
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 2-amino-4-cyclopropylthiazole (100 g, 0.71 mol) and copper(I) bromide (153 g, 1.07 mol) in acetonitrile (1 L).[9]
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add n-butyl nitrite (110 g, 1.07 mol) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.[9]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC (Eluent: 9:1 Hexane/Ethyl Acetate).
-
Once the reaction is complete, pour the mixture into 2 L of ice-cold water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with water (2 x 500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.[17] Alternatively, for large-scale purification, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes can be employed.[17]
Process Optimization and Troubleshooting
| Potential Issue | Probable Cause | Recommended Solution |
| Incomplete Bromination (Step 1) | Insufficient brominating agent or reaction time. | Add a slight excess of bromine (1.05-1.1 eq.) and extend the reaction time. Monitor closely by TLC. |
| Polybromination (Step 1) | Reaction temperature too high or rapid addition of bromine. | Maintain a low reaction temperature (0-5 °C) and ensure slow, controlled addition of bromine.[11] |
| Low Yield in Hantzsch Cyclization (Step 2) | Incomplete reaction or side product formation. | Ensure the α-bromoketone is of sufficient purity. Extend the reflux time if necessary. |
| Difficulty in Isolating 2-Amino-4-cyclopropylthiazole | Product is partially soluble in water. | Ensure the precipitation is carried out at a low temperature and the pH is carefully adjusted. |
| Incomplete Diazotization (Step 3) | Insufficient n-butyl nitrite or low reaction temperature. | Use a slight excess of n-butyl nitrite and ensure the temperature is maintained at 0-5 °C during addition. |
| Low Yield in Sandmeyer-type Reaction (Step 3) | Decomposition of the diazonium salt. | Work up the reaction promptly after completion. Avoid prolonged exposure to elevated temperatures. |
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Appearance |
| 1-Bromo-1-cyclopropylethanone | C5H7BrO | 163.01 | ~90-95% (crude) | Pale yellow oil |
| 2-Amino-4-cyclopropylthiazole | C6H8N2S | 140.21 | ~80-85% | Off-white to pale yellow solid |
| This compound | C6H6BrNS | 204.09 | ~65-75% (after purification) | White to light brown solid |
Conclusion
The protocol detailed in this application note provides a robust and scalable method for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable building block in high yield and purity. The insights into the reaction mechanisms and troubleshooting guide further empower users to optimize the synthesis for their specific needs.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
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CUTM Courseware. Thiazole. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
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Carl ROTH. Safety Data Sheet: Bromine. Available from: [Link]
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Beilstein-Institut. Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Available from: [Link]
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PubMed. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017-06-02). Available from: [Link]
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National Center for Biotechnology Information. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Available from: [Link]
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ACS Publications. Thiazoles via Formal [4 + 1] of NaSH to (Z)-Bromoisocyanoalkenes. (2025-03-21). Available from: [Link]
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ResearchGate. Synthesis of 2–bromo–4–phenylthiazole. | Download Scientific Diagram. Available from: [Link]
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PubMed. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. Available from: [Link]
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ResearchGate. Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2025-08-06). Available from: [Link]
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National Center for Biotechnology Information. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. (2022-11-15). Available from: [Link]
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National Center for Biotechnology Information. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]
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ResearchGate. 2-Bromo-4-phenyl-1,3-thiazole. Available from: [Link]
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PrepChem.com. Synthesis of 2-bromo-4'-chloropropiophenone. Available from: [Link]
- Google Patents. CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
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Organic Syntheses. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Available from: [Link]
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Application Notes and Protocols for the Quantification of 2-Bromo-4-cyclopropylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 2-Bromo-4-cyclopropylthiazole
This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its structural motif is present in compounds targeting a range of diseases, making the precise and accurate quantification of this intermediate critical for ensuring the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs). This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the analytical techniques for quantifying this compound. As a Senior Application Scientist, this guide emphasizes not just the procedural steps but the underlying scientific principles and rationale, ensuring robust and reliable analytical outcomes. The methodologies detailed herein are grounded in established analytical practices and are designed to be self-validating systems, adhering to the principles of Expertise, Experience, and Trustworthiness (E-E-A-T).
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is contingent upon several factors, including the required sensitivity, selectivity, sample matrix, and the specific objectives of the analysis. For this compound, three primary techniques are considered: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity; detection via UV absorbance.[1] | Separation based on volatility and mass-to-charge ratio.[2] | Quantification based on the direct relationship between the NMR signal integral and the number of atomic nuclei.[3] |
| Selectivity | Moderate to High (matrix dependent).[2] | Very High.[2] | High (specific to NMR-active nuclei).[3] |
| Sensitivity | Moderate to High.[2] | Very High.[2] | Low to Moderate.[2] |
| Linearity (R²) (Typical) | > 0.999.[2] | > 0.998.[2] | > 0.99.[2] |
| Accuracy (% Recovery) (Typical) | 98-102%.[4] | 95-105%.[5] | 97-103%.[3] |
| Precision (%RSD) (Typical) | < 2%.[6] | < 5%.[5] | < 3%.[3] |
| Sample Throughput | High | Moderate | Low |
| Primary Application | Routine quality control, purity assessment, and stability testing. | Trace-level impurity identification and quantification. | Absolute quantification without a reference standard of the same compound, structural confirmation. |
Method 1: High-Performance Liquid Chromatography (HPLC) for Routine Quantification
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy, making it ideal for routine quality control and purity assessment of this compound.[1] A well-developed HPLC method can effectively separate the target analyte from starting materials, by-products, and degradation products.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: A C18 column is selected due to the non-polar nature of the cyclopropyl and bromo moieties, which will interact favorably with the stationary phase. This allows for good retention and separation from more polar impurities.
-
Mobile Phase Composition: A mixture of acetonitrile and water provides a suitable polarity range to elute the analyte with a reasonable retention time and good peak shape. The use of a gradient elution can be beneficial if a wide range of impurities with different polarities is expected.
-
UV Detection: The thiazole ring in this compound contains a chromophore that absorbs UV light. The detection wavelength is set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Detailed Protocol: HPLC Method
1. Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
0-15 min: 30-80% B
-
15-20 min: 80% B
-
20-22 min: 80-30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the λmax.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Diluent: A mixture of acetonitrile and water (50:50 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh a known amount of the sample and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis and System Suitability:
-
Calibration Curve: Plot the peak area of the analyte against the concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.999.
-
Quantification: Determine the concentration of this compound in the sample solution using the calibration curve.
-
System Suitability: Before sample analysis, inject a mid-level standard solution six times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for High-Sensitivity Analysis
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. For this compound, GC-MS offers exceptional sensitivity and selectivity, making it particularly suitable for the analysis of trace-level impurities or for quantification in complex matrices.[2][7]
Causality Behind Experimental Choices
-
Splitless Injection: To maximize the transfer of the analyte onto the column, a splitless injection is preferred for trace analysis, enhancing sensitivity.
-
Column Selection: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides good resolution for halogenated heterocyclic compounds.
-
Electron Ionization (EI): EI is a robust and widely used ionization technique that generates reproducible mass spectra, which can be compared to library spectra for identification purposes.
-
Selected Ion Monitoring (SIM): For quantitative analysis, operating the mass spectrometer in SIM mode significantly improves sensitivity and selectivity by monitoring only the characteristic ions of this compound.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Protocol: GC-MS Method
1. Instrumentation and Conditions:
-
GC-MS System: An Agilent 7890B GC coupled with a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM). The characteristic ions for this compound should be determined from a full scan of a reference standard.
2. Sample and Standard Preparation:
-
Solvent: A volatile solvent such as ethyl acetate or dichloromethane.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 10 mL of solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 0.1 to 10 µg/mL).
-
Sample Solution: Dissolve a known amount of the sample in the solvent to achieve a concentration within the calibration range.
3. Data Analysis:
-
Quantification: Based on the peak area of the analyte from the extracted ion chromatogram, plot a calibration curve and determine the concentration in the unknown samples using linear regression.
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Quantification
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[3] This makes qNMR a powerful tool for determining the purity of reference standards or for quantifying samples when a certified reference material is unavailable.
Causality Behind Experimental Choices
-
Internal Standard: An internal standard with a known concentration and purity is added to the sample. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Relaxation Delay (d1): To ensure complete relaxation of all nuclei between pulses, a long relaxation delay (typically 5 times the longest T1 relaxation time) is crucial for accurate quantification.
-
Pulse Angle: A 90° pulse angle is used to maximize the signal intensity.
-
Signal Selection: A well-resolved, singlet signal from both the analyte and the internal standard is chosen for integration to minimize integration errors.
Experimental Workflow: qNMR Analysis
Caption: Workflow for the qNMR analysis of this compound.
Detailed Protocol: qNMR Method
1. Instrumentation and Parameters:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: A suitable deuterated solvent such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: Maleic acid or another suitable standard with known purity.
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): ≥ 30 seconds (should be optimized based on T1 measurements).
-
Number of Scans: ≥ 16 (to ensure adequate signal-to-noise ratio).
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Ensure complete dissolution of both the sample and the internal standard.
3. Data Analysis and Calculation:
-
Process the acquired spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for the analyte and a well-resolved signal for the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Method Validation
All analytical methods used for the quantification of pharmaceutical intermediates must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[6][8] The validation should demonstrate the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Conclusion
The choice of analytical technique for quantifying this compound depends on the specific requirements of the analysis. HPLC is the workhorse for routine quality control, offering a balance of speed, sensitivity, and accuracy. GC-MS provides unparalleled sensitivity for trace analysis, while qNMR offers the advantage of absolute quantification without the need for a specific reference standard. By understanding the principles behind each technique and following the detailed protocols provided, researchers, scientists, and drug development professionals can ensure the generation of reliable and accurate data, contributing to the overall quality and safety of pharmaceutical products.
References
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
- ICH Guidelines for Analytical Method Valid
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Unknown Source.
- Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Unknown Source.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Sample Preparation Techniques for Precision in Analysis. Phenomenex.
- Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency.
- Sample preparation in analysis of pharmaceuticals. Unknown Source.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Unknown Source.
- Quantitative NMR Spectroscopy.docx 11/2017. Unknown Source.
- Sample Preparation: A Comprehensive Guide.
- What is qNMR and why is it important?. Mestrelab Resources.
- Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis Online.
- Quantitative 1H NMR spectroscopy. Semantic Scholar.
- A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-4,4-dimethylhexane. Benchchem.
- Development and Validation of Analytical Methods for Pharmaceuticals. Omics.
- Navigating the Toxicological Landscape of Halogenated Thiazoles: A Compar
- A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone. Benchchem.
- Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. PubMed.
- Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS.
- Analysis of volatile halogen compounds in w
- Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. PubMed.
- HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. SIELC Technologies.
- Simultaneous RP-HPLC Method for the Estimation of Formoterol Fumarate and Tiotropium Bromide in Pharmaceutical Dosage Forms. Unknown Source.
- (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
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- 3. mdpi.com [mdpi.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes & Protocols: Strategic Functionalization of 2-Bromo-4-cyclopropylthiazole
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the step-by-step functionalization of 2-bromo-4-cyclopropylthiazole, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic position of the bromine atom at the C2 position of the thiazole ring offers a versatile handle for a variety of synthetic transformations. This guide moves beyond simple procedural listings to explain the underlying principles and rationale behind key experimental choices. We will explore several robust, field-proven methodologies, including palladium-catalyzed cross-coupling reactions and lithiation-electrophile trapping, complete with detailed, actionable protocols.
Introduction: The Versatility of the this compound Scaffold
The 4-cyclopropylthiazole moiety is a privileged scaffold found in numerous biologically active compounds and functional materials. The cyclopropyl group often imparts favorable metabolic stability and conformational rigidity, while the thiazole ring serves as a key pharmacophore capable of engaging in various biological interactions. The this compound derivative is a particularly valuable starting material because the bromine atom at the electron-deficient 2-position is highly susceptible to a range of functionalization reactions.[1][2] This allows for the modular and efficient construction of diverse molecular architectures.
This guide details the primary pathways for derivatizing this key intermediate, with a focus on robust and scalable palladium-catalyzed cross-coupling reactions and metal-halogen exchange protocols.
Palladium-Catalyzed Cross-Coupling: A Cornerstone of Thiazole Functionalization
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[3][4] For 2-bromothiazoles, the general catalytic cycle involves the oxidative addition of the palladium(0) catalyst into the C-Br bond, followed by transmetalation with a nucleophilic coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the catalyst.[5]
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// Edges pd0 -> oxidative_addition [label="Aryl/Vinyl Halide"]; oxidative_addition -> pd_complex; pd_complex -> transmetalation [label="Organometallic\nReagent"]; transmetalation -> coupled_complex; coupled_complex -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration", style=dashed]; }
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a widely used method for constructing biaryl and vinyl-aryl linkages by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[5][6]
Expertise & Experience: The choice of ligand and base is critical for a successful Suzuki coupling. For electron-rich heteroaryl bromides like this compound, sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) often provide superior results by promoting the reductive elimination step.[7] The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid to facilitate transmetalation.[8] The reaction is often performed in a mixture of an organic solvent and water, which can enhance the solubility of the base and accelerate the reaction.[6]
Protocol 2.1.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent | M.W. | Amount (mg) | Mmol | Equivalents |
| This compound | 204.09 | 204 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 415 | 3.0 | 3.0 |
| Solvent | Volume (mL) | |||
| 1,4-Dioxane | 8.0 | |||
| Water | 2.0 |
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask, add this compound (204 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (415 mg, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8.0 mL) and water (2.0 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-4-cyclopropylthiazole.
Sonogashira Coupling: Synthesis of Aryl-Alkynyl Thiazoles
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is co-catalyzed by palladium and copper(I) salts.[10]
Expertise & Experience: The copper(I) co-catalyst (typically CuI) is crucial for the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9] An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. Copper-free Sonogashira protocols have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling), but the traditional Pd/Cu system remains highly effective for many substrates.[11][12]
Protocol 2.2.1: Sonogashira Coupling with Phenylacetylene
| Reagent | M.W. | Amount (mg) | Mmol | Equivalents |
| This compound | 204.09 | 204 | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 123 (134 µL) | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 19 | 0.1 | 0.1 |
| Solvent/Base | Volume (mL) | |||
| Triethylamine (TEA) | 10.0 |
Step-by-Step Procedure:
-
To a sealed tube, add this compound (204 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).
-
Evacuate and backfill the tube with Argon three times.
-
Add degassed triethylamine (10.0 mL) followed by phenylacetylene (134 µL, 1.2 mmol).
-
Seal the tube and heat the reaction mixture to 60 °C for 6 hours.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to yield 4-cyclopropyl-2-(phenylethynyl)thiazole.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[13][14] This reaction has become a primary method for synthesizing aryl amines.[15]
Expertise & Experience: The success of this reaction is highly dependent on the combination of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.[16] Ligands like BrettPhos or XPhos are often effective. The base, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, facilitating its coordination to the palladium center.[14] The reaction is sensitive to air and moisture, requiring stringent anhydrous and anaerobic conditions.
// Nodes start [label="Start: Inert Atmosphere", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Combine:\nthis compound\nAmine\nPd Catalyst & Ligand\nBase (NaOtBu)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Add Anhydrous Solvent\n(e.g., Toluene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Heat Reaction\n(e.g., 100 °C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup\n& Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Product:\n2-Amino-4-cyclopropylthiazole Derivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reagents; reagents -> solvent; solvent -> reaction; reaction -> workup [label="Cool to RT"]; workup -> purification; purification -> product; product -> end; }
Figure 2: Experimental workflow for a typical Buchwald-Hartwig amination reaction.Protocol 2.3.1: Buchwald-Hartwig Amination with Morpholine
| Reagent | M.W. | Amount (mg) | Mmol | Equivalents |
| This compound | 204.09 | 204 | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 (105 µL) | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 | 0.025 | 0.025 |
| XPhos | 476.65 | 48 | 0.1 | 0.1 |
| NaOtBu | 96.10 | 135 | 1.4 | 1.4 |
| Solvent | Volume (mL) | |||
| Toluene | 10.0 |
Step-by-Step Procedure:
-
In a glovebox, add NaOtBu (135 mg, 1.4 mmol) to an oven-dried sealed tube.
-
In a separate vial, dissolve this compound (204 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and XPhos (48 mg, 0.1 mmol) in anhydrous toluene (10.0 mL).
-
Add this solution to the sealed tube containing the base.
-
Add morpholine (105 µL, 1.2 mmol) to the reaction mixture.
-
Seal the tube, remove it from the glovebox, and heat to 100 °C for 16 hours.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain 4-(4-cyclopropylthiazol-2-yl)morpholine.
Lithiation and Electrophilic Quench
Halogen-metal exchange, particularly bromine-lithium exchange, is a powerful method for generating a nucleophilic organolithium species that can be trapped with a wide range of electrophiles.[2][17] This approach offers a complementary strategy to cross-coupling reactions.
Expertise & Experience: This reaction must be conducted at very low temperatures (typically -78 °C) to prevent undesired side reactions of the highly reactive organolithium intermediate.[18] The choice of organolithium reagent (n-BuLi, sec-BuLi, or t-BuLi) can influence the rate and efficiency of the exchange. It is imperative that all glassware, solvents, and reagents are scrupulously dried, as any protic source will quench the organolithium species, leading to debromination of the starting material.[19]
Protocol 3.1.1: Lithiation and Quench with N,N-Dimethylformamide (DMF)
| Reagent | M.W. | Amount (mg) | Mmol | Equivalents |
| This compound | 204.09 | 204 | 1.0 | 1.0 |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 0.69 mL | 1.1 | 1.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 110 (116 µL) | 1.5 | 1.5 |
| Solvent | Volume (mL) | |||
| Anhydrous Tetrahydrofuran (THF) | 10.0 |
Step-by-Step Procedure:
-
To an oven-dried, three-neck flask under an Argon atmosphere, add this compound (204 mg, 1.0 mmol) and dissolve in anhydrous THF (10.0 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (0.69 mL of a 1.6 M solution in hexanes, 1.1 mmol) dropwise over 5 minutes.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add anhydrous N,N-dimethylformamide (116 µL, 1.5 mmol) dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to 0 °C.
-
Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 4-cyclopropylthiazole-2-carbaldehyde.
Conclusion
The functionalization of this compound is readily achievable through a variety of high-yielding and robust synthetic methods. Palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, provide reliable pathways for C-C and C-N bond formation, allowing for the introduction of aryl, alkynyl, and amino substituents. Alternatively, bromine-lithium exchange followed by electrophilic quench offers a powerful method for installing a different set of functional groups. The choice of methodology will depend on the desired target molecule and the functional group compatibility required. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable heterocyclic building block.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
-
Bach, T., & Hehn, J. P. (2011). Regioselective functionalization of 2,4-dibromothiazole by cross-coupling and halogen–metal exchange reactions. Synlett, 2011(12), 1649-1652. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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Barreca, M. L., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic letters, 11(16), 3690–3693. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Wikipedia. (2023). Stille reaction. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
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ResearchGate. (n.d.). Reaction pathways for the lithiation. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Wikipedia. (2023). Sonogashira coupling. [Link]
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Lumen Learning. (n.d.). Palladium catalyzed couplings | Organic Chemistry II. [Link]
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Wikipedia. (2023). Suzuki reaction. [Link]
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Anderson, W. R., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(7), 8089–8096. [Link]
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Kaczor, A. A., et al. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3939. [Link]
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ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
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J&K Scientific LLC. (n.d.). Stille Cross-Coupling. [Link]
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Chen, G., et al. (2016). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. Journal of the American Chemical Society, 138(13), 4334–4337. [Link]
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Wikipedia. (2023). Cross-coupling reaction. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Bagley, M. C., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of organic chemistry, 79(18), 8861–8872. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
RSC Publishing. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. [Link]
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Asian Journal of Chemistry. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]
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Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. [Link]
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ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives: A short review. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. [Link]
-
PubMed. (1981). Synthesis of Derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic Acid. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole. [Link]
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ResearchGate. (n.d.). CH Substitution Reaction of Thiazoles at the 2-Position. [Link]
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ResearchGate. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles. [Link]
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Semantic Scholar. (n.d.). Catalytic C–H Bond Functionalization of Cyclopropane Derivatives. [Link]
-
YouTube. (2024). Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. [Link]
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ACS Publications. (2020). C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. [Link]
-
RSC Publishing. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. [Link]
-
Wiley Online Library. (2022). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. [Link]
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National Center for Biotechnology Information. (2012). 2-Bromo-4-phenyl-1,3-thiazole. [Link]
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PubChem. (n.d.). 2-bromo-4-cyclobutylthiazole. [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Bromo-4-cyclopropylthiazole
Introduction: The 4-Cyclopropylthiazole Scaffold in Modern Drug Discovery
The thiazole ring is a privileged heterocyclic motif frequently incorporated into the structures of bioactive molecules due to its ability to engage in a variety of non-covalent interactions with biological targets.[1] The introduction of a cyclopropyl group at the 4-position of the thiazole ring imparts a unique combination of lipophilicity and conformational rigidity, which can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The 2-bromo-4-cyclopropylthiazole building block, therefore, represents a versatile and highly valuable starting material for the synthesis of a diverse array of small molecules with therapeutic potential, particularly in the area of kinase inhibition.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key synthetic transformations of this compound. We will delve into the mechanistic rationale behind palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, and provide detailed, field-proven protocols for their execution. Furthermore, we will present a representative synthetic pathway to a potent pan-Src kinase inhibitor, demonstrating the practical application of these methodologies in the synthesis of a complex, bioactive molecule.
Key Synthetic Transformations of this compound
The bromine atom at the 2-position of the thiazole ring serves as a versatile synthetic handle for the introduction of a wide range of substituents through transition metal-catalyzed cross-coupling reactions. The two most prominent and widely utilized transformations in this context are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the construction of C-N bonds.
Figure 1: Key cross-coupling pathways from this compound.
Suzuki-Miyaura Cross-Coupling: A Gateway to 2-Aryl-4-cyclopropylthiazoles
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5][6] This reaction is widely favored in medicinal chemistry due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids and their esters.
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired 2-aryl-4-cyclopropylthiazole product.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
This protocol describes the synthesis of 2-(1H-pyrazol-4-yl)-4-cyclopropylthiazole, a key intermediate in the synthesis of certain kinase inhibitors.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 204.09 | 1.0 | 1.0 |
| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 194.06 | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a dry 25 mL Schlenk flask, add this compound (204 mg, 1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (233 mg, 1.2 mmol), Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol), and sodium carbonate (318 mg, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product, 2-(1H-pyrazol-4-yl)-4-cyclopropylthiazole.
Expected Outcome and Characterization: The product is typically a white to off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Buchwald-Hartwig Amination: Constructing the 2-Amino-4-cyclopropylthiazole Core
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction has become an indispensable tool in medicinal chemistry for the synthesis of anilines, which are prevalent in a vast number of pharmaceuticals.[9]
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction and generally involves:[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
This protocol details the synthesis of N-phenyl-4-cyclopropylthiazol-2-amine, a foundational structure for more complex bioactive molecules.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 204.09 | 1.0 | 1.0 |
| Aniline | 93.13 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.025 | 0.025 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.06 | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | - | 10 mL | - |
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (28.6 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL).
-
Add this compound (204 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-phenyl-4-cyclopropylthiazol-2-amine.
Expected Outcome and Characterization: The product is typically a solid. Purity and identity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in the Synthesis of a Bioactive Molecule: A pan-Src Kinase Inhibitor
The Src family of kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention.[10][11] The following is a representative synthetic route to a potent pan-Src kinase inhibitor, adapted from the patent literature, which utilizes this compound as a key starting material.
Figure 4: Synthetic pathway to a pan-Src kinase inhibitor.
Representative Protocol for the Synthesis of a pan-Src Kinase Inhibitor
This multi-step synthesis demonstrates the utility of the previously described Buchwald-Hartwig amination in the construction of a complex, biologically active molecule.
Step 1: Synthesis of N-(2-chloro-6-methylphenyl)-4-cyclopropylthiazol-2-amine
This step follows the general procedure outlined in Protocol 2 , substituting aniline with 2-chloro-6-methylaniline.
Step 2: Synthesis of the Final pan-Src Kinase Inhibitor
This step involves the acylation of the secondary amine formed in Step 1 with a functionalized pyrimidine acyl chloride.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| N-(2-chloro-6-methylphenyl)-4-cyclopropylthiazol-2-amine | 264.77 | 1.0 | 1.0 |
| 6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidine-4-carbonyl chloride | ~286.75 | 1.1 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| Dichloromethane (DCM), anhydrous | - | 15 mL | - |
Procedure:
-
To a solution of N-(2-chloro-6-methylphenyl)-4-cyclopropylthiazol-2-amine (265 mg, 1.0 mmol) and triethylamine (202 mg, 2.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of 6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidine-4-carbonyl chloride (~1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by preparative HPLC or flash column chromatography to afford the final pan-Src kinase inhibitor.
Self-Validation and Trustworthiness: The successful synthesis of the final product relies on the careful execution and monitoring of each step. It is crucial to confirm the identity and purity of the intermediate, N-(2-chloro-6-methylphenyl)-4-cyclopropylthiazol-2-amine, before proceeding to the final acylation step. Full characterization of the final compound by ¹H NMR, ¹³C NMR, HRMS, and HPLC is essential to validate its structure and purity, ensuring the reliability of subsequent biological assays.
Conclusion
This compound is a highly versatile and valuable building block in the synthesis of bioactive molecules. Its utility is primarily leveraged through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which allow for the efficient and modular construction of diverse chemical scaffolds. The detailed protocols and the representative synthesis of a pan-Src kinase inhibitor provided herein serve as a practical guide for researchers in medicinal chemistry and drug discovery, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Schenone, S., Brullo, C., & Musumeci, F. (2011). SRC kinase inhibitors: an update on patented compounds.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
- Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl halides with amines. Organic letters, 4(20), 3469-3471.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661.
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819-6832.
- WO 2005/077945 A1, "Thiazole and oxazole kinase inhibitors", published August 25, 2005.
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021, January 15). Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (2021, March 7). Retrieved from [Link]
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tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce - IS MUNI. Retrieved from [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. Retrieved from [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21). Retrieved from [Link]
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Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed. Retrieved from [Link]
-
ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
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Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. Retrieved from [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC - PubMed Central. (2013, October 30). Retrieved from [Link]
-
Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors - PubMed. Retrieved from [Link]
-
Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed. Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. Retrieved from [Link]
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Application Notes and Protocols: 2-Bromo-4-cyclopropylthiazole as a Versatile Fragment in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of Fragments and the Promise of a Unique Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. By screening small, low-complexity molecules ("fragments") that bind with low affinity, FBDD allows for the efficient exploration of chemical space and the development of highly optimized drugs with superior physicochemical properties. The core principle lies in identifying fragments that bind to a biological target and then growing, linking, or merging these fragments to create more potent molecules.
Within the vast universe of potential fragments, the 2-bromo-4-cyclopropylthiazole scaffold has emerged as a particularly valuable starting point for medicinal chemistry campaigns. This application note provides a detailed guide to the properties, synthetic utility, and strategic considerations for employing this fragment in drug discovery projects. We will delve into why its unique combination of a reactive handle (the bromine), a biologically relevant core (the thiazole), and a desirable conformational constraint (the cyclopropyl group) makes it an attractive building block for the development of novel therapeutics.
The thiazole ring is a privileged scaffold, present in numerous natural products and approved drugs, including Vitamin B1 (Thiamine).[1][2] Its ability to engage in various non-covalent interactions and its relative metabolic stability make it a desirable core for many drug discovery programs. The cyclopropyl group, on the other hand, is increasingly utilized by medicinal chemists to enhance potency, improve metabolic stability, and reduce off-target effects by conformationally constraining flexible linkers.[3][4] The combination of these two moieties in a fragment-sized molecule presents a compelling starting point for FBDD and lead optimization.
Physicochemical Properties: A "Rule of Three" Compliant Fragment
A successful fragment should possess physicochemical properties that make it an ideal starting point for optimization. The "Rule of Three" is a widely accepted guideline for the properties of a good fragment: Molecular Weight (MW) < 300 Da, calculated LogP (cLogP) < 3, number of hydrogen bond donors < 3, and number of hydrogen bond acceptors < 3. As demonstrated in the table below, this compound and its isomer fit well within these parameters.
| Property | This compound | 4-Bromo-2-cyclopropylthiazole | "Rule of Three" Guideline |
| Molecular Formula | C₆H₆BrNS | C₆H₆BrNS | - |
| Molecular Weight ( g/mol ) | 204.09 | 204.09 | < 300 |
| cLogP | ~2.98[5] | ~2.78[2] | < 3 |
| Hydrogen Bond Donors | 0[2] | 0[2] | < 3 |
| Hydrogen Bond Acceptors | 2[2] | 2[2] | < 3 |
| Rotatable Bonds | 1[2] | 1[2] | < 3 |
| Table 1: Physicochemical properties of bromo-cyclopropylthiazole isomers in the context of the "Rule of Three" for fragment-based drug discovery. |
The low molecular weight provides ample opportunity for chemical elaboration without leading to excessive molecular size in the resulting lead compounds. The optimal lipophilicity (cLogP) ensures adequate solubility while still allowing for favorable binding interactions. With zero hydrogen bond donors and two acceptors (the nitrogen and sulfur atoms of the thiazole ring), the fragment has a low potential for forming undesirable hydrogen bonds that can negatively impact permeability, while still providing key interaction points.[2][6] The single rotatable bond provides a degree of conformational rigidity, which can be entropically favorable upon binding to a target.[3]
Synthetic Utility and Protocols: A Versatile Building Block
The true power of this compound as a fragment lies in its synthetic versatility. The bromine atom at the 2-position serves as a convenient handle for a variety of cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. This enables the exploration of the chemical space around the initial fragment hit and the development of structure-activity relationships (SAR).
Below are detailed protocols for common synthetic transformations involving this compound, drawn from established literature and patent examples.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position. This is exemplified in the synthesis of GPR120 agonists.[7]
Reaction Scheme:
Sources
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catalyst selection for cross-coupling reactions with 2-Bromo-4-cyclopropylthiazole
An Application Guide to Catalyst Selection for Cross-Coupling Reactions with 2-Bromo-4-cyclopropylthiazole
Abstract
The this compound scaffold is a privileged structural motif in modern drug discovery, combining the unique electronic properties and hydrogen bonding capabilities of the thiazole ring with the conformational rigidity and favorable metabolic profile of a cyclopropyl group. The strategic functionalization of this scaffold via transition metal-catalyzed cross-coupling is paramount for generating molecular diversity in medicinal chemistry campaigns. This guide provides a detailed examination of catalyst systems and protocols for the most pertinent cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Sonogashira—starting from this compound. We delve into the rationale behind catalyst and ligand selection, offering field-proven insights and step-by-step protocols to empower researchers in their synthetic endeavors.
Introduction: The Challenge and Opportunity of 2-Halothiazoles
The thiazole ring is a cornerstone in many pharmaceutical agents, including antiretrovirals (Ritonavir) and oncology drugs. Its functionalization is key to modulating pharmacological activity. The C2 position of the thiazole ring is electron-deficient, which generally facilitates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling cycles.[1] However, the presence of nitrogen and sulfur heteroatoms presents a significant challenge: potential coordination to the metal center can sequester the active catalyst, leading to low yields or reaction failure.
The selection of an appropriate catalyst system, particularly the ligand, is therefore critical. Modern ligands are designed to overcome this challenge. They typically feature two key characteristics:
-
Steric Bulk: Large, bulky ligands (e.g., Buchwald's biarylphosphines, N-Heterocyclic Carbenes) create a sterically hindered environment around the metal center. This promotes the desired reductive elimination step to release the product and regenerate the catalyst, while discouraging heteroatom coordination.[2]
-
Electron-Richness: Electron-donating ligands increase the electron density on the metal center, which enhances the rate of oxidative addition into the C-Br bond.[3]
This guide will explore catalyst systems that embody these principles, providing robust starting points for the successful coupling of this compound.
General Workflow for Catalyst Screening and Optimization
Embarking on a novel cross-coupling reaction requires a systematic approach to identify the optimal conditions. The following workflow provides a logical progression from initial screening to a fully optimized protocol.
Caption: Logical workflow for cross-coupling optimization.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C(sp²)-C(sp²) bonds, owing to the operational simplicity and commercial availability of a vast array of boronic acids and esters.[4][5]
Catalyst Rationale: For heteroaromatic systems like thiazoles, catalyst systems that are robust and resistant to poisoning are preferred. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems based on bulky, electron-rich ligands often provide superior yields and broader substrate scope. Palladacycle precatalysts are also highly effective as they can generate the active Pd(0) species efficiently.[6]
Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Key Advantages |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | Excellent for sterically hindered partners. |
| Pd(dppf)Cl₂ | (none) | K₂CO₃ | Dioxane/H₂O | 90-110 | Robust, reliable, good for general screening.[7] |
| G3-XPhos Palladacycle | (integral) | Cs₂CO₃ | THF | 60-80 | High activity at lower temperatures. |
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).[8]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2-phenyl-4-cyclopropylthiazole.
Buchwald-Hartwig Amination: C-N Bond Formation
The formation of C-N bonds is fundamental to pharmaceutical chemistry, and the Buchwald-Hartwig amination provides a powerful method for coupling amines with aryl halides.[9][10] This reaction is particularly sensitive to ligand choice, as the C-N reductive elimination step is often challenging.
Catalyst Rationale: Highly active catalyst systems are required. These are almost exclusively based on bulky, electron-rich dialkylbiarylphosphine ligands. These ligands accelerate both the oxidative addition and the critical C-N reductive elimination step, preventing catalyst decomposition.[11][12] Precatalysts that readily generate the monoligated Pd(0) species, believed to be the active catalyst, are highly effective.[10]
Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Key Advantages |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | Broad scope for primary and secondary amines. |
| G3-RuPhos Palladacycle | (integral) | LHMDS | Dioxane | 80-100 | Effective for coupling with challenging amines.[13] |
| Pd(OAc)₂ | AdBrettPhos | K₂CO₃ | t-AmylOH | 110 | Useful for coupling with amides and less nucleophilic amines.[12] |
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to a vial.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and toluene (2 mL).
-
Amine Addition: Add morpholine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vial and stir at 100 °C for 12-24 hours.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify by column chromatography to yield the desired 2-(morpholino)-4-cyclopropylthiazole.
Negishi Coupling: For Sensitive Substrates
The Negishi coupling utilizes organozinc reagents, which are more reactive than their boronic acid counterparts, often allowing for reactions at lower temperatures.[14][15] This method is particularly valuable for coupling partners that are prone to protodeboronation under Suzuki conditions or for constructing C(sp²)-C(sp³) bonds.[16]
Catalyst Rationale: The higher nucleophilicity of organozinc reagents means that a wider range of palladium and even nickel catalysts can be effective.[3][14] For challenging substrates, palladium catalysts supported by bulky biarylphosphine ligands like RuPhos or SPhos provide excellent results and high functional group tolerance.[13][16] Studies have shown that cross-coupling on 2,4-dibromothiazole occurs preferentially at the more electron-deficient C2 position, which can be used to synthetic advantage.[1][17]
Recommended Catalyst Systems for Negishi Coupling
| Catalyst/Precatalyst | Ligand | Solvent | Temp (°C) | Key Advantages |
| Pd(OAc)₂ | SPhos | THF | RT to 60 | High reactivity and functional group tolerance.[16] |
| Pd₂(dba)₃ | RuPhos | THF | RT to 70 | Excellent for sterically demanding substrates.[3][13] |
| Ni(acac)₂ / Ni(COD)₂ | (phosphine) | THF / NMP | 50-80 | Cost-effective alternative to palladium.[14] |
Protocol: Negishi Coupling with an Alkylzinc Reagent
Note: Organozinc reagents are moisture and air-sensitive; strict anhydrous and anaerobic conditions are required.[15]
-
Organozinc Formation (Example): To a solution of n-butyl bromide (1.1 mmol) in THF, add zinc dust (1.5 mmol). Catalytic I₂ can be added to activate the zinc. Stir at room temperature until the alkyl halide is consumed to form n-butylzinc bromide.
-
Coupling Reaction Setup: In a separate flame-dried flask under argon, dissolve this compound (1.0 mmol) and the catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)) in THF (5 mL).
-
Reagent Addition: Add the freshly prepared solution of n-butylzinc bromide (approx. 1.1 mmol) dropwise to the catalyst mixture at room temperature.
-
Reaction: Stir at room temperature or warm gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with ether or ethyl acetate, wash the organic phase with brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
Sonogashira Coupling: C-C Alkyne Bond Formation
The Sonogashira coupling is the premier method for forming a bond between a C(sp²) and a C(sp) carbon, providing direct access to aryl alkynes.[18] These products are valuable intermediates for further transformations or as final targets in materials science and medicinal chemistry. The classic reaction uses a palladium catalyst and a copper(I) cocatalyst.[19]
Catalyst Rationale: The standard catalyst is Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ in combination with a copper(I) salt like CuI. The base, typically an amine like triethylamine or diisopropylamine, serves both as a base to deprotonate the alkyne and often as the solvent. Copper-free conditions have also been developed to avoid issues with copper-mediated homocoupling of the alkyne (Glaser coupling).[20][21]
Recommended Catalyst Systems for Sonogashira Coupling
| Pd Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Key Advantages |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N / DIPA | THF or DMF | RT to 60 | Classic, reliable, and widely used method.[18] |
| Pd(OAc)₂ / PPh₃ | CuI | K₂CO₃ | ACN | 60-80 | Alternative conditions for specific substrates. |
| [DTBNpP]Pd(crotyl)Cl | (none) | TMP | DMSO | RT | Modern, air-stable precatalyst for copper-free coupling.[20] |
Protocol: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon.
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv). Add phenylacetylene (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature for 6-18 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.
-
Work-up: Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Conclusion
The successful functionalization of this compound is highly dependent on the judicious selection of the catalyst system. For Suzuki-Miyaura and Negishi couplings, palladium catalysts with bulky, electron-rich phosphine ligands offer broad applicability. Buchwald-Hartwig amination requires these specialized ligands to overcome the high barrier of C-N reductive elimination. The Sonogashira coupling remains a robust method with well-established catalytic conditions. The protocols and rationales presented in this guide serve as a comprehensive starting point for researchers, enabling the efficient and strategic elaboration of this valuable heterocyclic building block for applications in drug discovery and beyond.
References
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Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. ResearchGate. Available at: [Link]
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Convenient and Reliable Routes Towards 2-Aminothiazoles: Palladium-Catalyzed versus Copper-Catalyzed Aminations of Halothiazoles. SciSpace. Available at: [Link]
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Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. pubs.acs.org. Available at: [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Available at: [Link]
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Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
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Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives. Available at: [Link]
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Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health (NIH). Available at: [Link]
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Overview of the Chemistry of 2-Thiazolines. ACS Publications. Available at: [Link]
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Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Available at: [Link]
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Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Available at: [Link]
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Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]
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Negishi coupling. Wikipedia. Available at: [Link]
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Negishi Coupling. NROChemistry. Available at: [Link]
-
Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. National Institutes of Health (NIH). Available at: [Link]
-
Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. Available at: [Link]
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Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. Available at: [Link]
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Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. National Institutes of Health (NIH). Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH). Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. ijcrt.org. Available at: [Link]
-
Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki –Miyaura Cross-Couplings. ResearchGate. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). Available at: [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available at: [Link]
-
Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. PubMed. Available at: [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. . Available at: [Link]
-
2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. PubMed. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
Microwave-assisted synthesis of 2-amino-4-substituted phenyl-thiazole. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Bicyclic Cyclopropyl- amines from Amino Acid Derivatives. Semantic Scholar. Available at: [Link]
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Troubleshooting & Optimization
improving the yield of 2-Bromo-4-cyclopropylthiazole synthesis
An essential intermediate in pharmaceutical and agrochemical research, 2-Bromo-4-cyclopropylthiazole requires a synthesis that is both high-yielding and reproducible. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help optimize its synthesis. Drawing from established chemical principles and field-proven insights, this document will navigate the common challenges encountered during the production of this key molecular scaffold.
The primary synthetic route discussed involves a two-step process: the initial formation of a 4-cyclopropylthiazole ring system via the Hantzsch thiazole synthesis, followed by the conversion of a 2-amino group to the target 2-bromo substituent using a Sandmeyer reaction. This pathway is often favored for its reliability and control over regioselectivity.
Technical Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield in Hantzsch Thiazole Synthesis of 2-Amino-4-cyclopropylthiazole
Question: My initial reaction between 1-bromo-1-cyclopropylethanone and thiourea to form 2-amino-4-cyclopropylthiazole is resulting in a low yield or failing completely. What are the likely causes and how can I fix this?
Answer: The Hantzsch thiazole synthesis, while generally robust, can be sensitive to several factors. Low yields often stem from issues with reactants, reaction conditions, or competing side reactions.[1]
Potential Causes & Solutions:
-
Purity of Starting Materials: The α-haloketone (1-bromo-1-cyclopropylethanone) can be unstable and should be used when fresh or purified shortly before the reaction. Thiourea should be of high purity. Impurities can lead to unwanted side reactions that consume starting materials.[1]
-
Recommendation: Verify the purity of your α-haloketone using NMR. Use high-purity thiourea. If the α-haloketone has been stored for a long time, consider a quick purification step like column chromatography.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While alcohols like ethanol or methanol are common, their purity and water content can affect the reaction. Using anhydrous solvents is often recommended to prevent hydrolysis of the α-haloketone.[1]
-
Temperature: The reaction typically requires heating.[2] However, excessive heat can lead to decomposition and byproduct formation. The optimal temperature needs to be carefully controlled.
-
Recommendation: Use anhydrous ethanol as the solvent. Begin by running the reaction at a moderate reflux temperature (around 80°C) and monitor its progress using Thin Layer Chromatography (TLC). If the reaction is slow, a modest increase in temperature can be tested. A typical reaction time is 30 minutes to a few hours.[2]
-
-
Side Reactions: Under certain conditions, particularly acidic ones, the Hantzsch synthesis can yield isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[1]
-
Recommendation: The reaction of an α-haloketone with thiourea initially forms a hydrobromide salt of the aminothiazole. A final basic workup step is crucial to neutralize this salt and isolate the free amine product. Pouring the cooled reaction mixture into a solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is standard practice.[2]
-
Issue 2: Poor Yield and Byproducts in the Sandmeyer Reaction
Question: I am attempting to convert 2-amino-4-cyclopropylthiazole to this compound via the Sandmeyer reaction, but my yields are poor, and I'm observing significant byproduct formation. What are the critical parameters to control?
Answer: The Sandmeyer reaction is a powerful method for this transformation but requires precise control, especially during the formation of the diazonium salt intermediate.[3] This intermediate is often unstable and prone to decomposition or side reactions if not handled correctly.[4]
Potential Causes & Solutions:
-
Diazotization Temperature: This is the most critical parameter. The reaction of the 2-aminothiazole with a nitrite source (like n-butyl nitrite or sodium nitrite in acid) to form the diazonium salt must be kept cold, typically between -10°C and 5°C.[4] If the temperature rises, the diazonium salt will decompose, leading to a drastic reduction in yield and the formation of undesired phenols or other byproducts.
-
Recommendation: Use a cooling bath (ice-salt or acetone-dry ice) to maintain the temperature strictly below 5°C during the addition of the nitrite. Add the nitrite source slowly and dropwise to prevent exothermic spikes.
-
-
Stability of the Diazonium Salt: The diazonium salt should be used immediately after its formation. Allowing it to stand, even at low temperatures, can lead to degradation.
-
Recommendation: Prepare the copper(I) bromide (CuBr) solution in a separate flask and add the freshly prepared cold diazonium salt solution to it promptly.
-
-
Copper Catalyst and Bromide Source: The success of the reaction depends on the quality and quantity of the copper(I) bromide.
-
Competing Reactions: If the diazotization is incomplete or the conditions are not optimal, side reactions can occur. For instance, the diazonium salt can react with water to form a 2-hydroxythiazole derivative.
-
Recommendation: Ensure all reagents are added in the correct stoichiometric ratios. Monitor the disappearance of the starting 2-aminothiazole by TLC to confirm complete diazotization before proceeding with the copper-catalyzed substitution.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall synthetic strategy to maximize the yield of this compound? The most dependable route is a two-step synthesis. First, perform a Hantzsch synthesis using 1-bromo-1-cyclopropylethanone and thiourea in ethanol to produce 2-amino-4-cyclopropylthiazole.[2][7] After isolation and purification, convert the amino group to a bromo group using a Sandmeyer reaction with n-butyl nitrite and copper(I) bromide in acetonitrile.[4][6] This approach offers excellent regiochemical control, specifically placing the bromine at the 2-position.
Q2: Can I use direct bromination on 4-cyclopropylthiazole instead of the Sandmeyer reaction? While possible, direct electrophilic bromination of a thiazole ring is often problematic for achieving the 2-bromo isomer. Electrophilic substitution on the thiazole ring preferentially occurs at the C5 position, which is the most electron-rich.[8] To achieve bromination at the C2 position, which is electron-deficient, more specialized or harsher conditions might be needed, often leading to a mixture of products and lower yields. Therefore, the Sandmeyer route starting from the 2-aminothiazole is superior for this specific target.
Q3: How critical is solvent and reagent purity? Purity is paramount. For the Hantzsch synthesis, water in the solvent can hydrolyze the α-haloketone.[1] For the Sandmeyer reaction, impurities in the amine can interfere with the diazotization process. Always use reagents from reliable sources and consider purifying key intermediates if you suspect contamination.
Q4: What are the best analytical methods to monitor these reactions?
-
Thin Layer Chromatography (TLC): Essential for tracking the consumption of starting materials and the formation of the product in real-time. It helps in determining the optimal reaction time and identifying the presence of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for verifying the structure and purity of the starting materials, intermediates, and the final product.
-
Mass Spectrometry (MS): Useful for confirming the molecular weight of the desired product and identifying byproducts.
Q5: What specific safety precautions should be taken?
-
α-Haloketones: These are lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Brominating Agents: Reagents like bromine (Br₂) are highly corrosive and toxic. N-Bromosuccinimide (NBS) is a safer alternative but should still be handled with care.
-
Diazonium Salts: These compounds can be explosive when isolated and dry. The Sandmeyer protocol is designed to use them in situ in solution, which is much safer. Never attempt to isolate the diazonium salt.
-
n-Butyl Nitrite: This reagent is flammable and volatile. Handle it with care in a fume hood.[6]
Experimental Protocols & Data
Protocol 1: Synthesis of 2-Amino-4-cyclopropylthiazole (Hantzsch Synthesis)
This protocol is adapted from standard Hantzsch synthesis procedures.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiourea (1.2 equivalents) to anhydrous ethanol.
-
Reagent Addition: To the stirring suspension, add 1-bromo-1-cyclopropylethanone (1.0 equivalent).
-
Heating: Heat the mixture to reflux (approximately 80°C) for 1-2 hours. Monitor the reaction progress by TLC until the α-haloketone spot has disappeared.
-
Cooling & Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing a cold 5% aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the hydrobromide salt and precipitate the product.
-
Isolation: Stir the resulting suspension for 30 minutes in an ice bath. Collect the solid precipitate by vacuum filtration through a Buchner funnel.
-
Washing & Drying: Wash the filter cake thoroughly with cold water. Allow the collected solid to air dry or dry in a vacuum oven to obtain the crude 2-amino-4-cyclopropylthiazole. This product is often pure enough for the next step, but can be recrystallized from an ethanol/water mixture if necessary.
Protocol 2: Synthesis of this compound (Sandmeyer Reaction)
This protocol is based on a well-established method for the bromination of 2-aminothiazoles.[6][9]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a thermometer, an addition funnel, and a nitrogen inlet, dissolve 2-amino-4-cyclopropylthiazole (1.0 equivalent) and copper(I) bromide (1.5 equivalents) in anhydrous acetonitrile.
-
Cooling: Cool the mixture to 0°C using an ice-salt bath.
-
Diazotization: Slowly add n-butyl nitrite (1.5 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5°C. Vigorous gas (N₂) evolution will be observed.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5°C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic layers and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a heptane/ethyl acetate gradient) to yield pure this compound.[6]
Data Summary: Troubleshooting Reaction Parameters
| Parameter | Hantzsch Synthesis | Sandmeyer Reaction |
| Critical Temperature | Reflux (~80°C) | 0-5°C (Diazotization) |
| Key Reagents | 1-bromo-1-cyclopropylethanone, Thiourea | 2-amino-4-cyclopropylthiazole, CuBr, n-Butyl Nitrite |
| Common Solvent | Anhydrous Ethanol | Anhydrous Acetonitrile |
| Potential Byproduct | 2-imino-2,3-dihydrothiazole | 2-hydroxy-4-cyclopropylthiazole |
| Yield Impact | Impure reactants, water | Temperature excursion, unstable diazonium salt |
Visualization of Workflow and Troubleshooting
Synthetic Workflow Diagram
Troubleshooting Decision Tree
References
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(10), 5219–5226. [Link]
-
LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
-
Pautard-Cooper, A., & Wube, A. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 74(13), 4947–4950. [Link]
-
ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
MDPI. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Molecules, 25(17), 3984. [Link]
-
Taylor & Francis Online. (2022). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1018-1031. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SpringerLink. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 3347–3383. [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
MDPI. (2023). Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets. Molecules, 28(18), 6681. [Link]
-
ResearchGate. (n.d.). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Retrieved from [Link]
-
PubMed. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5554-5563. [Link]
-
ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6608. [Link]
- BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(1), 164-180.
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
-
PLOS ONE. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLOS ONE, 12(3), e0172823. [Link]
-
PubMed Central. (2022). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. RSC Advances, 12(44), 28557-28574. [Link]
-
ResearchGate. (n.d.). A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones. Retrieved from [Link]
-
ResearchGate. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-cyclopropyl-4-hydroxymethyl thiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Retrieved from [Link]
-
ChemRxiv. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]
- Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
Sources
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- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Suzuki Reactions with 2-Bromo-4-cyclopropylthiazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-bromo-4-cyclopropylthiazole. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered when working with this specific heteroaromatic halide. As Senior Application Scientists, we understand that coupling reactions with electron-rich and potentially coordinating heterocyclic systems can be nuanced. This resource combines mechanistic insights with field-proven protocols to help you navigate these complexities and achieve successful outcomes in your synthetic campaigns.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding Suzuki reactions with this compound.
Q1: My Suzuki reaction with this compound is not proceeding to completion, resulting in low yields. What are the likely initial culprits?
A1: Low conversion in Suzuki couplings of heteroaromatic halides like this compound often points to a few key areas:
-
Catalyst System Inefficiency: The combination of palladium precursor and ligand may not be optimal for this specific substrate. Thiazole substrates can sometimes coordinate to the palladium center, potentially inhibiting catalytic activity.[1][2]
-
Suboptimal Base or Solvent Combination: The choice of base and solvent is critical and interdependent. For instance, some bases like potassium phosphate (K₃PO₄) may require a small amount of water to be effective, while others work better under anhydrous conditions.[3]
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is converted back to the corresponding arene, reducing the amount available for cross-coupling.[4][5][6] This is often exacerbated by high temperatures and certain bases.[5]
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of side products.[3][7]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the protonated version of my boronic acid. What is happening and how can I prevent it?
A2: This byproduct is the result of protodeboronation , a reaction where the carbon-boron bond of your boronic acid is cleaved and replaced with a carbon-hydrogen bond.[4][6] This is a well-documented side reaction in Suzuki couplings, particularly under basic conditions.[5][8] To mitigate this:
-
Use a milder base: Consider switching from strong bases like hydroxides to carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄).[2]
-
Lower the reaction temperature: Higher temperatures can accelerate protodeboronation.[5]
-
Use a boronic ester: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[6]
-
Employ a "slow-release" strategy: Using a protecting group for the boronic acid that is removed in situ can keep the concentration of the reactive boronic acid low, thus minimizing degradation.[9]
Q3: The reaction mixture turns black immediately upon heating, and I get poor conversion. What does this indicate?
A3: A color change to black often signifies the formation of the active Pd(0) species.[3] However, a rapid precipitation of a black solid, often referred to as palladium black, typically indicates catalyst decomposition. This form of palladium is generally inactive for the cross-coupling reaction.[10] This can be caused by:
-
Ligand Instability or Dissociation: The phosphine ligand may be degrading at the reaction temperature, leaving the palladium center unprotected and prone to aggregation.
-
Suboptimal Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to catalyst decomposition.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition pathways.
Q4: Are there specific palladium catalysts and ligands that are recommended for coupling with 2-bromothiazoles?
A4: Yes, for challenging heteroaryl halides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often highly effective.[3][11] These ligands promote the crucial oxidative addition step and stabilize the palladium center. Consider using:
-
Palladium sources: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective precatalysts.[3]
-
Ligands: Buchwald's biaryl phosphine ligands such as XPhos , SPhos , and RuPhos are excellent choices.[3][12][13]
-
Pre-catalysts: Using well-defined pre-catalysts that incorporate these ligands (e.g., XPhos Pd G3) can lead to more reproducible and reliable results.[14]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific issues you may encounter.
Symptom 1: Low or No Product Yield
If you are experiencing consistently low or no yield of your desired coupled product, a systematic evaluation of the reaction parameters is necessary.
Potential Cause A: Inefficient Catalyst System
The electronic nature of the thiazole ring can influence the catalytic cycle. The nitrogen atom can coordinate to the palladium, potentially hindering the reaction.[1][2]
Diagnostic Protocol:
-
Screen Different Ligands: Set up parallel reactions with a panel of ligands. It is recommended to start with established high-performance ligands for heteroaryl couplings.
-
Vary Palladium Precursor: While less common to be the primary issue, trying a different palladium source (e.g., switching from Pd(OAc)₂ to Pd₂(dba)₃) can sometimes be beneficial.
-
Use a Pre-catalyst: If you are generating the catalyst in situ, switching to a well-defined pre-catalyst can improve consistency and activity.[14]
Recommended Ligand Screening Panel:
| Ligand | Class | Key Characteristics |
| XPhos | Biarylphosphine | Bulky and electron-rich, excellent for heteroaryl chlorides and bromides.[12][13] |
| SPhos | Biarylphosphine | Highly active for a broad range of Suzuki couplings.[12][13] |
| RuPhos | Biarylphosphine | Often effective for challenging heteroaryl couplings.[3] |
| P(t-Bu)₃ | Alkylphosphine | Very electron-rich, can be highly effective but is also air-sensitive. |
Potential Cause B: Suboptimal Base and Solvent Conditions
The base plays a crucial role in the transmetalation step, and its effectiveness is highly dependent on the solvent system.[15][16][17]
Troubleshooting Workflow for Base and Solvent Optimization:
Caption: Workflow for base and solvent screening.
Experimental Protocol for Optimization:
-
Setup: In a series of reaction vials, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the chosen catalyst system (e.g., Pd₂(dba)₃ with SPhos).
-
Base and Solvent Addition: To each vial, add a different base (2.0-3.0 equiv) and degassed solvent.
-
Execution: Seal the vials, and heat the reactions to a standard temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reactions by TLC, GC, or LC-MS at set time points to compare reaction rates and final conversions.
Symptom 2: Formation of Side Products
The appearance of significant side products can complicate purification and reduce the yield of the desired material.
Common Side Reactions and Their Mitigation
| Side Product | Identification | Common Causes | Recommended Solutions |
| Protodeboronated Arene | Byproduct with the mass of the boronic acid partner minus B(OH)₂ plus H. | Excess base, high temperature, presence of water.[4][5] | Use a milder base (K₂CO₃, K₃PO₄), lower temperature, or switch to a boronic ester.[2][6] |
| Homocoupling of Boronic Acid (Ar-Ar) | Dimer of the boronic acid partner. | Presence of oxygen, incomplete reduction of Pd(II) precatalyst.[7][8] | Ensure rigorous degassing of solvents and use of an inert atmosphere.[3] Consider using a pre-catalyst. |
| Dehalogenated Starting Material (4-cyclopropylthiazole) | Product with the mass of the starting material minus Br plus H. | Hydride sources in the reaction (e.g., certain solvents or bases). | Screen different solvents and bases. Ensure high purity of reagents.[2] |
| Hydrolysis of the Thiazole Ring | Complex mixture of degradation products. | Harsh basic conditions, prolonged high temperatures.[3] | Use milder bases and avoid excessive heating. Monitor reaction progress to avoid unnecessarily long reaction times.[18][19] |
Visualizing the Suzuki Cycle and Common Off-Cycle Reactions:
Caption: The Suzuki catalytic cycle and key side reactions.
Symptom 3: Inconsistent Results
Lack of reproducibility can be a significant hurdle in scaling up a reaction or in a drug discovery campaign.
Potential Cause A: Reagent Quality and Handling
-
Boronic Acid Stability: Boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines, which can affect stoichiometry.[6] They can also degrade upon storage.
-
Solution: Use fresh, high-purity boronic acids or their corresponding pinacol esters. Store them in a desiccator.
-
-
Solvent Purity: Peroxides in ethereal solvents like THF or dioxane can oxidize boronic acids and phosphine ligands.[8]
-
Solution: Use freshly distilled or inhibitor-free, anhydrous solvents.
-
-
Inert Atmosphere: Inconsistent removal of oxygen can lead to variable results.
-
Solution: Employ rigorous techniques for degassing solvents (e.g., freeze-pump-thaw cycles or sparging with argon for an extended period) and maintain a positive pressure of an inert gas throughout the reaction setup and execution.[3]
-
Potential Cause B: Reaction Setup and Monitoring
-
Stirring: In biphasic systems or reactions with solid bases, inefficient stirring can lead to poor mixing and inconsistent reaction rates.
-
Solution: Use a stir bar that provides vigorous agitation and ensure the reaction vessel is appropriately sized.
-
-
Temperature Control: Inaccurate temperature control can affect reaction rates and the prevalence of side reactions.
-
Solution: Use a temperature-controlled heating mantle or oil bath with a thermocouple to ensure a consistent internal reaction temperature.
-
By systematically addressing these potential issues, from the fundamental choice of catalyst and base to the practical aspects of reagent handling and reaction setup, you can effectively troubleshoot and optimize the Suzuki-Miyaura coupling of this compound for reliable and high-yielding results.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available at: [Link]
-
Al-Hokbany, N., Al-Salahi, R., & El-Agrody, A. M. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 8(1), 1-11. Available at: [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides.
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. Available at: [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC. Available at: [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles - Chemical Communications (RSC Publishing). Available at: [Link]
-
Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. Available at: [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - RSC Publishing. Available at: [Link]
-
Palladium-catalyzed C-2 selective olefination of thiazoles - PubMed. Available at: [Link]
-
Phosphine Ligands Suzuki | PDF | Chemical Reactions | Catalysis - Scribd. Available at: [Link]
-
Buchwald Phosphine Ligands - Merck Millipore. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand a - ResearchGate. Available at: [Link]
-
Palladium-catalyzed coupling of azoles or thiazoles with aryl thioethers via C-H/C-S activation - PubMed. Available at: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
(PDF) Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
HYDROLYSIS. Available at: [Link]
-
Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3 - Chemical Papers. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). Available at: [Link]
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. scribd.com [scribd.com]
- 12. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 13. Buchwald Phosphine Ligands [merckmillipore.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scilit.com [scilit.com]
- 18. web.viu.ca [web.viu.ca]
- 19. chemicalpapers.com [chemicalpapers.com]
Technical Support Center: 2-Bromo-4-cyclopropylthiazole in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Bromo-4-cyclopropylthiazole in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges and side reactions encountered during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you may encounter in a question-and-answer format, focusing on the causality behind experimental choices.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Q1: My Suzuki-Miyaura coupling with this compound is sluggish and gives a low yield. What are the likely causes and how can I improve it?
A1: Low reactivity in the Suzuki-Miyaura coupling of this compound often stems from a combination of factors related to the electronic nature of the thiazole ring and the stability of the catalyst. The 2-position of the thiazole ring is electron-deficient, which generally facilitates oxidative addition of the palladium catalyst. However, issues can still arise.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal. For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands are often more effective. These ligands stabilize the palladium(0) species and promote a high rate of oxidative addition and reductive elimination.
-
Recommendation: Employ a more active catalyst system. Consider using pre-formed catalysts like XPhos Pd G3 or SPhos Pd G3. Alternatively, a combination of a palladium source like Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., XPhos, SPhos) can be highly effective.
-
-
Base Selection: The choice of base is crucial for the transmetalation step. An inappropriate base can lead to poor reaction rates or degradation of the boronic acid.
-
Recommendation: For this substrate, moderately strong inorganic bases are generally a good starting point. K₃PO₄ or Cs₂CO₃ are often superior to stronger bases like NaOH or weaker bases like Na₂CO₃. The use of aqueous base solutions is common, but in some cases, anhydrous conditions with a base like K₃PO₄ can be beneficial.
-
-
Solvent and Temperature: The reaction solvent and temperature play a significant role in both solubility and reaction kinetics.
-
Recommendation: Aprotic polar solvents like 1,4-dioxane, THF, or DME, often with a small amount of water, are standard. If solubility is an issue, DMF can be used, but be aware it can sometimes lead to side reactions at high temperatures. If the reaction is sluggish at lower temperatures (e.g., 80 °C), a moderate increase in temperature (e.g., to 100-110 °C) may be necessary, but monitor for decomposition.
-
Q2: I am attempting a Stille coupling with this compound and an organostannane, but the reaction is not proceeding. What should I consider?
A2: Stille couplings are known for their tolerance of a wide range of functional groups. However, challenges can arise from the catalyst, additives, and the purity of the organostannane.
-
Catalyst Choice: As with Suzuki coupling, the right palladium catalyst is key.
-
Recommendation: Pd(PPh₃)₄ is a common choice and often effective. If it fails, consider a more active catalyst system, such as one employing a more electron-rich and bulky phosphine ligand.
-
-
Additives: The addition of a copper(I) co-catalyst can significantly accelerate Stille couplings.
-
Recommendation: The addition of catalytic amounts of CuI can have a dramatic effect on the reaction rate. Lithium chloride (LiCl) is also a common additive that can facilitate the transmetalation step.
-
-
Organostannane Quality: The purity of the organostannane reagent is paramount. Impurities can inhibit the catalyst.
-
Recommendation: Ensure your organostannane reagent is of high purity. If it has been stored for a long time, it may be beneficial to purify it before use.
-
Issue 2: Formation of Significant Byproducts
Q3: In my Suzuki coupling, I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid to form a biaryl species is a very common side reaction in Suzuki-Miyaura couplings.[1] This is often promoted by the presence of oxygen and can be exacerbated by certain reaction conditions.
-
Oxygen Contamination: The presence of molecular oxygen can lead to the oxidative homocoupling of the boronic acid.
-
Recommendation: It is crucial to thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions. Ensure the reaction is run under a positive pressure of an inert gas.
-
-
Palladium(II) Species: The use of a Pd(II) precatalyst without complete reduction to Pd(0) can promote homocoupling.
-
Recommendation: If using a Pd(II) source like Pd(OAc)₂, ensure the reaction conditions are suitable for its in-situ reduction to Pd(0). Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst can often mitigate this issue.
-
-
Slow Cross-Coupling: If the desired cross-coupling is slow, the competing homocoupling reaction can become more prominent.
-
Recommendation: Optimize the conditions for the cross-coupling reaction to be as fast as possible (see Q1). A faster desired reaction will outcompete the undesired homocoupling.
-
Q4: I am seeing a significant amount of 4-cyclopropylthiazole (the debrominated starting material) in my reaction mixture. What is causing this protodebromination?
A4: The replacement of the bromine atom with a hydrogen atom, known as protodebromination or hydrodehalogenation, is another common side reaction.[2][3] This typically involves a palladium-hydride species.
-
Source of Hydride: The hydride can originate from various sources in the reaction mixture, such as the solvent (e.g., alcohols), the base, or impurities.
-
Recommendation:
-
Solvent Choice: If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like 1,4-dioxane or toluene.
-
Base Selection: While less common, some bases or their hydrates can be a source of hydride. Using an anhydrous base can sometimes help.
-
Reagent Purity: Ensure all reagents are pure and free from potential hydride donors.
-
-
-
β-Hydride Elimination: If your coupling partner (e.g., an alkylboronic acid) has β-hydrogens, β-hydride elimination from the organopalladium intermediate can form a palladium-hydride species, which then leads to protodebromination of the starting material.
-
Recommendation: If using a coupling partner with β-hydrogens, this can be a challenging side reaction to avoid. Using a more reactive aryl halide (if applicable in your synthesis) or a catalyst system that favors reductive elimination over β-hydride elimination can be beneficial.
-
Q5: My Stille coupling is producing a significant amount of the homocoupled organostannane byproduct. How can I minimize this?
A5: Homocoupling of the organostannane is a major side reaction in Stille couplings.[4][5][6] It can occur through a radical pathway or via reaction with the palladium catalyst.
-
Oxygen Sensitivity: Similar to boronic acid homocoupling, the presence of oxygen can promote the homocoupling of organostannanes.[7]
-
Recommendation: Rigorously degas the reaction mixture and maintain an inert atmosphere throughout the reaction.
-
-
Reaction Temperature: Higher temperatures can sometimes favor homocoupling.
-
Recommendation: Try running the reaction at a lower temperature, although this may require a longer reaction time or a more active catalyst.
-
Q6: I am concerned about the stability of the cyclopropyl ring under my cross-coupling conditions. Can it open?
A6: The cyclopropyl group is a strained ring system and can be susceptible to ring-opening under certain conditions, although it is generally stable under standard palladium-catalyzed cross-coupling conditions.
-
Acidic Conditions: Strong acids can promote the ring-opening of cyclopropyl groups, especially if there are adjacent activating groups.
-
Recommendation: Avoid strongly acidic conditions. Most cross-coupling reactions are run under basic or neutral conditions, which should not pose a problem.
-
-
High Temperatures: Very high reaction temperatures could potentially provide enough energy to induce ring-opening, though this is less common.
-
Recommendation: Use the mildest reaction temperature that allows for a reasonable reaction rate.
-
-
Radical Pathways: If the reaction proceeds through a radical mechanism, the cyclopropylcarbinyl radical can rearrange via ring-opening.
-
Recommendation: Standard cross-coupling reactions are not typically radical-based. However, if you suspect radical side reactions, ensure your starting materials are free of radical initiators.
-
Summary of Common Side Reactions and Troubleshooting
| Side Reaction | Likely Cause(s) | Recommended Solution(s) |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen; Incomplete reduction of Pd(II) precatalyst. | Thoroughly degas the reaction mixture; Use a Pd(0) source or a reliable pre-catalyst. |
| Protodebromination (Dehalogenation) | Presence of a hydride source (e.g., solvent, impurities); β-hydride elimination from the coupling partner. | Use an aprotic solvent; Ensure anhydrous conditions; Select coupling partners without β-hydrogens if possible. |
| Homocoupling of Organostannane (Stille) | Presence of oxygen; High reaction temperatures. | Rigorously degas the reaction mixture; Run the reaction at a lower temperature. |
| Cyclopropyl Ring Opening | Strongly acidic conditions; Very high temperatures. | Maintain basic or neutral pH; Use the mildest effective reaction temperature. |
Visual Troubleshooting Workflow
Below is a workflow to guide your troubleshooting process when encountering issues with the cross-coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
XPhos Pd G3 (or a similar palladium pre-catalyst, 1-3 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2-3 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an atmosphere of argon or nitrogen, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), and the palladium pre-catalyst (0.02 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe to achieve a desired concentration (typically 0.1-0.5 M with respect to the limiting reagent). A common solvent ratio is 4:1 to 10:1 dioxane:water.
-
Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508-524. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37 (24), 3387-3388. [Link]
-
J&K Scientific LLC. Stille Cross-Coupling. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Chemical Communications. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
PubMed Central. Cross-Coupling of Heteroatomic Electrophiles. [Link]
-
ResearchGate. Palladium‐Catalyzed Cross‐Coupling of Tertiary Cyclopropyl Carbagermatranes with Acyl Chlorides. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. [Link]
-
Organic Reactions. The Stille Reaction. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ChemEurope.com. Stille reaction. [Link]
-
YouTube. Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Reddit. Struggling with Suzuki Reaction. [Link]
-
Myers, A. G. The Stille Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
RSC Publishing. Tertiary cyclopropyl carbagermatranes: synthesis and cross-coupling. [Link]
-
PubMed Central. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]
-
PubMed Central. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]
-
RSC Publishing. General palladium-catalyzed cross coupling of cyclopropenyl esters. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. [Link]
-
PubMed Central. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
MDPI. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]
-
ACS Publications. Cross-Coupling Reactions. [Link]
-
PubMed Central. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ResearchGate. Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]
-
PubMed Central. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
PubMed Central. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
Sources
Technical Support Center: Purification of 2-Bromo-4-cyclopropylthiazole Derivatives
Welcome to the technical support center for the purification of 2-Bromo-4-cyclopropylthiazole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable heterocyclic compounds. Here, we address common challenges with practical, field-tested solutions grounded in established chemical principles.
Introduction: The Challenge of Purity
This compound derivatives are crucial intermediates in medicinal chemistry, often serving as building blocks for pharmacologically active molecules. Their purification, however, is frequently non-trivial. The presence of a reactive bromine atom, the basicity of the thiazole nitrogen, and the potential for closely-related impurities necessitate a well-designed purification strategy. This guide provides a systematic approach to troubleshooting common issues, ensuring the high purity required for subsequent synthetic steps and biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My column chromatography shows significant streaking and poor separation of my this compound derivative. What's causing this and how can I fix it?
Answer:
Streaking and poor separation during silica gel chromatography of thiazole derivatives are common issues, often stemming from the interaction between the basic nitrogen of the thiazole ring and the acidic surface of the silica gel. This interaction can lead to tailing peaks and difficulty in resolving closely eluting impurities.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) at a concentration of 0.1-1% is a common and effective choice.[1] Alternatively, a solution of ammonia in methanol can be used.
-
Rationale: The basic modifier competes with your thiazole derivative for binding to the acidic silanol groups on the silica surface, preventing strong adsorption and allowing for more symmetrical peak shapes.
-
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: If streaking persists, consider switching to a less acidic stationary phase like neutral or basic alumina.[1] Alumina is generally a good alternative for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): For highly polar or basic derivatives, reversed-phase flash chromatography can be highly effective.[1] In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid).
-
-
Column Overloading:
-
Ensure you are not overloading the column. A general rule of thumb is to load 1-5% of crude material relative to the mass of the stationary phase.[1]
-
FAQ 2: I'm observing a new, less polar spot on my TLC plate after letting it sit for a while, and my overall yield after purification is low. What could be happening?
Answer:
This observation often points to compound decomposition on the silica gel. The acidic nature of silica can catalyze the degradation of sensitive compounds. For this compound derivatives, a primary concern is dehalogenation (loss of the bromine atom), which would result in a less polar by-product.
Troubleshooting Workflow:
Caption: Workflow to diagnose on-plate decomposition.
Preventative Measures:
-
Test Stability: Before committing your entire batch to a column, perform the TLC stability test described in the diagram above.[1]
-
Flash Chromatography: Utilize flash chromatography to minimize the residence time of your compound on the column.[2][3] The faster elution reduces the opportunity for degradation.
-
Deactivation: As mentioned in FAQ 1, adding a base like triethylamine to your eluent can passivate the silica gel and prevent degradation.
FAQ 3: My compound "oils out" during recrystallization instead of forming crystals. How can I induce crystallization?
Answer:
"Oiling out" occurs when the solubility of the compound in the solvent at a given temperature is exceeded, but the molecules do not arrange into a crystal lattice, instead forming a liquid phase. This is often due to the solution being too supersaturated, cooling too quickly, or the presence of impurities that inhibit crystal formation.
Troubleshooting Crystallization:
| Problem | Cause | Solution |
| Oiling Out | Supersaturation or rapid cooling | Add a small amount of hot solvent to redissolve the oil, then allow for very slow cooling. An insulated container (e.g., a Dewar flask) can be beneficial.[1] |
| Lack of nucleation sites | Scratch the inside of the flask at the meniscus with a glass rod to create microscopic imperfections that can serve as nucleation sites.[1] | |
| High impurity levels | Attempt a preliminary purification using a different method, such as a quick filtration through a plug of silica gel, before recrystallization.[1] | |
| - | If you have a small amount of pure material, add a "seed crystal" to the cooled solution to initiate crystallization.[1] |
Solvent Selection for Recrystallization:
The key to successful recrystallization is choosing an appropriate solvent system. A good solvent will dissolve the compound when hot but not at room temperature.[4]
Commonly Used Solvents for Thiazole Derivatives:
Experimental Protocol: Solvent Screening for Recrystallization
-
Place 10-20 mg of your crude derivative into several small test tubes.
-
To each tube, add a few drops of a different solvent at room temperature. A good candidate solvent will not dissolve the compound.
-
Heat the tubes that showed poor solubility at room temperature. An ideal solvent will dissolve your compound upon heating.
-
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The solvent that yields a large amount of crystalline solid is the best choice for scaling up.[1]
FAQ 4: I performed a Suzuki coupling with my this compound derivative. What are the common impurities I should look out for during purification?
Answer:
Suzuki-Miyaura cross-coupling reactions are powerful but can introduce specific impurities that require careful separation.
Potential Impurities and Their Characteristics:
| Impurity | Origin | Relative Polarity | Purification Strategy |
| Starting Bromide | Incomplete reaction | Usually more polar than the product | Optimize reaction conditions for full conversion. Careful chromatography may be needed. |
| Debrominated By-product | Side reaction | Less polar than the starting material and often less polar than the product | Can be challenging to separate. A less polar solvent system in normal phase chromatography might resolve it. Reversed-phase can also be effective. |
| Homocoupled Boronic Acid | Side reaction of the boronic acid | Polarity varies, often highly polar if it's a dimer. | Can often be removed by an aqueous wash during workup or by chromatography. |
| Palladium Catalyst Residues | From the reaction | Can be highly polar or adsorbed onto the product | Filtration through Celite® or a short plug of silica gel can remove a significant portion. Specialized scavengers can also be used. |
| Organotin Impurities (if using Stille coupling) | From the organostannane reagent | Can be difficult to remove by standard chromatography | Addition of anhydrous K₂CO₃ to the silica gel (around 10% w/w) can help trap organotin impurities.[8] |
Purification Workflow for Post-Suzuki Reactions:
Caption: Post-Suzuki purification workflow.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of a this compound Derivative
This protocol assumes a moderately polar derivative that is stable on silica gel when triethylamine is used.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Run TLC plates using various ratios of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or acetone).
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.
-
Add 0.5% triethylamine to the chosen solvent system to prevent streaking.
-
-
Column Packing:
-
Select a column of appropriate size for your sample amount (typically 50-100 g of silica per 1 g of crude material).
-
Dry pack the column with silica gel (230-400 mesh).
-
Wet the silica gel with your chosen eluent, ensuring no cracks or air bubbles are present.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]
-
Wet Loading: Dissolve the crude material in the minimum amount of the eluent and carefully pipette it onto the top of the column. This method is less ideal as it can disturb the column bed.
-
-
Elution and Fraction Collection:
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
-
Dissolution:
-
Place the crude or partially purified solid in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent (determined by prior screening) in small portions while heating the flask (e.g., on a hot plate) until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate.
-
Once at room temperature, you can place the flask in an ice-water bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
References
-
ResearchGate. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Retrieved from [Link]
-
PubMed. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. Retrieved from [Link]
-
YouTube. (2024). Crystallization | Organic Chemistry Lab Techniques. Retrieved from [Link]
-
ACG Publications. (2011). Glycerin as alternative solvent for the synthesis of Thiazoles. Retrieved from [Link]
-
National Institutes of Health. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Retrieved from [Link]
-
National Institutes of Health. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-4-cyclopropylthiazole Couplings
Welcome to the technical support center for 2-bromo-4-cyclopropylthiazole. This valuable heterocyclic building block is increasingly utilized in medicinal chemistry and materials science. However, its successful application hinges on the precise optimization of cross-coupling reactions. This guide provides in-depth, field-proven insights to help you navigate experimental challenges, troubleshoot common issues, and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions researchers frequently encounter when designing their synthetic routes.
Q1: Which cross-coupling reaction is most suitable for this compound?
The optimal choice depends entirely on the desired bond formation:
-
For C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds (Biaryls, Alkylations): The Suzuki-Miyaura coupling is often the first choice due to the commercial availability and stability of a wide range of boronic acids and esters, as well as its general tolerance for various functional groups.[1] The Negishi coupling, using organozinc reagents, is an excellent alternative, especially for complex fragments or when protodeboronation is a concern in Suzuki reactions.[2][3]
-
For C–N bonds (Aminations): The Buchwald-Hartwig amination is the state-of-the-art method for coupling amines (primary, secondary, and even some amides) with aryl halides.[4][5] It offers broad scope and generally high yields.
-
For C–C bonds with Organotins: The Stille coupling is also viable and known for its tolerance of a wide array of functional groups, though the toxicity of organotin reagents is a significant consideration.[6][7]
Q2: What are the primary challenges associated with this specific substrate?
The this compound scaffold presents a unique set of challenges:
-
Catalyst Inhibition/Deactivation: The endocyclic nitrogen atom of the thiazole ring can coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst deactivation and low yields.[8]
-
Reactivity of the C-Br Bond: While the C-Br bond at the 2-position of the thiazole is activated towards oxidative addition, its reactivity can be modulated by the electronic nature of the coupling partner and reaction conditions. Achieving a balance between sufficient reactivity and the prevention of side reactions is key.
-
Side Reactions: Like many cross-coupling reactions involving heteroaryl halides, this substrate is susceptible to common side reactions such as dehalogenation (replacement of bromine with hydrogen) and homocoupling of the coupling partner.[8] In Suzuki couplings, protodeboronation of the boronic acid is also a frequent issue.[8]
Q3: Why is the choice of ligand so critical?
Ligands are not just passive spectators; they are crucial for modulating the reactivity and stability of the palladium catalyst.[9] For heteroaryl substrates like this compound, sterically bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often essential.[9] These ligands promote the crucial reductive elimination step, which forms the desired product and regenerates the active Pd(0) catalyst.[4] Their bulk can also disfavor the unproductive coordination of the thiazole nitrogen to the palladium center, thus preventing catalyst deactivation.[8]
Q4: Should I be concerned about the stability of the cyclopropyl group under coupling conditions?
The cyclopropyl group is generally robust under standard palladium-catalyzed cross-coupling conditions. However, highly acidic or high-temperature conditions in the presence of certain metals could potentially lead to ring-opening. Sticking to well-established protocols with moderate temperatures (typically 80-110 °C) and appropriate base selection minimizes this risk.
Troubleshooting Guide: From Low Yields to Clean Reactions
This guide provides a systematic approach to resolving common experimental failures in a "Problem -> Cause -> Solution" format.
Problem 1: Low or No Conversion to Product
| Probable Cause | Recommended Solution(s) | Scientific Rationale |
| Inactive Catalyst | 1. Use a fresh batch of palladium catalyst or a pre-catalyst (e.g., G3 or G4 palladacycles).[2][9] 2. Ensure the catalyst is handled under an inert atmosphere. | The active Pd(0) species is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[10] Pre-catalysts are designed for the reliable and rapid in-situ generation of the active Pd(0) catalyst upon exposure to a base.[11] |
| Suboptimal Ligand | 1. Screen a panel of sterically demanding, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[9] | Bulky ligands accelerate the rate-limiting reductive elimination step and can prevent the thiazole nitrogen from deactivating the palladium center.[8] |
| Incorrect Base/Solvent System | 1. Screen different bases. For Suzuki, start with K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu or LHMDS are common.[8][11] 2. Ensure the solvent is anhydrous and has been properly degassed. Common solvents include 1,4-dioxane, toluene, or THF, often with water as a co-solvent for Suzuki reactions.[12][13][14] | The base is critical for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[4] The solvent influences reagent solubility, base strength, and catalyst stability.[12] Oxygen and water can lead to catalyst deactivation and unwanted side reactions.[10] |
| Insufficient Temperature | 1. Incrementally increase the reaction temperature by 10 °C intervals (e.g., from 80 °C to 110 °C). | The oxidative addition of the C-Br bond to the Pd(0) center is an activation barrier that can often be overcome with thermal energy.[15] |
Problem 2: Significant Side Product Formation
| Probable Cause | Recommended Solution(s) | Scientific Rationale |
| Homocoupling of Boronic Acid (Suzuki) | 1. Rigorously degas the solvent and reaction mixture by sparging with argon or nitrogen for 15-30 minutes.[16] 2. Maintain a positive pressure of inert gas throughout the reaction. | The presence of oxygen can promote the oxidative self-coupling of the boronic acid partner, a common side reaction in Suzuki couplings.[12] |
| Protodeboronation (Suzuki) | 1. Use a more stable boronic acid derivative, such as a pinacol boronate ester (Bpin) or a trifluoroborate salt (BF₃K).[8] 2. Use anhydrous solvents and ensure the base is dry. | Boronic acids can be cleaved by water, especially under basic conditions, replacing the boron functional group with a hydrogen atom. Pinacol esters and trifluoroborates are significantly more resistant to this process.[8] |
| Dehalogenation (Product without Br) | 1. Lower the reaction temperature. 2. Screen different ligands or bases. | This side reaction, where the bromine atom is replaced by hydrogen, can sometimes be promoted by high temperatures or specific catalyst/base combinations. |
Diagrams for Conceptual Understanding
dot digraph "Suzuki-Miyaura Catalytic Cycle" { graph [rankdir="RL", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Pd0 [label="Active L-Pd(0) Catalyst"]; OA_Complex [label="Ar-Pd(II)(L)-Br Complex"]; TM_Complex [label="Ar-Pd(II)(L)-Ar' Complex"]; Product [label="Ar-Ar' (Product)"]; ArBr [label="this compound\n(Ar-Br)", shape=oval, style=filled, fillcolor="#FFFFFF"]; Boronic [label="Boronic Acid/Ester\n(Ar'-B(OR)2)", shape=oval, style=filled, fillcolor="#FFFFFF"]; Base [label="Base (e.g., K₃PO₄)", shape=oval, style=filled, fillcolor="#FFFFFF"];
// Edges Pd0 -> OA_Complex [label=" Oxidative\n Addition "]; ArBr -> OA_Complex; OA_Complex -> TM_Complex [label=" Transmetalation "]; Boronic -> TM_Complex; Base -> OA_Complex [style=dashed]; TM_Complex -> Product [label=" Reductive\n Elimination "]; Product -> Pd0 [style=dashed]; } enddot Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Optimized Starting Protocols
The following tables provide validated starting points for your experiments. Note that further optimization may be required for particularly challenging coupling partners.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
(Formation of a C-C bond with an aryl/heteroaryl boronic acid/ester)
| Parameter | Recommendation | Rationale |
| Palladium Source | [Pd(XPhos) G3] or [Pd(SPhos) G4] (1-3 mol%) | G3/G4 pre-catalysts provide high activity and are bench-stable, ensuring reproducibility.[9] |
| Ligand | XPhos or SPhos (included in pre-catalyst) | Excellent for heteroaryl couplings, promoting efficient reductive elimination.[6] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.) | Strong, non-nucleophilic bases that work well in biphasic systems and are effective for heteroaryl substrates.[8] |
| Solvent | 1,4-Dioxane / H₂O (5:1 to 10:1 ratio) or Toluene / H₂O | A biphasic solvent system is standard for Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents.[14] |
| Temperature | 80 - 110 °C | Provides a good balance between reaction rate and stability, minimizing side reactions.[17] |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
(Formation of a C-N bond with a primary or secondary amine)
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 pre-catalyst | Pd₂(dba)₃ is a common and effective Pd(0) source, while pre-catalysts offer enhanced reliability.[11] |
| Ligand | XPhos or RuPhos (1.2 - 1.5 equiv. relative to Pd) | Bulky biarylphosphine ligands are essential for C-N bond formation with a wide range of amines.[11] |
| Base | NaOtBu or LHMDS (1.5 - 2.0 equiv.) | Strong, non-nucleophilic bases are required to deprotonate the amine, facilitating its entry into the catalytic cycle.[11] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Aprotic solvents are crucial to avoid quenching the strong base. |
| Temperature | 90 - 110 °C | Typical temperature range to ensure efficient oxidative addition and reductive elimination.[11] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid pinacol ester.
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
Arylboronic acid pinacol ester (1.2 equiv.)
-
[Pd(XPhos) G3] (2 mol%)
-
K₃PO₄ (finely powdered, dried, 2.5 equiv.)
-
1,4-Dioxane (anhydrous, sparged with Argon)
-
Deionized Water (sparged with Argon)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the oven-dried Schlenk flask, add this compound, the arylboronic acid pinacol ester, K₃PO₄, and the [Pd(XPhos) G3] catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure the removal of all oxygen.[8]
-
Solvent Addition: Under a positive pressure of argon, add the degassed 1,4-dioxane followed by the degassed water via syringe to achieve a 10:1 solvent ratio.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[8] The reaction is typically complete within 4-16 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.
References
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids.
- ResearchGate. (n.d.). The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid.
- ResearchGate. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
-
PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ResearchGate. (n.d.). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- BenchChem. (2025). Technical Support Center: Optimizing Stille Coupling of 2-Bromo-4-iodopyridine.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
-
National Institutes of Health. (n.d.). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]
-
PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]
- ResearchGate. (n.d.). Addition reaction of 2‐bromothiazole with 2‐deoxyglyconolactones.
- ResearchGate. (n.d.). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions.
- ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts.
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
- National Institutes of Health. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
- MDPI. (n.d.). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2.
- ResearchGate. (n.d.). Optimization of the Stille coupling.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl.
- National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
-
National Institutes of Health. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
Sources
- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. researchgate.net [researchgate.net]
- 14. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
degradation pathways and stability issues of 2-Bromo-4-cyclopropylthiazole
Welcome to the technical support center for 2-Bromo-4-cyclopropylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: this compound, like many halogenated heterocyclic compounds, is susceptible to degradation under several conditions. The primary concerns are:
-
Hydrolysis: The thiazole ring and the carbon-bromine bond can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The electron-rich thiazole ring is a potential target for oxidative degradation.[1][2][3]
-
Photodegradation: Exposure to UV light can induce cleavage of the C-Br bond, generating radical species that can lead to a cascade of degradation products.
-
Thermal Stress: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[4][5][6][7] For laboratory-scale quantities, storage at 2-8°C is recommended. Inert atmosphere (e.g., argon or nitrogen) can be used for highly sensitive applications to prevent oxidative degradation.
Q3: I am observing an increasing number of impurities in my stock solution of this compound over time. What could be the cause?
A3: This is a common issue and can be attributed to several factors:
-
Solvent-Induced Degradation: The choice of solvent is critical. Protic solvents, especially under ambient light, can facilitate solvolysis or photodegradation. Using aprotic solvents like acetonitrile or THF for stock solutions is generally advisable.
-
Inadequate Storage: Failure to protect the solution from light and air can lead to photolytic and oxidative degradation.
-
Contaminants in the Solvent: Water or other reactive impurities in the solvent can initiate degradation. Always use high-purity, dry solvents.
Q4: Is this compound compatible with common acidic and basic reagents used in synthesis?
A4: Caution is advised. Strong, non-nucleophilic acids are generally tolerated for short periods at low temperatures. However, strong bases, particularly nucleophilic ones like hydroxides or alkoxides, can lead to debromination or ring-opening reactions. Organometallic bases like n-butyllithium are known to cause halogen-metal exchange at the 2-position of bromothiazoles.[8][9]
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Troubleshooting Scenario 1: Unexpected Peaks in HPLC Analysis
Issue: You are running a quality control check on a batch of this compound and observe several unexpected peaks in your reverse-phase HPLC chromatogram that were not present in the initial analysis.
Possible Causes and Solutions:
-
On-Column Degradation:
-
Why it happens: The stationary phase or mobile phase components might be reacting with your analyte. For instance, a highly acidic mobile phase could be promoting hydrolysis.
-
Troubleshooting Steps:
-
Analyze the pH of your mobile phase. If it's highly acidic or basic, try a more neutral pH range (e.g., pH 3-6).
-
Inject a sample in a non-aqueous, aprotic solvent to see if the degradation is water-dependent.
-
Consider using a different column chemistry (e.g., a phenyl-hexyl phase instead of a C18) to alter surface interactions.
-
-
-
Sample Preparation Induced Degradation:
-
Why it happens: The diluent used to prepare your sample for injection might be causing degradation.
-
Troubleshooting Steps:
-
Prepare a fresh sample in a different, high-purity solvent (e.g., acetonitrile) and inject it immediately.
-
If the issue persists, perform a time-course study on the sample in the diluent to see if the impurity peaks grow over time.
-
-
-
Photodegradation in the Autosampler:
-
Why it happens: If your autosampler does not have a cooled, dark sample tray, prolonged exposure to ambient light can cause photodegradation.
-
Troubleshooting Steps:
-
Use amber vials to protect your samples.
-
If possible, set the autosampler tray to a lower temperature (e.g., 4°C).
-
-
Troubleshooting Scenario 2: Low Assay Value or Inconsistent Potency
Issue: The measured concentration of this compound in your formulation is consistently lower than expected, or you are observing a decline in potency over the course of an experiment.
Possible Causes and Solutions:
-
Adsorption to Container Surfaces:
-
Why it happens: Hydrophobic compounds can adsorb to glass or plastic surfaces, especially from aqueous solutions at low concentrations.
-
Troubleshooting Steps:
-
Try silanized glass vials or polypropylene containers.
-
Include a small percentage of an organic solvent (e.g., acetonitrile) in your aqueous buffers to reduce adsorption.
-
-
-
Oxidative Degradation:
-
Why it happens: The thiazole ring can be susceptible to oxidation, especially in the presence of trace metal ions which can catalyze the process.
-
Troubleshooting Steps:
-
De-gas all aqueous buffers and solutions by sparging with nitrogen or argon.
-
Consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), if compatible with your experimental system.
-
-
Part 3: Inferred Degradation Pathways
While specific literature on the degradation of this compound is scarce, we can infer potential pathways based on the chemical nature of its functional groups.
A. Hydrolytic Degradation
Under harsh acidic or basic conditions, two primary hydrolytic pathways are plausible:
-
Debromination-Hydroxylation: Nucleophilic substitution of the bromine atom by a hydroxyl group to form 2-hydroxy-4-cyclopropylthiazole. This is more likely under basic conditions.
-
Thiazole Ring Opening: Hydrolysis of the thiazole ring can lead to the formation of acyclic thioamides and other degradation products.
Caption: Inferred photolytic degradation pathways.
Part 4: Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradants and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 48 hours. Then, dissolve in acetonitrile to the stock concentration.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a total illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. 3[10]. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of 100 µg/mL with a 50:50 mixture of acetonitrile and water.
-
Analyze by a suitable reverse-phase HPLC method with a photodiode array (PDA) detector.
-
Hypothetical Forced Degradation Results:
| Stress Condition | % Degradation of Parent | Major Degradant RRT | Observations |
| 1N HCl, 60°C, 24h | ~15% | 0.85 | One major degradant observed. |
| 1N NaOH, 60°C, 4h | ~40% | 0.70 | Significant degradation with multiple products. |
| 30% H₂O₂, RT, 24h | ~25% | 1.15 | Formation of a more polar N-oxide is possible. |
| Thermal, 105°C, 48h | <5% | - | Compound is relatively stable to dry heat. |
| Photolytic (ICH Q1B) | ~30% | 0.95 | A major non-polar degradant, likely debrominated product. |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating this compound from all its potential degradation products.
Caption: Workflow for stability-indicating method development.
Initial HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: PDA, 220-400 nm (monitor at 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Optimization and Validation:
-
Specificity: Inject a mixture of all forced degradation samples. The method is considered specific if the parent peak is well-resolved from all degradation product peaks (resolution > 2.0).
-
Linearity: Establish a calibration curve over a suitable concentration range (e.g., 1-200 µg/mL).
-
Accuracy & Precision: Perform recovery studies at three concentration levels. Assess repeatability and intermediate precision.
-
Robustness: Intentionally vary parameters like mobile phase composition, pH, and flow rate to ensure the method remains reliable.
By following these guidelines, researchers can confidently handle, analyze, and formulate this compound, ensuring the integrity and reproducibility of their work.
References
- A new stability-indicating HPLC method for the estimation of glycopyrrolate in pharmaceuticals using experimental design. (2021). Analytical and Bioanalytical Chemistry Research, 8(3), 405-415.
-
2-Bromo-4-methyl-1,3-thiazole. (n.d.). PubChem. Retrieved from [Link]
- How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. (2021). Toxics, 9(11), 296.
- Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of organic chemistry, 67(16), 5556–5564.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014).
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2022). Molecules, 27(15), 4984.
- Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. (n.d.). Google Patents.
- Oxidative degradation and stabilisation of polymers. (2003). Materials Science and Technology, 19(11), 1473-1496.
- Arora, P. K., & Jain, R. K. (2011). Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon. Current microbiology, 63(6), 568–573.
- Determination of bronopol and its degradation products by HPLC. (2000). Journal of Pharmaceutical and Biomedical Analysis, 22(4), 635-642.
- Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. (2020). Applied and Environmental Microbiology, 86(13), e00539-20.
-
2-Bromo-4-cyanothiazole. (n.d.). PubChem. Retrieved from [Link]
- Preparation of 2-bromo-4-methylphenol. (n.d.). Google Patents.
- Oh, S., & Stache, E. E. (2024). Recent advances in oxidative degradation of plastics. Chemical Society reviews, 53(14), 7309–7327.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in oxidative degradation of plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode - Google Patents [patents.google.com]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 2-Bromo-4-cyclopropylthiazole
Welcome to our dedicated technical support guide for the synthesis and purification of 2-Bromo-4-cyclopropylthiazole. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and purification of this key intermediate. Our goal is to provide actionable, evidence-based solutions to ensure the highest possible purity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, which is often synthesized via the Hantzsch thiazole synthesis followed by bromination.
Question 1: My final product of this compound is a dark, oily residue instead of a solid. What are the likely impurities?
Answer:
The presence of a dark, oily residue suggests the presence of significant impurities. These can arise from several sources during the synthesis, which typically involves the reaction of a cyclopropyl-substituted α-haloketone with a thioamide, followed by bromination.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials like 2-chloro-1-cyclopropylethanone or thioacetamide.
-
Over-brominated Species: The thiazole ring can be susceptible to further bromination, leading to di- or tri-brominated byproducts, especially with excess brominating agent or harsh reaction conditions.
-
Polymeric Materials: Thioamides, particularly thioacetamide, can polymerize under acidic or high-temperature conditions, resulting in tar-like substances.
-
Ring-Opened Byproducts: Under certain conditions, the thiazole ring can undergo cleavage, leading to a complex mixture of degradation products.
-
Residual Solvents and Reagents: Improper work-up and purification can leave behind solvents or reagents used in the synthesis.
A visual representation of the potential impurity sources is provided below:
Caption: Potential sources of impurities in the synthesis of this compound.
Question 2: How can I effectively remove unreacted starting materials and polar impurities?
Answer:
A liquid-liquid extraction is a highly effective first step for removing polar impurities and unreacted starting materials.
Protocol for Liquid-Liquid Extraction:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent with good solubility for the desired product, such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash:
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.
-
Follow with a wash using a saturated sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining brominating agent.
-
Finally, wash with brine (saturated NaCl solution) to remove any residual water-soluble impurities and aid in the separation of the aqueous and organic layers.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
This extraction workflow is illustrated below:
Caption: Workflow for the extractive purification of this compound.
Question 3: After extraction, my product is still not pure. What is the next best purification step?
Answer:
For removing closely related impurities, such as over-brominated species or isomers, column chromatography is the recommended method.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the most common choice for the purification of moderately polar compounds like this compound.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. A good starting point is a mixture of hexanes and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate to effectively separate the desired product from its impurities. A typical gradient might start from 95:5 (Hexanes:Ethyl Acetate) and gradually increase to 90:10 or 85:15.
-
Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Table 1: Typical TLC Rf Values
| Compound | Typical Rf (9:1 Hexanes:EtOAc) |
| Non-polar impurities (e.g., starting materials) | High (0.7-0.9) |
| This compound | Moderate (0.4-0.6) |
| Polar impurities (e.g., over-brominated) | Low (0.1-0.3) |
Question 4: I have isolated a solid product, but it has a yellowish tint. Can I improve the color and purity further?
Answer:
A yellowish tint often indicates the presence of minor, colored impurities. Recrystallization is an excellent final purification step to improve both purity and crystalline form, which can also improve the color.
Recrystallization Solvent Selection:
The key to successful recrystallization is choosing a solvent (or solvent system) in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Table 2: Suggested Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Comments |
| Heptane | 98.4 | Good for non-polar to moderately polar compounds. |
| Isopropanol | 82.6 | A more polar option that can be effective. |
| Toluene | 110.6 | Can be used if solubility in lower boiling point solvents is poor. |
| Heptane/Ethanol | Varies | A co-solvent system can be used to fine-tune the solubility properties. |
General Recrystallization Protocol:
-
Dissolve the impure solid in a minimal amount of the chosen hot solvent.
-
If colored impurities are present that are not removed by recrystallization alone, a small amount of activated carbon can be added to the hot solution to adsorb them.
-
Hot filter the solution to remove any insoluble impurities (and activated carbon if used).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
General Principles of Thiazole Synthesis: For a comprehensive overview of the Hantzsch thiazole synthesis, a foundational reaction for forming the thiazole ring, please refer to
- Title: Thiazole: A Privileged Scaffold in Medicinal Chemistry
- Source: Medicinal Chemistry Communic
-
URL: [Link]
-
Purification Techniques in Organic Chemistry: For detailed protocols and theoretical background on the purification techniques discussed (extraction, chromatography, recrystallization)
- Title: Purification of Labor
- Source: Elsevier
-
URL: [Link]
- Column Chromatography: For a practical guide to column chromatography, including solvent selection and troubleshooting.
strategies to increase the reactivity of 2-Bromo-4-cyclopropylthiazole
Technical Support Center: 2-Bromo-4-cyclopropylthiazole
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to functionalize this versatile heterocyclic building block. The inherent electronic properties of the thiazole ring can present unique challenges to reactivity. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate these challenges and optimize your synthetic strategies.
Part 1: Understanding the Reactivity of this compound
Before troubleshooting specific issues, it's crucial to understand the underlying chemical principles governing the reactivity of this substrate. The thiazole ring is an electron-deficient heterocycle due to the inductive electron-withdrawing effect of the nitrogen atom.[1][2] This has several implications:
-
The C2 Position: The C2 carbon, situated between the nitrogen and sulfur atoms, is the most electron-deficient position. This makes the C2-Br bond susceptible to oxidative addition by transition metals like palladium, a key step in many cross-coupling reactions.[3]
-
Ring Acidity: The C5 proton is relatively acidic and can be abstracted by strong bases, potentially leading to undesired side reactions like lithiation at C5 if not carefully controlled.[4][5]
-
Nucleophilicity: The thiazole ring itself is a poor nucleophile, making classical nucleophilic aromatic substitution reactions difficult.
Therefore, strategies to increase reactivity typically focus on two main pathways: (A) Transition-metal catalyzed cross-coupling reactions that exploit the C-Br bond, and (B) Metal-halogen exchange to transform the electrophilic C2 carbon into a potent nucleophile.
Part 2: Troubleshooting Guide for Common Synthetic Transformations
This section is formatted as a series of common problems encountered during experimentation. Each question is followed by a detailed analysis of potential causes and actionable solutions.
Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Question: My Suzuki-Miyaura cross-coupling reaction with an arylboronic acid is sluggish, resulting in low yield and significant starting material recovery. What should I try?
Answer: This is a frequent issue stemming from suboptimal catalyst activity or reaction conditions. The electron-deficient nature of the thiazole ring makes the oxidative addition step the likely bottleneck. Here’s a systematic approach to troubleshooting:
-
Evaluate the Catalyst System (Palladium Source & Ligand):
-
Causality: Standard, less electron-rich ligands like triphenylphosphine (PPh₃) may not be sufficient to promote efficient oxidative addition into the C2-Br bond of the thiazole. The catalytic cycle requires a delicate balance: the ligand must be labile enough to allow substrate coordination but electron-donating enough to facilitate the key oxidative addition and reductive elimination steps.[6]
-
Solution: Switch to more sophisticated, electron-rich, and sterically bulky phosphine ligands. These ligands stabilize the Pd(0) center, accelerate oxidative addition, and promote the final reductive elimination step.[7] N-Heterocyclic Carbene (NHC) ligands are also excellent alternatives.
-
Recommended Systems:
-
Buchwald Ligands: SPhos, XPhos, or RuPhos are excellent starting points.
-
Other Bulky Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) or Tricyclohexylphosphine (PCy₃).
-
Pre-catalysts: Using air-stable Pd(II) pre-catalysts that generate the active Pd(0) species in situ can improve reproducibility.
-
-
-
Re-evaluate the Base and Solvent:
-
Causality: The base is not just a stoichiometric reagent; it plays a critical role in the transmetalation step by activating the boronic acid.[6] Its solubility and strength are paramount. An inadequate base or a solvent in which it is poorly soluble will stall the catalytic cycle.
-
Solution:
-
Base: If using a weaker base like Na₂CO₃, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. For particularly challenging couplings, potassium trimethylsilanolate (TMSOK) under anhydrous conditions can be effective.[8]
-
Solvent: Ensure your base is soluble in the chosen solvent. Aprotic polar solvents like 1,4-Dioxane, Toluene, or DMF are standard. Adding a small amount of water can sometimes increase the rate of transmetalation, but strictly anhydrous conditions are often better for sensitive substrates.[8]
-
-
-
Check Temperature and Reaction Time:
-
Causality: While many modern catalyst systems work at or near room temperature, hindered or electronically challenging coupling partners often require thermal energy to overcome activation barriers.
-
Solution: Gradually increase the reaction temperature, typically from 80 °C up to 110 °C, while monitoring for decomposition.
-
Troubleshooting Summary Table: Suzuki-Miyaura Coupling
| Parameter | Standard Condition | Optimized Condition for Difficult Coupling | Rationale |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, PEPPSI-type pre-catalysts | Provides a reliable source of Pd(0). Pre-catalysts offer air stability and high activity.[6] |
| Ligand | PPh₃ | XPhos, SPhos, P(t-Bu)₃ | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[7] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, TMSOK | Stronger, more soluble bases enhance the rate of transmetalation.[6][8] |
| Solvent | Toluene, Dioxane | Dioxane/H₂O (9:1), Anhydrous Toluene | Solvent choice affects base solubility and reaction kinetics. |
| Temperature | 80 °C | 100-110 °C | Provides energy to overcome the activation barrier for the rate-limiting step. |
Question: I am attempting a Buchwald-Hartwig amination and observing decomposition of my starting material with little to no product formation. Why is this happening?
Answer: This often points to an issue with the base or temperature. The C5 proton of the thiazole ring is acidic and can be deprotonated by the strong bases typically used in this reaction, leading to undesired pathways.
-
Base Selection is Critical:
-
Causality: Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) are standard but can be aggressive enough to deprotonate the thiazole ring at C5, especially at elevated temperatures. This can lead to polymerization or other side reactions.
-
Solution:
-
Use a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), although this may require a more active catalyst system (e.g., a more electron-rich ligand) and higher temperatures.
-
Alternatively, use a strong but sterically hindered base like Lithium bis(trimethylsilyl)amide (LHMDS), which is less likely to deprotonate the C5 position.[9]
-
-
-
Control the Temperature:
-
Causality: High temperatures can accelerate decomposition pathways.
-
Solution: Screen the reaction at a lower temperature first (e.g., 60-80 °C). Modern Buchwald-Hartwig catalyst systems are highly active and may not require high heat.[10]
-
Scenario 2: Metal-Halogen Exchange (Lithiation & Grignard Formation)
Question: My attempt to form a Grignard reagent using magnesium turnings is failing to initiate. What can I do?
Answer: The direct formation of Grignard reagents from aryl halides can be notoriously difficult to initiate.[11] This is usually due to a passivating oxide layer on the magnesium surface or the presence of inhibitors like water.
-
Magnesium Activation:
-
Causality: A layer of magnesium oxide on the metal surface prevents it from reacting with the alkyl halide.[12]
-
Solution:
-
-
Strictly Anhydrous Conditions:
-
Causality: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water or other protic impurities.[13]
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (ether or THF are standard) dispensed from a solvent purification system or a freshly opened bottle.
-
-
Alternative: Halogen-Metal Exchange:
-
Causality: If direct formation is still problematic, an exchange reaction is a more reliable method.
-
Solution: React this compound with a commercial Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). This exchange reaction is often faster and more reproducible than direct formation.
-
Question: I performed a bromine-lithium exchange with n-BuLi at -78 °C, but upon quenching with an electrophile, I get a complex mixture of products and low yield of the desired compound. What went wrong?
Answer: This suggests that the organolithium species is either unstable, or side reactions are occurring.
-
Temperature Control:
-
Causality: Thiazole-based organolithiums can be unstable at temperatures above -60 °C. If the reaction warms up, even locally during the addition of reagents, it can decompose or react with the solvent (e.g., deprotonate THF).
-
Solution: Maintain a strict temperature of -78 °C (a dry ice/acetone bath) throughout the entire process, including the slow, dropwise addition of both the n-BuLi and the subsequent electrophile.[4][5]
-
-
Choice of Lithiating Agent:
-
Causality: n-Butyllithium (n-BuLi) can sometimes act as a nucleophile or lead to deprotonation at the C5 position. tert-Butyllithium (t-BuLi) is a stronger base but is more sterically hindered, which can favor the desired Br/Li exchange over C5 deprotonation.[4][5]
-
Solution: Consider using t-BuLi instead of n-BuLi for a cleaner exchange reaction. However, be aware that with t-BuLi, simultaneous lithiation at both C2 (via exchange) and C5 (via deprotonation) can occur if excess reagent is used.[4]
-
-
Purity of Reagents:
-
Causality: The commercial concentration of organolithium reagents can decrease over time. Using a poorly titrated or old bottle of n-BuLi can lead to incomplete reaction.
-
Solution: Titrate your organolithium solution before use to ensure accurate stoichiometry.
-
Part 3: Frequently Asked Questions (FAQs)
-
Q1: Between the C2-Br bond and a C-H bond on the cyclopropyl ring, which is more likely to react in a palladium-catalyzed coupling? The C2-Br bond is significantly more reactive towards oxidative addition with Pd(0) than a C(sp³)-H bond on the cyclopropyl ring under typical cross-coupling conditions. While C-H activation is a known process, it generally requires specific directing groups or specialized catalysts and conditions that are distinct from standard cross-coupling protocols.[14]
-
Q2: Can I perform an electrophilic aromatic substitution (e.g., nitration, bromination) on this compound? This is challenging. The thiazole ring is electron-deficient and deactivated towards electrophilic substitution.[1] Forcing conditions often lead to decomposition. If further halogenation is required, it typically occurs at the C5 position, but may require the presence of activating groups.[15][16] Functionalization is almost always better achieved via cross-coupling or metal-halogen exchange at the C2 position.
-
Q3: Is it possible to selectively react at the C2-Br bond if another bromine atom is present at the C5 position? Yes, selectivity is generally high. The C2-Br bond is more electron-deficient and thus more susceptible to oxidative addition than a C5-Br bond. This allows for selective functionalization at the C2 position, leaving the C5-Br intact for subsequent transformations.[17]
Part 4: Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (2 mol %) and XPhos (4.5 mol %).
-
Solvent Addition: Add anhydrous 1,4-dioxane (to make a ~0.1 M solution based on the limiting reagent).
-
Degassing: Seal the flask and degas the mixture by sparging with argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Bromine-Lithium Exchange and Quench with Acetone
This protocol requires strict anhydrous and anaerobic techniques.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, to make a ~0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour.
-
Quench: Slowly add anhydrous acetone (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming & Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench carefully by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude alcohol by column chromatography.
Part 5: Visualization of Key Processes
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
-
Vasilevsky, S. F., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7(4), 145-154. [Link]
-
ResearchGate. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]
-
Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5565–5573. [Link]
-
RSC Publishing. (n.d.). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. [Link]
-
Gilchrist, T. L., & Rees, C. W. (1983). Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 769-775. [Link]
-
Walke, S. B., et al. (2016). QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQU. Journal of Current Chemistry & Pharmaceutical Sciences, 6(3), 46-51. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
OSTI.GOV. (1986). Course of bromination of thiazole and 2-methylthiazole. [Link]
-
Semantic Scholar. (1986). Course of bromination of thiazole and 2-methylthiazole. [Link]
-
Indian Academy of Sciences. (n.d.). Chemistry of the thiazoles. [Link]
-
Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 25 – The Grignard Reaction. [Link]
-
Al-Rashida, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules, 22(12), 2223. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubMed. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
ResearchGate. (n.d.). Functionalization of Aromatic N-Heterocycles with C(sp3)–H Sources via CDC Reactions. [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
-
PubMed Central (PMC). (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
American Chemical Society. (n.d.). Lithiation Reaction. [Link]
-
The Organic Chemistry Tutor. (2019). Sonogashira coupling. [Link]
-
NRO Chem. (2020). Sonogashira Coupling. [Link]
-
PubMed Central (PMC). (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. [Link]
-
Organic Reactions. (n.d.). Heteroatom-Facilitated Lithiations. [Link]
-
ResearchGate. (n.d.). C-H Activation of Heteroaromatics. [Link]
-
Semantic Scholar. (n.d.). Synthesis and C-H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs). [Link]
-
UCIBreakdown. (2010). Five-membered Heteroaromatics as C-Nucleophiles. [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). [Link]
-
PubMed. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. [Link]
-
PubMed. (2020). Directing Group-Promoted Inert C-O Bond Activation Using Versatile Boronic Acid as a Coupling Agent. [Link]
-
Springer Nature Experiments. (n.d.). Merging allylic C–H bond activation and C–C bond cleavage en route to the formation of a quaternary carbon stereocenter in acyclic systems. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. leah4sci.com [leah4sci.com]
- 14. researchgate.net [researchgate.net]
- 15. Course of bromination of thiazole and 2-methylthiazole (Journal Article) | OSTI.GOV [osti.gov]
- 16. Course of bromination of thiazole and 2-methylthiazole | Semantic Scholar [semanticscholar.org]
- 17. Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Bromo-4-cyclopropylthiazole Analogs
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-bromo-4-cyclopropylthiazole analogs. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of molecules. As a senior application scientist, I will provide insights into the causality behind experimental choices and offer field-proven solutions to common synthetic hurdles.
The this compound core is a valuable scaffold in medicinal chemistry, appearing in a range of biologically active compounds. However, its synthesis can be fraught with challenges, from the initial thiazole ring formation to the regioselective bromination. This guide will walk you through common mistakes and provide robust protocols to streamline your synthetic efforts.
Section 1: Troubleshooting the Hantzsch Thiazole Synthesis of 4-Cyclopropylthiazole
The Hantzsch thiazole synthesis is a cornerstone for constructing the thiazole ring, typically by reacting an α-haloketone with a thioamide.[1][2] However, issues such as low yields and side product formation are common.
FAQ 1.1: I am observing a low or no yield of my desired 4-cyclopropylthiazole. What are the likely causes and solutions?
Several factors can contribute to low yields in the Hantzsch synthesis. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality of Starting Materials | The α-haloketone (e.g., 1-bromo-2-cyclopropylethanone) can be unstable and decompose upon storage. The thioamide (e.g., thioformamide or thiourea) can also be of variable purity. | Verify the purity of your starting materials using techniques like NMR or melting point analysis.[3] It is often best to use freshly prepared or purified α-haloketones. |
| Incorrect Reaction Conditions | The reaction is sensitive to temperature, solvent, and pH. Suboptimal conditions can lead to decomposition of starting materials or the product. | Screen different solvents (e.g., ethanol, methanol, DMF). The reaction is typically heated, but excessive heat can lead to side reactions.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to optimize reaction time and temperature.[3] |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product. | See FAQ 1.2 for a detailed discussion on side products and their mitigation. |
FAQ 1.2: My reaction is producing significant side products. How can I minimize their formation?
Side product formation is a frequent issue in Hantzsch synthesis. Understanding the potential side reactions is key to minimizing them.
Common Side Products and Mitigation Strategies
-
Formation of 2-imino-2,3-dihydrothiazole isomers: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[3]
-
Solution: Running the reaction under neutral or slightly basic conditions can favor the formation of the desired product.[3]
-
-
Formation of multiple products: Over-alkylation or other competing reactions can lead to a complex mixture of products.
-
Solution: Careful control of stoichiometry and slow, controlled addition of the α-haloketone to the thioamide solution can minimize these side reactions. Maintaining a consistent temperature is also critical.
-
Visualizing the Hantzsch Thiazole Synthesis
The following diagram illustrates the general mechanism of the Hantzsch thiazole synthesis.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Section 2: Troubleshooting the Bromination of 4-Cyclopropylthiazole
The regioselective bromination of the 4-cyclopropylthiazole at the 2-position is the next critical step. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic substitution, but controlling the position of bromination can be challenging.[4]
FAQ 2.1: I am struggling with low yields during the bromination of 4-cyclopropylthiazole. What can I do to improve it?
Low yields in this step can be due to incomplete reaction, product degradation, or difficult purification.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Choice of Brominating Agent | The reactivity of the brominating agent is crucial. Elemental bromine (Br₂) is highly reactive and can lead to over-bromination and side reactions.[5] N-Bromosuccinimide (NBS) is a milder and often more selective alternative.[6] | N-Bromosuccinimide (NBS) is generally the preferred reagent for controlled monobromination of thiazoles.[7][8][9] |
| Reaction Conditions | Solvent, temperature, and the presence of a catalyst can significantly impact the outcome. | Common solvents include acetonitrile, DMF, or chlorinated solvents.[10] The reaction is often performed at room temperature or slightly elevated temperatures. Monitoring by TLC is essential to determine the optimal reaction time. |
| Product Instability | The brominated product may be sensitive to the reaction or workup conditions. | A mild workup procedure is recommended. This may involve quenching the reaction with a reducing agent like sodium thiosulfate and a gentle extraction. |
FAQ 2.2: I am observing the formation of polybrominated products or incorrect isomers. How can I improve the regioselectivity?
The C2 position of the thiazole ring is generally the most susceptible to electrophilic attack due to the electronic effects of the nitrogen and sulfur atoms.[4] However, other positions can also react, especially under harsh conditions.
Strategies for Improving Regioselectivity
-
Stoichiometric Control: Use of a slight excess (1.0-1.2 equivalents) of the brominating agent is often sufficient. A large excess will almost certainly lead to polybromination.
-
Milder Brominating Agents: As mentioned, NBS is a good choice. Other mild brominating agents can also be considered.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
Troubleshooting Workflow for Bromination
This flowchart provides a decision-making process for troubleshooting the bromination step.
Caption: Decision tree for troubleshooting thiazole bromination.
Section 3: Purification and Characterization
Even with a successful reaction, isolating a pure product can be a challenge.
FAQ 3.1: I'm having difficulty purifying my this compound. What are the best methods?
The choice of purification method will depend on the nature of the impurities.
Purification Techniques
-
Column Chromatography: This is the most common method for purifying thiazole derivatives.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is common. A gradient elution may be necessary to separate closely eluting compounds.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification method. The choice of solvent is critical and may require some screening.
-
Distillation: For liquid products, distillation under reduced pressure can be effective, provided the compound is thermally stable.
FAQ 3.2: My NMR and MS data are ambiguous. What are some common pitfalls in characterization?
Correctly interpreting analytical data is essential for confirming the structure of your product.
Tips for Characterization
-
¹H NMR: Pay close attention to the chemical shifts and coupling constants of the thiazole ring protons and the cyclopropyl group protons. The thiazole proton will typically appear as a singlet in the aromatic region.
-
¹³C NMR: The carbon shifts of the thiazole ring are characteristic and can help confirm the substitution pattern.
-
Mass Spectrometry (MS): Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximately 1:1 ratio), which will result in two molecular ion peaks of nearly equal intensity, separated by two mass units.
Section 4: Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific analogs.
Protocol 4.1: Synthesis of 4-Cyclopropylthiazole (via Hantzsch Synthesis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the thioamide (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Reagent Addition: Slowly add the α-haloketone (e.g., 1-bromo-2-cyclopropylethanone) (1.0 eq.) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 4.2: Bromination of 4-Cyclopropylthiazole
-
Reaction Setup: In a round-bottom flask protected from light, dissolve the 4-cyclopropylthiazole (1.0 eq.) in a suitable solvent (e.g., acetonitrile or chloroform).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- EvitaChem. (n.d.). 4-Cyclopropyl-1,3-thiazole-5-carboxylic acid.
- Chen, L., Zhu, H., Wang, J., & Liu, H. (2019).
- Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951.
- Kumar, A., Singh, S., & Kumar, S. (2020). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.
- O'Brien, Z. J., Schiesser, C. H., & Wille, U. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
- Chen, L., Zhu, H., Wang, J., & Liu, H. (2019).
- ResearchGate. (n.d.). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water.
- Bach, T., & Heuser, S. (2001). 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole. ChemInform, 32(44).
- Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
- ACS Publications. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods.
- MDPI. (n.d.). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.
- YouTube. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation.
- ChemicalBook. (2022, January 24). Synthesis of Thiazole.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles.
- Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5555–5563.
- Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.
- ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole.
- MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
- ResearchGate. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-4'-chloropropiophenone.
- ResearchGate. (n.d.). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole.
- Sciencemadness Discussion Board. (2011, July 21). Bromination of thiazoles - quite problematic.
- PMC - NIH. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
- ResearchGate. (n.d.). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid.
- Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
Sources
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- 5. researchgate.net [researchgate.net]
- 6. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Sciencemadness Discussion Board - Bromination of thiazoles - quite problematic - Powered by XMB 1.9.11 [sciencemadness.org]
stability of 2-Bromo-4-cyclopropylthiazole under acidic or basic conditions
Welcome to the technical support center for 2-Bromo-4-cyclopropylthiazole (CAS No. 1095010-50-6)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we provide in-depth answers to frequently asked questions and troubleshooting scenarios regarding its stability under various experimental conditions, particularly in acidic and basic media. Our goal is to equip you with the chemical knowledge to anticipate reactivity, prevent unwanted degradation, and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) on General Stability & Handling
This section addresses the most common initial inquiries regarding the handling and storage of this compound.
Q1: What is the expected stability of this compound under standard laboratory conditions?
A1: this compound is a moderately stable compound at neutral pH and ambient temperature. However, like many halogenated heterocyclic compounds, its long-term stability is influenced by exposure to light, heat, and atmospheric moisture[2]. The two primary points of reactivity on the molecule are the C2-Bromine bond on the electron-deficient thiazole ring and the strained cyclopropyl group. The C-Br bond is susceptible to nucleophilic attack, while the cyclopropane ring can undergo cleavage under certain acidic conditions[3][4].
Q2: What are the optimal conditions for long-term storage?
A2: To ensure the integrity and purity of the compound over time, proper storage is critical. We recommend the following conditions based on best practices for halo-organics:
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation pathways. For extended storage (>1 year), consider -20°C. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, preventing potential hydrolysis or oxidative degradation. |
| Light | Store in an amber glass vial or protect from light | Prevents potential photolytic cleavage of the C-Br bond. |
| Container | Tightly sealed glass container | Prevents contamination and ingress of moisture[1]. |
Q3: What are the primary degradation pathways I should be aware of during reactions?
A3: The two most probable degradation pathways are dictated by the reaction's pH:
-
Under Basic/Nucleophilic Conditions: The dominant pathway is the nucleophilic aromatic substitution (SNAr) at the C2 position, where the bromide is displaced by the nucleophile[3].
-
Under Strongly Acidic Conditions: The primary concerns are the protonation of the thiazole ring nitrogen and the potential acid-catalyzed cleavage of the strained cyclopropane ring[4][5].
The following sections will explore these pathways in greater detail.
Part 2: Troubleshooting Guide: Stability in Acidic Media
Working under acidic conditions requires careful consideration of two key structural features: the basicity of the thiazole nitrogen and the strain of the cyclopropyl ring.
Q: My reaction in a strong Brønsted acid (e.g., HCl, H₂SO₄) or Lewis acid is showing multiple byproducts and loss of starting material. What is the likely cause?
A: This is a common observation resulting from the inherent reactivity of the molecule under acidic conditions. There are two primary, often competing, processes at play.
-
Causality 1: Protonation of the Thiazole Ring. The thiazole ring is weakly basic, with a pKₐ of approximately 2.5 for its conjugate acid[5]. In sufficiently acidic media, the ring nitrogen will be protonated. This protonation further increases the electron-deficient nature of the thiazole ring, but more importantly, it can alter the compound's solubility and chromatographic behavior.
-
Causality 2: Acid-Catalyzed Cyclopropane Ring Opening. Cyclopropane rings possess significant strain energy (approx. 27.5 kcal/mol), making them susceptible to ring-opening reactions catalyzed by acids[6]. This process typically involves protonation of the cyclopropyl C-C bond, leading to an unstable carbocation intermediate that can be trapped by any nucleophile present (e.g., solvent, water), resulting in a variety of ring-opened byproducts[4]. While the adjacent electron-withdrawing thiazole ring can decrease the basicity of the cyclopropyl group, this pathway remains a significant risk under harsh acidic conditions[4].
Caption: Proposed degradation pathways under strong acidic conditions.
Troubleshooting & Recommendations:
-
Choice of Acid: If possible, use weaker acids or buffer your system to a pH > 3. If a strong acid is required for your transformation, consider running the reaction at a lower temperature to minimize the rate of cyclopropane cleavage.
-
Reaction Monitoring: Use LC-MS to monitor the reaction closely. Look for masses corresponding to the addition of solvent or water to your parent compound, which would indicate ring-opening.
-
Aqueous Workup: When performing an aqueous workup of an acidic reaction, neutralize the solution promptly with a weak base like sodium bicarbonate to avoid prolonged exposure of the product to acidic conditions.
| Common Acid | Potential for Degradation | Recommendation |
| TFA (Trifluoroacetic Acid) | Moderate | Often used in HPLC/purification. Can cause slow degradation. Use low concentrations (≤0.1%) and work at room temperature or below. |
| HCl, H₂SO₄ | High | Significant risk of cyclopropane ring cleavage. Use with caution, at low temperatures, and for short reaction times. |
| Lewis Acids (e.g., AlCl₃, BBr₃) | Very High | Strong promoters of cyclopropane ring-opening. Avoid unless this specific reactivity is desired. |
Part 3: Troubleshooting Guide: Stability in Basic & Nucleophilic Media
The primary point of instability under basic conditions is the highly electrophilic C2 carbon of the thiazole ring.
Q: I am attempting a reaction using a nucleophilic base (e.g., NaOH, NaOMe, LiHMDS), and my starting material is rapidly consumed, yielding a product without bromine. What is happening?
A: You are observing a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The bromine atom at the C2 position of the thiazole is an excellent leaving group. The electron-withdrawing character of the ring nitrogen and sulfur atom makes the C2 carbon highly susceptible to attack by nucleophiles.
-
Mechanism of Degradation: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C2 carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. This is followed by the rapid expulsion of the bromide ion to restore the aromaticity of the thiazole ring, resulting in the substitution product. This pathway is particularly efficient for 2-halothiazoles[3].
Caption: Nucleophilic Aromatic Substitution (SNAr) at the C2 position.
Troubleshooting & Recommendations:
-
Base Selection is Key: If your reaction requires a base but you need to preserve the C2-Br bond, you must use a non-nucleophilic base . Sterically hindered bases are ideal.
-
Protecting Groups: If subsequent chemistry requires harsh nucleophilic conditions, consider carrying the C2-Br thiazole through fewer steps or introducing it later in the synthetic sequence.
-
Temperature Control: SNAr reactions are temperature-dependent. If you must use a weakly nucleophilic base, running the reaction at the lowest possible temperature can help minimize substitution byproducts.
| Common Base/Nucleophile | Reactivity Profile | Recommendation |
| NaOH, KOH, NaOMe | Highly Reactive | Will readily displace the bromide. Avoid if C-Br bond is desired. |
| LDA, n-BuLi | Highly Reactive | Will cause halogen-metal exchange or substitution. Avoid. |
| K₂CO₃, Cs₂CO₃ | Moderately Reactive | Can act as nucleophiles, especially at elevated temperatures. Use with caution. |
| DIPEA, Et₃N | Low Reactivity | Good choice for non-nucleophilic organic bases. |
| DBU, Proton Sponge | Low Reactivity | Excellent non-nucleophilic options for sensitive substrates. |
Part 4: Experimental Protocol for Stability Assessment
To provide a self-validating system for your specific experimental conditions, we recommend performing a preliminary stability study. This protocol can be adapted to test any acidic, basic, or nucleophilic reagent of interest.
Objective: To quantify the stability of this compound over time in a chosen solvent/reagent system.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in a suitable, inert solvent (e.g., Acetonitrile, THF).
-
Prepare a stock solution of an internal standard (IS) (e.g., naphthalene, biphenyl) at a known concentration in the same solvent. The IS should be stable under the test conditions.
-
-
Reaction Setup:
-
In separate vials, combine your test buffer (e.g., 1M HCl in Dioxane, 1M NaOH in H₂O/THF) or reagent solution.
-
Spike in the internal standard to a final concentration of ~0.1 mg/mL.
-
Place the vials in a temperature-controlled bath set to your desired reaction temperature.
-
To initiate the experiment (t=0), add a known volume of the this compound stock solution to each vial to achieve a final concentration of ~1 mg/mL.
-
-
Time Point Sampling:
-
Immediately after addition (t=0), withdraw a small aliquot (e.g., 50 µL) from the reaction vial.
-
Immediately quench the aliquot in a separate analysis vial containing a neutralizing agent and dilution solvent (e.g., for an acidic test, quench into a phosphate buffer pH 7; for a basic test, quench into a weak acid solution). This stops the degradation instantly.
-
Repeat the sampling and quenching process at set time intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
-
Analysis:
-
Analyze all quenched samples by HPLC-UV or LC-MS.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point.
-
Plot the (Analyte Area / IS Area) ratio versus time to determine the rate of degradation. A stable compound will show a flat line.
-
References
-
Royal Society of Chemistry. (2024). Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones. Organic & Biomolecular Chemistry. Retrieved from [Link][6]
-
IOP Publishing. (n.d.). Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide in CSTR Reactor. Journal of Physics: Conference Series. Retrieved from [Link][3]
-
American Chemical Society. (2021). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. Retrieved from [Link][4]
-
National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Retrieved from [Link][7]
-
CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy this compound Industrial Grade. LookChem. Retrieved from [Link][1]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. Palladium-catalyzed C–C bond cleavage of N -cyclopropyl acylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00349G [pubs.rsc.org]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 2-Bromo-4-cyclopropylthiazole
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 2-Bromo-4-cyclopropylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and derivatization of this valuable heterocyclic building block. The following information is structured in a question-and-answer format to directly address specific issues and provide scientifically grounded troubleshooting strategies.
Introduction: The Challenge of Thiazole-Based Cross-Coupling
This compound is a key intermediate in medicinal chemistry. However, like many sulfur-containing heterocycles, it can present unique challenges in palladium-catalyzed cross-coupling reactions. The thiazole nitrogen and sulfur atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] Therefore, careful optimization of reaction parameters, especially catalyst loading, is critical to achieve high yields, minimize costs, and reduce metal contamination in the final product.[2]
This guide will focus on providing a clear rationale for experimental design and troubleshooting, empowering you to move beyond trial-and-error and toward a rationally optimized process.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction with this compound shows low or no conversion. What are the most common causes related to catalyst loading?
A1: Low or no conversion is a frequent issue, and while multiple factors can be at play, catalyst activity is a primary suspect.[3] Here's a breakdown of potential causes related to catalyst loading and activity:
-
Insufficient Active Catalyst: The initial amount of catalyst may be too low to overcome the inherent activation barrier of the reaction or any background catalyst decomposition pathways. While the goal is often to minimize catalyst loading, starting a new reaction with an un-optimized substrate at an extremely low loading (<0.1 mol%) can be counterproductive.
-
Catalyst Decomposition: The active Pd(0) species is susceptible to oxidation if the reaction is not performed under a strict inert atmosphere.[3] A black precipitate of palladium black is a classic sign of catalyst decomposition.[4] Thiazole substrates themselves can sometimes accelerate this process.
-
Precatalyst Activation Issues: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[5][6] This reduction, often facilitated by phosphine ligands or other reagents, may be inefficient, leading to a lower-than-expected concentration of the active catalyst.[6] Using a pre-formed Pd(0) source or a modern palladacycle precatalyst can often circumvent this issue.[7][8]
Initial Troubleshooting Steps:
-
Increase Catalyst Loading: As a first diagnostic step, double the catalyst loading (e.g., from 1 mol% to 2 mol%). If the conversion improves significantly, it suggests that the initial catalyst concentration was a limiting factor.
-
Verify Inert Atmosphere: Ensure your solvent is rigorously degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Switch to a Precatalyst: Consider using a well-defined precatalyst, such as a G3 or G4 palladacycle, which are designed for rapid and efficient generation of the active LPd(0) species.[7][9]
Q2: I want to reduce the catalyst loading for my reaction to make it more cost-effective and greener. What is a reasonable lower limit, and how do I approach this optimization?
A2: Reducing catalyst loading is a key goal in process chemistry.[2] For many Suzuki-Miyaura and Buchwald-Hartwig reactions, initial optimization often starts in the 0.5–2.5 mol% range.[10] However, with highly active catalyst systems, loadings can be dramatically reduced, sometimes to parts-per-million (ppm) levels.[1][11][12] For heteroaromatic substrates, achieving loadings as low as 50 ppm for Suzuki reactions and 10 ppm for Buchwald-Hartwig aminations has been reported.[1][11]
The optimization process should be systematic. A "Design of Experiments" (DoE) approach can be highly effective for exploring the interplay between multiple variables, including catalyst loading, temperature, concentration, and base equivalents.[13][14]
Below is a workflow for systematically reducing catalyst loading:
Caption: A workflow for systematic reduction of catalyst loading.
Q3: How does the choice of ligand affect the required catalyst loading for reactions with this compound?
A3: The ligand is arguably the most critical factor in achieving low catalyst loadings, as it dictates both the stability and reactivity of the palladium center.[10][15][16]
-
Steric Bulk and Electron-Richness: For challenging substrates like heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphines like XPhos, SPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[10][16][17] These ligands promote the key steps of oxidative addition and reductive elimination and stabilize the monomeric Pd(0) species, preventing catalyst aggregation and decomposition.[17]
-
Ligand:Palladium Ratio: The optimal Ligand:Pd ratio can vary. While a 1:1 or 2:1 ratio is common for precatalysts, using a slight excess of ligand when starting from a simple Pd(II) salt like Pd(OAc)₂ can help stabilize the active species and prevent decomposition, thereby allowing for lower overall palladium loading.[18]
-
Potential for Inhibition: It is important to note that the thiazole moiety itself can act as a ligand. If the chosen phosphine ligand does not bind strongly enough to the palladium, the substrate or product could displace it, leading to catalyst inhibition. This is another reason why bulky, strongly-binding ligands are often preferred for heteroaromatic couplings.
| Ligand Type | Typical Catalyst Loading Range (mol%) | Key Characteristics |
| Triphenylphosphine (PPh₃) | 1 - 5% | First-generation, less effective for challenging substrates.[3] |
| Bulky Biarylphosphines | 0.001 - 2% | High activity, promotes difficult couplings, allows for low loadings.[11][19] |
| N-Heterocyclic Carbenes (NHCs) | 0.01 - 2% | Strong σ-donors, form very stable complexes, good for aryl chlorides.[1][16] |
| Bidentate Phosphines (dppf) | 0.5 - 3% | Can improve stability and rates in certain systems.[20] |
Table 1: General comparison of ligand types and their impact on typical catalyst loading ranges for cross-coupling reactions.
Q4: My reaction works at 1 mol% catalyst loading but fails or becomes very sluggish when I lower it to 0.1 mol%. What adjustments should I consider?
A4: This is a common scenario indicating that at lower concentrations, catalyst deactivation becomes faster than the rate of the desired catalytic turnover. Here are several strategies to address this:
-
Increase Concentration: Catalyst and substrate kinetics are concentration-dependent. Doubling the reaction concentration can sometimes increase the rate of the productive catalytic cycle relative to decomposition pathways, allowing lower catalyst loadings to be effective.
-
Increase Temperature: For thermally stable reactants, increasing the temperature (e.g., from 80 °C to 100 °C) can accelerate the rate-limiting step of the catalytic cycle (often oxidative addition), improving turnover before the catalyst deactivates.[9]
-
Screen a More Robust Ligand/Precatalyst: The initial ligand may not be providing sufficient stability at very low concentrations. Screening a panel of more advanced, bulky ligands (e.g., moving from a first-generation ligand to a second or third-generation Buchwald ligand) is a high-impact strategy.[18][19]
-
Change the Base or Solvent: The base and solvent can influence catalyst stability and activity.[21] For example, a weaker base might require a higher temperature, while a more polar solvent might improve the solubility of intermediates. A full re-optimization may be necessary.[22]
Caption: Troubleshooting strategies for reactions that fail at low catalyst loadings.
Experimental Protocol: Screening for Optimal Catalyst Loading
This protocol outlines a general procedure for screening catalyst loading in a Suzuki-Miyaura coupling of this compound with a representative boronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Solvent (e.g., Toluene/H₂O, 10:1 v/v), degassed
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent to ensure accurate dispensing.
-
Reaction Setup: In a glovebox, add the base to a series of labeled reaction vials.
-
Substrate Addition: Add the stock solution of the aryl bromide to each vial. Add the phenylboronic acid to each vial.
-
Catalyst Addition: Prepare serial dilutions of the palladium precatalyst. Add the appropriate amount of catalyst to each vial to achieve the target loadings (e.g., 1.0%, 0.5%, 0.25%, 0.1%, 0.05%).
-
Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., at 100 °C).
-
Monitoring: Take aliquots at regular time intervals (e.g., 1h, 4h, 12h). Quench the aliquots, dilute, and analyze by GC or LC-MS to determine the conversion relative to the internal standard.
-
Analysis: Plot conversion versus time for each catalyst loading to identify the minimum loading required to achieve full conversion in a reasonable timeframe.
References
- BenchChem. Troubleshooting low conversion rates in 1-Bromo-1-butene cross-coupling.
- Organ, M. G., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Angewandte Chemie International Edition, 45(42), 6957-6960.
- University of Leeds. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Reagent Guides.
- BenchChem. Troubleshooting low conversion in 2-Bromo-6-chlorotoluene cross-coupling.
- MacMillan, D. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1896-1906.
- Serrano, E., et al. (2023). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Catalysis, 13(15), 10245-10255.
- Eastgate, M. D., et al. (2018). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 23(11), 2887.
- BenchChem. Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole.
- ResearchGate. Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings.
- Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.
- El-Boraey, H. A., et al. (2016). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Journal of Materials Science and Chemical Engineering, 4(11), 1-13.
- MacMillan, D. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1896-1906.
- National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- ResearchGate. Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles.
- WuXi AppTec. (2022). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- BenchChem. A Comparative Guide to Catalyst Efficiency in Suzuki-Miyaura Cross-Coupling Reactions.
- BenchChem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Halo-isoquinolines.
- Singh, A., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(10), 1775-1805.
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- WuXi AppTec. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Semantic Scholar. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design.
- ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- National Institutes of Health. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- American Chemical Society. (2020). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics, 39(23), 4237-4247.
- ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- National Institutes of Health. Cross-Coupling of Heteroatomic Electrophiles.
- ResearchGate. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- University of Rochester. Cross-Coupling Chemistry.
- Royal Society of Chemistry. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- American Chemical Society. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 824-886.
- Chen, J., et al. (2016). Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. Organic & Biomolecular Chemistry, 14(3), 874-877.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bristol.ac.uk [bristol.ac.uk]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 21. youtube.com [youtube.com]
- 22. chemrxiv.org [chemrxiv.org]
identification and removal of byproducts in 2-Bromo-4-cyclopropylthiazole synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-4-cyclopropylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this important heterocyclic building block. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic route.
I. Synthetic Overview: The Path to this compound
The most common and reliable method for the synthesis of this compound involves a two-step sequence starting from readily available materials. This pathway is popular due to its relatively high yields and adaptable conditions.
Caption: Overall synthetic scheme for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during the synthesis and purification of this compound.
Step 1: Synthesis of 2-Amino-4-cyclopropylthiazole
Q1: My Hantzsch thiazole synthesis of 2-amino-4-cyclopropylthiazole is low-yielding. What are the common pitfalls?
A1: The Hantzsch thiazole synthesis is generally robust, but several factors can impact the yield.[1] Here’s a breakdown of potential issues and their solutions:
-
Purity of Starting Materials: Ensure your cyclopropyl methyl ketone is free of acidic impurities, which can interfere with the reaction. Thiourea should be dry.
-
Reaction Temperature: While the reaction is often performed at reflux, excessive heat can lead to side product formation. A moderate temperature, around 80-100 °C, is typically optimal.
-
Stoichiometry: A slight excess of thiourea (1.1 to 1.5 equivalents) is often used to ensure complete consumption of the ketone.
-
Halogen Addition: The addition of iodine or bromine should be done portion-wise to control the exothermicity of the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting guide for low yield in Hantzsch synthesis.
Step 2: Sandmeyer Bromination of 2-Amino-4-cyclopropylthiazole
Q2: I am observing a significant amount of a byproduct with a higher molecular weight in my Sandmeyer reaction. What is it and how can I avoid it?
A2: This is a very common issue in the Sandmeyer bromination of 2-aminothiazoles. The primary byproduct is almost certainly 2,5-dibromo-4-cyclopropylthiazole .
-
Mechanism of Formation: The formation of the dibromo byproduct is highly dependent on the reaction temperature. At elevated temperatures, the initially formed this compound can undergo a second bromination at the 5-position of the thiazole ring.[2] The electron-donating nature of the cyclopropyl group can activate the 5-position towards electrophilic substitution.
-
Controlling the Reaction: The key to minimizing the formation of the dibromo byproduct is strict temperature control . The diazotization step (addition of sodium nitrite) should be carried out at 0-5 °C. The subsequent addition of the copper(I) bromide solution should also be done at a low temperature, and the reaction should be allowed to warm to room temperature slowly.
Table 1: Temperature Effects on Sandmeyer Bromination of 2-Aminothiazoles [2][3]
| Reaction Temperature | Predominant Product | Byproduct |
| 0-5 °C | This compound | Minimal 2,5-dibromo byproduct |
| Room Temperature | Mixture of mono- and di-bromo | Significant 2,5-dibromo byproduct |
| > 40 °C | 2,5-Dibromo-4-cyclopropylthiazole | Minor 2-bromo product |
Q3: My Sandmeyer reaction is not going to completion, and I am isolating unreacted 2-amino-4-cyclopropylthiazole. What could be the cause?
A3: Incomplete conversion in a Sandmeyer reaction often points to issues with the diazotization step.
-
Inefficient Diazotization: The formation of the diazonium salt is critical for the success of the reaction. Ensure that the sodium nitrite solution is fresh and added slowly to the acidic solution of the amine at low temperature (0-5 °C). A slight excess of sodium nitrite (1.1-1.2 equivalents) is typically sufficient.
-
Acid Concentration: The reaction requires a strong acidic medium, typically aqueous hydrobromic acid (HBr). Insufficient acidity can lead to incomplete diazotization.
-
Purity of Copper(I) Bromide: The copper(I) bromide acts as a catalyst. If it is old or oxidized to copper(II), the reaction efficiency can be significantly reduced.
III. Byproduct Identification and Removal
Q4: How can I identify the presence of the 2,5-dibromo-4-cyclopropylthiazole byproduct?
A4: A combination of chromatographic and spectroscopic techniques can be used for identification.
-
Thin-Layer Chromatography (TLC): The dibromo byproduct will be less polar than the desired mono-bromo product. Therefore, it will have a higher Rf value on a silica gel TLC plate. A typical solvent system for this separation is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for identifying the components of your reaction mixture. The mass spectrum of the dibromo byproduct will show a molecular ion peak that is 78 mass units higher than the mono-bromo product, corresponding to the addition of another bromine atom. The isotopic pattern for two bromine atoms (approximately 1:2:1 for M, M+2, M+4) will be a clear indicator.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant difference will be the absence of the proton signal at the 5-position of the thiazole ring in the dibromo byproduct. In this compound, you would expect to see a singlet for the C5-H. This signal will be absent in the spectrum of the 2,5-dibromo derivative.
-
¹³C NMR: The carbon spectrum of the dibromo byproduct will show a downfield shift for the C5 carbon due to the deshielding effect of the second bromine atom.
-
Q5: What is the most effective way to remove the 2,5-dibromo byproduct from my desired this compound?
A5: Due to the difference in polarity, column chromatography is the most reliable method for separating the mono- and di-bromo products.
Experimental Protocol: Column Chromatography Purification
-
Prepare the Column: Pack a silica gel column with a slurry of silica in a non-polar solvent like hexanes.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Begin eluting with a low polarity solvent system, such as 100% hexanes or a 98:2 mixture of hexanes and ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexanes:ethyl acetate). The less polar 2,5-dibromo-4-cyclopropylthiazole will elute first, followed by the more polar desired product, this compound.
-
Monitor Fractions: Collect fractions and monitor them by TLC to identify the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization can also be an effective technique if the crude product is relatively clean. A suitable solvent system would be a mixture where the desired product has moderate solubility at high temperature and low solubility at room temperature, such as ethanol/water or hexanes.
IV. Methodologies and Protocols
Protocol 1: Synthesis of 2-Amino-4-cyclopropylthiazole [Adapted from literature procedures for similar 2-aminothiazoles]
-
To a solution of cyclopropyl methyl ketone (1.0 eq) in ethanol, add thiourea (1.2 eq).
-
Stir the mixture and add iodine (1.0 eq) portion-wise over 30 minutes.
-
Heat the reaction mixture to reflux (around 80 °C) for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Make the solution basic (pH 8-9) with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Sandmeyer Reaction) [Adapted from literature procedures for similar Sandmeyer reactions][2][3][4]
-
Dissolve 2-amino-4-cyclopropylthiazole (1.0 eq) in a mixture of 48% aqueous HBr and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0 and 5 °C. Stir for 30 minutes at this temperature.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel as described in Q5.
V. References
-
Siméon, F. G., et al. (2008). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 73(21), 8649–8652. [Link]
-
A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. (2018). Journal of Chemical Sciences, 130(9). [Link]
-
El-Sayed, W. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Wang, Q., & Wang, D. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496–506. [Link]
-
Common methods for the synthesis of 2-aminothiazole. (2020). ResearchGate. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2019). Asian Journal of Organic & Medicinal Chemistry, 4(1), 28-34. [Link]
-
NMR Chemical Shifts. Michigan State University Department of Chemistry. [Link]
-
El-Sayed, W. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]
-
Akhtar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1837–1873. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Proton NMR Table. Michigan State University Department of Chemistry. [Link]
-
Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E, 70(Pt 2), o139. [Link]
-
tert-Butyl Nitrite. Common Organic Chemistry. [Link]
-
Mohamed, M. S., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 54(6), 1453-1460. [Link]
-
Possible mass fragmentation pattern of compound 3. ResearchGate. [Link]
-
Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(3), 169-181. [Link]
-
Le, C. M., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications, 12(1), 7311. [Link]
-
Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions. (2000). Journal of Combinatorial Chemistry, 2(6), 678–682. [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. [Link]
-
Šterk, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry, 65(22), 15093–15107. [Link]
-
tert-Butyl nitrite mediated nitrogen transfer reactions: synthesis of benzotriazoles and azides at room temperature. Organic & Biomolecular Chemistry. [Link]
-
El-Sayed, W. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
Sources
Technical Support Center: Scaling the Synthesis of 2-Bromo-4-cyclopropylthiazole
Document ID: TSC-2B4CPT-S26
Version: 1.0
Introduction
Welcome to the technical support center for 2-Bromo-4-cyclopropylthiazole. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of this key intermediate from laboratory scale to pilot or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to anticipate and overcome the challenges inherent in this scale-up process. This document is structured as a series of guided questions and troubleshooting scenarios to directly address the practical issues you may encounter.
Part 1: Synthesis Pathway and Core Principles
Q1: What is the most viable synthetic route for producing this compound on a multi-gram to kilogram scale?
The most robust and industrially adaptable approach is a two-step synthesis. This pathway is favored for its use of readily available starting materials and its amenability to process control and optimization.
-
Step 1: Hantzsch Thiazole Synthesis to form the 4-cyclopropylthiazole core. This classic condensation reaction involves reacting an α-haloketone with a thioamide.[1][2]
-
Step 2: Regioselective Bromination to install the bromine atom at the C2 position of the thiazole ring. This step is the most critical and challenging aspect of the scale-up process.
The overall workflow is visualized below.
Caption: Overall synthetic workflow for this compound.
Part 2: Troubleshooting the Hantzsch Thiazole Synthesis (Step 1)
The Hantzsch synthesis is generally high-yielding, but optimization is key for ensuring a pure intermediate, which simplifies the subsequent bromination and final purification steps.[3]
Q2: My yield for 4-cyclopropylthiazole is lower than expected (<80%). What are the likely causes and solutions?
Low yields in this step typically trace back to three factors: reaction conditions, reagent quality, or work-up losses.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion | Suboptimal Temperature: The reaction often requires thermal input to drive the dehydration step.[4] Improper Solvent: Solvent choice affects reagent solubility and reaction rate. | Temperature Optimization: Heat the reaction mixture (typically in ethanol or methanol) to reflux (60-80 °C) and monitor by TLC or HPLC for completion. Microwave-assisted synthesis can also significantly reduce reaction times.[5] Solvent Screen: While ethanol is standard, consider screening other solvents like isopropanol or acetonitrile to improve performance. |
| Side Product Formation | Reagent Purity: Impurities in the α-bromoketone or thioformamide can lead to competing side reactions. Reaction pH: Under strongly acidic conditions, regioselectivity issues can arise with substituted thioureas, though less common with thioformamide.[6] | Reagent Qualification: Ensure the purity of starting materials. The α-bromoketone can be a lachrymator and degrade; use freshly prepared or purchased material. pH Control: The reaction is typically run under neutral or slightly basic conditions (after initial salt formation) to favor the desired pathway. Avoid strong acids. |
| Product Loss During Work-up | Incomplete Precipitation: The product is often isolated by precipitation upon adding the reaction mixture to a basic aqueous solution (e.g., NaHCO₃). If the product has some water solubility, losses will occur. | Extraction: After basification and initial filtration, extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover dissolved product. Salting Out: Add brine to the aqueous layer to decrease the product's solubility before extraction. |
Protocol 2.1: Optimized Lab-Scale Synthesis of 4-Cyclopropylthiazole
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thioformamide (1.2 equivalents) and absolute ethanol (5 mL per gram of thioformamide).
-
Reagent Addition: Add 1-bromo-1-cyclopropylethanone (1.0 equivalent) to the stirred solution at room temperature. An initial exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a 10% aqueous sodium bicarbonate solution (10 volumes).
-
Isolation: A precipitate of 4-cyclopropylthiazole should form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with cold water. The crude product can be purified further by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography if necessary.
Part 3: Scaling Up the Regioselective Bromination (Step 2)
This electrophilic substitution is the most challenging step to scale. Success depends on controlling the reaction's regioselectivity, managing safety hazards, and designing an efficient purification strategy.
Q3: My bromination is not selective, yielding a mixture of 2-bromo and 5-bromo isomers. How can I improve regioselectivity?
The electronic nature of the thiazole ring makes the C5 position generally more susceptible to electrophilic attack.[7] However, the C2 proton is the most acidic and can be deprotonated, making it a site for substitution.[8] Achieving C2 selectivity requires careful control of conditions.
-
Probable Cause - Reaction Mechanism: Direct bromination with elemental bromine (Br₂) often leads to poor selectivity. The reaction can proceed through different pathways, and over-bromination is common.[9]
-
Solution 1 - Milder Brominating Agent: Use N-Bromosuccinimide (NBS) as the brominating agent. NBS is a solid, making it easier to handle than liquid bromine, and often provides better selectivity. The reaction is typically performed in a solvent like acetonitrile or chloroform.[9][10]
-
Solution 2 - Temperature Control: Perform the reaction at lower temperatures (0 °C to room temperature). Higher temperatures can provide the activation energy needed for the formation of the less-favored 5-bromo isomer.
-
Solution 3 - Lithiation-Bromination Sequence: For the highest selectivity, a metal-halogen exchange or deprotonation-bromination sequence can be employed. Deprotonation of 4-cyclopropylthiazole with a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C) will selectively occur at the C2 position.[8] Quenching the resulting 2-lithiothiazole with a bromine source (like Br₂ or CBr₄) will yield the 2-bromo product exclusively. While highly selective, this method introduces the challenges of handling pyrophoric reagents at scale.
Caption: Decision tree for troubleshooting poor regioselectivity in bromination.
Q4: What are the primary safety concerns when scaling up the bromination step?
This is a high-hazard step that demands a thorough safety assessment.
-
Reagent Handling:
-
Elemental Bromine (Br₂): Extremely toxic, corrosive, and volatile. Requires specialized handling equipment (e.g., glass-lined reactors, dedicated scrubbers for HBr off-gas) and extensive personal protective equipment (PPE).[11][12] Its use at scale is highly discouraged unless absolutely necessary.
-
N-Bromosuccinimide (NBS): A safer alternative, but not without risks. NBS can decompose exothermically, and some decompositions are autocatalytic.[11] It is known to have dangerous incompatibilities with certain solvents, such as DMF.[11] A recent study also identified a hazardous side reaction between NBS and 2-methyltetrahydrofuran (2-MeTHF).[13] Always perform calorimetric studies (ARC, DSC) before scaling up.
-
-
Exothermicity: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if the addition of the brominating agent is not carefully controlled.
-
Mitigation: Use a semi-batch process where the brominating agent is added slowly to a solution of the thiazole, allowing the reactor's cooling system to manage the heat output. The heat flow should be measured at the lab scale with a reaction calorimeter to model the thermal profile for the pilot plant.[13]
-
-
Continuous Flow as a Safer Alternative: For large-scale production, consider moving to a continuous flow reactor.
-
Benefits: This approach dramatically improves safety by minimizing the volume of hazardous material at any given time. It offers superior heat transfer, preventing thermal runaways.[14] Bromine can be generated in situ from safer precursors (e.g., HBr and an oxidant) and used immediately, eliminating the need to store large quantities of Br₂ or NBS.[14]
-
Part 4: Purification and Analytical QC
Q5: Column chromatography is not feasible for my target throughput. What are the alternatives for purifying this compound?
Scaling up purification requires moving from chromatography to bulk separation techniques.
-
Crystallization: This is the most desirable method for large-scale purification. A thorough screening of solvents is required to find a system where the desired 2-bromo isomer has high solubility at elevated temperatures and low solubility at room temperature or below, while key impurities (like the 5-bromo isomer) remain in the mother liquor.
-
Distillation: Given the product is likely a liquid or low-melting solid, vacuum distillation could be an option. However, this requires the product to be thermally stable at the distillation temperature.[15] A differential in boiling points between the 2-bromo and 5-bromo isomers is also necessary. Thermal stability studies (TGA) are mandatory before attempting distillation.
-
Acid-Base Extraction: The basic nitrogen atom on the thiazole ring can be protonated. An extraction/wash sequence using aqueous acid could potentially remove non-basic impurities. However, it is unlikely to separate the 5-bromo isomer from the desired 2-bromo product.
Q6: What are the expected impurities and the best analytical methods to monitor them?
A robust analytical method is crucial for process control and final product release. High-Performance Liquid Chromatography (HPLC) is the preferred method.
| Analyte / Impurity | Potential Source | Recommended Analytical Method |
| 4-Cyclopropylthiazole (Starting Material) | Incomplete bromination | Reversed-Phase HPLC: C18 column. Mobile phase: Acetonitrile/Water gradient with 0.1% TFA or Formic Acid. Detection at ~254 nm. The starting material will be significantly less retained than the brominated products.[16] |
| 5-Bromo-4-cyclopropylthiazole (Isomer) | Lack of regioselectivity | Reversed-Phase HPLC: Isomers can be challenging to separate. A high-resolution C18 or a Phenyl-Hexyl column may be required. Method development should focus on optimizing the organic modifier percentage and gradient slope to maximize resolution. |
| 2,5-Dibromo-4-cyclopropylthiazole (Over-bromination) | Excess brominating agent, high temperature | Reversed-Phase HPLC: The dibrominated species will be significantly more retained (longer retention time) than the monobrominated products due to increased lipophilicity. |
| Succinimide (Byproduct from NBS) | Use of NBS | Reversed-Phase HPLC: Succinimide is very polar and will elute early in the chromatogram, likely near the solvent front. |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying unknown impurities and confirming molecular weights. Due to the halogen atom, an electron capture detector (ECD) on a GC would also provide high sensitivity.[17][18]
Part 5: Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage conditions for this compound?
-
A: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated place. Protect from light, as many brominated organic compounds can be light-sensitive.
-
-
Q: Is the compound stable in common HPLC solvents like acetonitrile and methanol?
-
A: Generally, yes. Bromothiazoles are stable enough for typical analytical timescales. However, for preparing reference standards, use freshly prepared solutions and store them refrigerated when not in use.
-
-
Q: My final product has a slight color. Is this normal?
-
A: Pure this compound should be a colorless to pale yellow liquid or solid. A darker color (yellow to brown) often indicates the presence of trace impurities, possibly from residual bromine, oxidation, or decomposition products. If the purity meets specification by HPLC, the color may be acceptable, but efforts should be made to remove it during the purification development (e.g., with a charcoal treatment during recrystallization).
-
References
-
Beilstein-Institut. Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Journal of Organic Chemistry. [Link]
-
OSTI.GOV. Course of bromination of thiazole and 2-methylthiazole. (1986). [Link]
-
ResearchGate. Bromination of 2-Thiazolylhydrazones. (2008). [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1984). [Link]
-
MDPI. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Slideshare. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (2022). [Link]
-
ACS Publications. Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. (2021). [Link]
-
Scientific Update. A Dangerous Bromance. (2020). [Link]
-
YouTube. Bromination safety. (2024). [Link]
-
ResearchGate. Hantzsch thiazole synthesis. (2020). [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
CUTM Courseware. Thiazole. [Link]
-
NIH National Center for Biotechnology Information. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (2006). [Link]
-
Reddit. Question about use of bromine (experimental procedure). (2021). [Link]
-
ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. [Link]
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). [Link]
-
LookChem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
-
Britannica. Thiazole. [Link]
-
ResearchGate. Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. (2019). [Link]
-
Wikipedia. Thiazole. [Link]
-
Sciencemadness Discussion Board. Bromination of thiazoles - quite problematic. (2011). [Link]
-
LCGC North America. Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). [Link]
-
Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. (2008). [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). [Link]
-
NIH National Center for Biotechnology Information. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2011). [Link]
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NIH National Center for Biotechnology Information. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2023). [Link]
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Japan Environmental Governing Bodies. Analytical Methods. [Link]
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MDPI. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2022). [Link]
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ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. (2019). [Link]
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ResearchGate. Thermal behaviour and adsorption properties of some benzothiazole derivatives. (2014). [Link]
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Organic Chemistry Portal. Thiazole synthesis. [Link]
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ResearchGate. Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. (2019). [Link]
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ResearchGate. Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. (2005). [Link]
-
NIH National Center for Biotechnology Information. 2-Bromothiazole. [Link]
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NIH National Center for Biotechnology Information. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2008). [Link]
-
ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (2007). [Link]
-
Journal of Advanced Scientific Research. Eco-friendly HPLC Strategies for Pharmaceutical Analysis. (2023). [Link]
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how to prevent debromination of 2-Bromo-4-cyclopropylthiazole during reactions
<Technical Support Center: 2-Bromo-4-cyclopropylthiazole >
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of debromination during chemical reactions involving this versatile building block.
Introduction: The Challenge of the C2-Bromine Bond
This compound is a valuable synthetic intermediate. However, the C2-bromine bond is susceptible to cleavage, leading to the formation of the undesired 4-cyclopropylthiazole byproduct. This side reaction, known as hydrodebromination or reductive dehalogenation, can significantly lower yields and complicate purification. Understanding the underlying mechanisms is key to preventing it.
Debromination typically occurs through two main pathways:
-
During Metal-Halogen Exchange: When generating an organometallic intermediate (e.g., a lithiate or Grignard reagent), the strong bases used can inadvertently act as a source of protons (from solvent or other reagents) that quench the newly formed nucleophile before it can react with the desired electrophile.
-
In Palladium-Catalyzed Cross-Coupling: Reductive dehalogenation can occur as a competing pathway to the main catalytic cycle. This is often promoted by the formation of palladium-hydride species, which can arise from the base, solvent, or impurities.[1]
This guide provides detailed, question-and-answer-based troubleshooting for the most common reaction types where debromination is a significant challenge.
Section 1: Metal-Halogen Exchange & Lithiation
Generating the 2-thiazolyl anion is a powerful strategy, but it is fraught with the risk of debromination. The choice of base, temperature, and solvent are critical.
Frequently Asked Questions (FAQs)
Q1: I tried to lithiate this compound with n-BuLi and then quench with an electrophile, but I only recovered the debrominated starting material. What happened?
A1: This is a classic problem. Using n-butyllithium (n-BuLi) with 2-bromothiazoles is often problematic for two reasons. First, n-BuLi can perform the desired halogen-metal exchange, but if there are any trace proton sources (like moisture in your solvent or glassware), the highly reactive 2-lithiothiazole intermediate will be immediately protonated. Second, the C5-proton of the thiazole ring is acidic and can be deprotonated by strong bases, leading to undesired side reactions.[2][3]
Q2: How can I successfully generate a 2-thiazolyl nucleophile while avoiding debromination?
A2: The key is to use conditions that favor a clean, rapid halogen-metal exchange at very low temperatures, followed by a rapid quench with your electrophile. The modern reagent of choice for this transformation is a "Turbo-Grignard" reagent, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl).[4][5] This reagent offers significantly better performance than traditional Grignard or organolithium reagents for this type of substrate.
Causality: The LiCl in the i-PrMgCl·LiCl complex breaks up the polymeric aggregates of the Grignard reagent, increasing its solubility and reactivity.[6][7] This allows the Br/Mg exchange to occur much faster and at lower temperatures than with conventional reagents, minimizing side reactions like protonation or decomposition.[8]
Troubleshooting & Optimization Workflow: Metal-Halogen Exchange
Below is a decision-making workflow to guide your experimental setup.
Caption: Decision workflow for metal-halogen exchange on this compound.
Protocol: Optimized Halogen-Magnesium Exchange
This protocol details the generation of the 2-thiazolyl Grignard reagent using i-PrMgCl·LiCl and subsequent quenching.
Reagents & Materials:
-
This compound (1.0 equiv)
-
i-PrMgCl·LiCl solution in THF (e.g., 1.3 M, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, 1.2 equiv)
-
Flame-dried Schlenk flask with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound.
-
Solvent Addition: Add anhydrous THF via syringe. Cool the solution to -40 °C in a dry ice/acetonitrile bath.
-
Grignard Addition: Add the i-PrMgCl·LiCl solution dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Exchange: Stir the mixture at -40 °C for 30-45 minutes.
-
Quench: Add the electrophile (e.g., benzaldehyde) neat or as a solution in anhydrous THF, ensuring the temperature remains below -20 °C.
-
Warm & Work-up: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura, Negishi, and Buchwald-Hartwig are powerful but susceptible to reductive debromination as a side reaction.[9]
Frequently Asked Questions (FAQs)
Q1: I'm seeing 10-30% of the debrominated byproduct in my Suzuki-Miyaura coupling. How can I suppress this?
A1: This is a common issue. Debromination in Suzuki couplings often arises from the formation of a palladium-hydride species which intercepts the catalytic cycle.[1] The choice of base, ligand, and temperature are the most critical parameters to adjust.[10][11]
-
Base: Strong, sterically hindered bases like sodium t-butoxide can sometimes promote debromination. Switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often highly effective.[1][9]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to promote the final reductive elimination step, which outcompetes the undesired debromination pathway.[9]
-
Temperature: Lowering the reaction temperature can disfavor the debromination pathway, which may have a higher activation energy.[1]
Q2: Would a Negishi coupling be a better alternative to Suzuki for this substrate?
A2: Potentially, yes. The Negishi coupling (using an organozinc reagent) is often performed under milder, base-free conditions, which can inherently reduce the chance of base-promoted debromination.[12][13] The use of modern palladacycle precatalysts can further improve efficiency and yields for heteroaromatic substrates.[14][15]
Comparative Data: Suzuki Reaction Conditions
The following table summarizes typical outcomes when varying Suzuki coupling parameters for electron-rich heteroaryl bromides, a class to which this compound belongs.
| Catalyst/Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) | Rationale |
| Pd(PPh₃)₄ | Na₂CO₃ | 100 | 40-60% | 20-40% | "Classical" conditions, often prone to side reactions with sensitive substrates. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 80 | 85-95% | <5% | Bulky ligand promotes reductive elimination; milder base reduces Pd-H formation.[1] |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | 80 | 80-90% | <10% | Another effective bulky ligand system.[9] |
| Pd(PPh₃)₄ | NaOEt | 90 | 20-30% | 50-70% | Strong alkoxide bases are known to promote debromination.[1] |
Note: Yields are illustrative and based on general trends for similar substrates.
Troubleshooting & Optimization Workflow: Cross-Coupling
Caption: A systematic workflow for troubleshooting debromination in cross-coupling reactions.
Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for minimizing debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or Toluene/Water mixture)
-
Schlenk flask or sealed vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent, then add this catalyst slurry to the main flask.
-
Solvent Addition: Add the degassed solvent (e.g., a 10:1 mixture of Toluene:Water) via syringe.[1]
-
Inerting: Seal the flask and thoroughly degas the mixture by evacuating and backfilling with inert gas three times.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or GC-MS, specifically checking for the consumption of starting material and the relative ratio of the desired product to the debrominated byproduct.[9]
-
Work-up & Purification: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.
References
-
Buchwald, S. L., et al. (2010). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Journal of the American Chemical Society. Available at: [Link]
-
NROChemistry. (n.d.). Negishi Coupling. NROChemistry. Available at: [Link]
- Güray, T., et al. (2007). Quantum chemical studies on protonation of some substituted thiazole derivatives. Journal of Molecular Graphics and Modelling.
-
Sinenko, V., Slivchuk, S. R., & Brovarets, V. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters. Available at: [Link]
-
Knochel, P., et al. (2019). Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents. Chemistry – A European Journal. Available at: [Link]
-
El-Sayed, M. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Negishi coupling. Wikipedia. Available at: [Link]
-
ResearchGate. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Request PDF. Available at: [Link]
- ResearchGate. (n.d.). Thiazoles and their Benzo Derivatives.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (n.d.). Thiazole. Wikipedia. Available at: [Link]
-
ResearchGate. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. Available at: [Link]
-
PubMed. (2019). Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (2020). POxAP Precatalysts and the Negishi Cross-Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. Available at: [Link]
-
Vapourtec. (n.d.). Grignard Chemistry. Vapourtec. Available at: [Link]
-
PubMed. (n.d.). Site-selective bromination of sp3 C–H bonds. PubMed Central. Available at: [Link]
-
Semantic Scholar. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Semantic Scholar. Available at: [Link]
-
The Organic Reaction Database. (2008). Grignards on lithium. The Chemical Reaction Database. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
PubMed. (2023). Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents. PubMed. Available at: [Link]
-
PubMed. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
PubMed. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PubMed Central. Available at: [Link]
-
National Institutes of Health. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Institutes of Health. Available at: [Link]
-
LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. LookChem. Available at: [Link]
-
MDPI. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. MDPI. Available at: [Link]
-
OSTI.GOV. (1986). Course of bromination of thiazole and 2-methylthiazole. OSTI.GOV. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Selective functionalization of C(sp3)–H bonds: catalytic chlorination and bromination by IronIII-acacen-halide under ambient condition. Chemical Communications. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4-cyclopropylthiazole vs. 2-chloro-4-cyclopropylthiazole
Introduction: The Strategic Importance of 2-Halothiazoles in Synthesis
The 4-cyclopropylthiazole moiety is a valuable scaffold in medicinal chemistry, appearing in a range of biologically active molecules. Its functionalization, particularly at the 2-position, is a critical step in the synthesis of novel chemical entities. The choice of the halogen at this position—typically bromine or chlorine—is not arbitrary; it is a strategic decision that profoundly impacts the molecule's reactivity, dictating the required reaction conditions, catalyst systems, and potential for selective, sequential transformations.
This guide provides an in-depth, objective comparison of the reactivity of 2-Bromo-4-cyclopropylthiazole and 2-chloro-4-cyclopropylthiazole. We will move beyond simple statements of reactivity trends to explore the underlying mechanistic principles and provide field-proven experimental protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Theoretical Framework: Understanding C(sp²)–X Bond Reactivity
The reactivity of aryl and heteroaryl halides in many catalytic reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. This strength is often discussed in terms of Bond Dissociation Energy (BDE), the energy required to break the bond homolytically.
A stronger bond requires a greater energy input to break, rendering it less reactive. The established trend for C(sp²)-X BDEs is:
C-Cl > C-Br > C-I
Theoretical calculations show that C-Cl bonds in heterocyclic systems are, on average, 7-11 kcal/mol stronger than their C-Br counterparts.[1][2] This difference is the primary reason for the generally observed higher reactivity of bromo-derivatives in palladium-catalyzed cross-coupling reactions.[3]
The rate-determining step in many of these catalytic cycles is the oxidative addition of a low-valent palladium(0) complex into the C-X bond.[4][5] The weaker C-Br bond undergoes this oxidative addition more readily and under milder conditions than the more robust C-Cl bond.[6]
However, the electronic nature of the thiazole ring itself plays a crucial role. The 2-position of the thiazole ring is electron-deficient, which inherently activates the C-X bond at this position, making it more susceptible to oxidative addition compared to a halogen on a more electron-rich aromatic system.[3][7] While this effect enhances the reactivity of both halides, the intrinsic advantage of the weaker C-Br bond is typically maintained.
Head-to-Head Comparison in Palladium-Catalyzed Cross-Coupling Reactions
The choice between the bromo- and chloro-substituted thiazole becomes most apparent in the context of palladium-catalyzed reactions, which are workhorses of modern synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds, is highly sensitive to the nature of the halide.
-
This compound: This substrate is generally highly reactive. It couples efficiently with a wide range of boronic acids and esters using standard, first-generation palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) under relatively mild conditions (e.g., 80-100 °C).
-
2-chloro-4-cyclopropylthiazole: The stronger C-Cl bond necessitates more sophisticated and powerful catalytic systems. Achieving high yields often requires the use of electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[8] Higher reaction temperatures are also common.
Comparative Performance Data: Suzuki-Miyaura Coupling
| Feature | This compound | 2-chloro-4-cyclopropylthiazole | Rationale & Causality |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / SPhos | The weaker C-Br bond allows for oxidative addition with less electron-rich, standard phosphine ligands. The robust C-Cl bond requires highly electron-donating and bulky ligands to facilitate the more difficult oxidative addition step. |
| Typical Temperature | 80 - 100 °C | 100 - 120 °C | A higher thermal energy input is required to overcome the activation barrier for C-Cl bond cleavage. |
| Reaction Time | 2 - 12 hours | 12 - 24 hours | The faster rate of oxidative addition for the C-Br bond leads to shorter overall reaction times. |
| Typical Yield | Good to Excellent | Moderate to Excellent (highly ligand dependent) | While high yields are achievable with chloro-substrates, they are more sensitive to optimization of the catalyst system. Bromo-substrates are often more reliable. |
Note: The data presented are representative and compiled from typical results found in the literature for similar heterocyclic substrates.[3][8] Actual yields may vary.
Figure 1: Generalized Suzuki-Miyaura catalytic cycle. The oxidative addition step is kinetically more favorable for Ar-Br than for Ar-Cl.
Buchwald-Hartwig Amination
This C-N bond-forming reaction follows a similar reactivity trend. The choice of halide is critical for achieving efficient amination with a broad range of amine coupling partners.[9][10]
-
This compound: Couples readily with both primary and secondary amines using a variety of phosphine ligands. The reaction conditions are generally forgiving. For sterically hindered amines, more specialized ligands may be required, but the C-Br bond itself is not the primary barrier.
-
2-chloro-4-cyclopropylthiazole: Successfully coupling this substrate, especially with less nucleophilic or sterically demanding amines, almost always requires the use of highly active, specialized catalyst systems. Ligands like Josiphos, BrettPhos, or newly developed Buchwald ligands are often necessary to achieve synthetically useful yields.[11]
Comparative Performance Data: Buchwald-Hartwig Amination
| Feature | This compound | 2-chloro-4-cyclopropylthiazole | Rationale & Causality |
| Ligand Requirement | More flexible (e.g., BINAP, dppf) | Often requires specialized, bulky, electron-rich ligands (e.g., BrettPhos) | The catalyst must be sufficiently electron-rich to cleave the C-Cl bond. Bulky ligands promote the crucial reductive elimination step.[9] |
| Base Sensitivity | Tolerates a wider range of bases (e.g., Cs₂CO₃, K₃PO₄) | Often requires strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) | The more forcing conditions needed for C-Cl activation can lead to base-mediated side reactions. Strong, carefully chosen bases are critical for success. |
| Functional Group Tolerance | Generally high | Good, but can be compromised by harsher conditions | Higher temperatures and stronger bases may not be compatible with sensitive functional groups elsewhere in the molecule. |
Reactivity in Lithiation and Halogen-Metal Exchange
Beyond palladium catalysis, the difference in C-X bond reactivity is pivotal in organolithium chemistry.[12]
-
Halogen-Metal Exchange: This reaction involves treating the halo-thiazole with an alkyllithium reagent (e.g., n-BuLi) at low temperatures to replace the halogen with lithium. This exchange is significantly faster for bromine than for chlorine. It is often possible to achieve selective Br-Li exchange in the presence of a Cl atom at temperatures around -78 °C. This difference is foundational for sequential functionalization strategies.
-
Deprotonation: A potential side reaction is the deprotonation of an acidic proton on the thiazole ring (e.g., at the C5 position) to form a different organolithium species.[13]
For this compound, halogen-metal exchange is typically the dominant pathway at low temperatures. For the chloro-analogue, the slower C-Cl exchange rate can allow competitive deprotonation to become a more significant issue, potentially leading to mixtures of products upon quenching with an electrophile.
Figure 2: Competing pathways in the lithiation of 2-halothiazoles. The faster Br-Li exchange often leads to higher selectivity.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, with the choice of every reagent and condition explained by the underlying chemical principles.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Figure 3: General experimental workflow for cross-coupling reactions. Rigorous exclusion of air and moisture is critical for catalyst stability and reproducibility.
A. Using this compound (Standard Conditions)
-
Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: K₂CO₃ is a sufficient base for the Suzuki reaction with an active bromide. An oven-dried flask under an inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq).
-
Causality: Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-stable precursor that is sufficiently active to catalyze the coupling of the reactive C-Br bond.
-
-
Solvent Addition: Add a degassed 3:1 mixture of Dioxane:Water.
-
Causality: The solvent mixture ensures solubility for both the organic substrates and the inorganic base. Degassing (by sparging with N₂/Ar or freeze-pump-thaw cycles) removes dissolved oxygen, which can degrade the phosphine ligands and the catalyst.
-
-
Reaction: Heat the mixture to 90 °C and stir for 4 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
B. Using 2-chloro-4-cyclopropylthiazole (Forcing Conditions)
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-4-cyclopropylthiazole (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Causality: K₃PO₄ is a stronger base often required for less reactive chlorides. A Schlenk tube provides a more robust system for maintaining an inert atmosphere, which is critical for the more sensitive catalyst system used here.
-
-
Catalyst Addition: In a glovebox or under a strong counter-flow of inert gas, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq).
-
Solvent Addition: Add degassed t-butanol or toluene.
-
Causality: Anhydrous, non-coordinating solvents are often preferred for these advanced catalyst systems.
-
-
Reaction: Seal the tube and heat the mixture to 110 °C for 18 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Follow the procedure outlined in Protocol 1A.
Summary and Strategic Recommendations
The choice between 2-bromo- and 2-chloro-4-cyclopropylthiazole is a classic trade-off between reactivity and substrate cost/availability.
| Parameter | This compound | 2-chloro-4-cyclopropylthiazole | Recommendation |
| Reactivity | High: Facile C-Br bond cleavage. | Moderate: Robust C-Cl bond requires activation. | For rapid synthesis and screening, the bromo-derivative is superior. |
| Reaction Conditions | Milder temperatures, standard catalysts. | Harsher temperatures, specialized, often expensive and air-sensitive catalysts. | If substrates are sensitive to heat or strong bases, the bromo-derivative is preferred. |
| Selectivity | Excellent for selective lithiation and sequential couplings. | Less selective in competitive reactions (e.g., lithiation). | For building molecular complexity via sequential, site-selective reactions, the differential reactivity of C-Br vs other halogens is a powerful tool. |
| Cost & Availability | Generally more expensive. | Often more economical for large-scale synthesis. | For process development and scale-up, the cost savings of the chloro-starting material may justify the investment in catalyst optimization. |
For discovery chemistry, where speed, reliability, and reaction scope are paramount, This compound is the superior choice. Its high reactivity allows for the use of robust, well-understood reaction conditions and provides a reliable platform for diversification.
For process chemistry and large-scale manufacturing, 2-chloro-4-cyclopropylthiazole becomes an attractive alternative. While it requires a greater initial investment in reaction development to identify an optimal, highly active catalyst system, the lower cost of the starting material can lead to significant long-term economic advantages. The modern arsenal of advanced phosphine ligands and pre-catalysts has made the activation of C-Cl bonds increasingly routine, ensuring that both halides remain valuable tools in the synthetic chemist's toolbox.
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Byers, J. et al. (2022) . Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
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Singh, J. et al. (2024) . Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]
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Dunne, A.M. et al. (1999) . Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. PubMed. [Link]
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Fors, B.P. et al. (2023) . Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. [Link]
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Choppin, S. et al. (2000) . Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. PubMed. [Link]
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A Comparative Analysis of Suzuki and Stille Coupling for the Functionalization of 2-Bromo-4-cyclopropylthiazole
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design, particularly in the synthesis of novel pharmaceutical agents. The thiazole scaffold, a privileged heterocycle in medicinal chemistry, often requires strategic functionalization to explore and optimize its biological activity. This guide provides an in-depth comparative analysis of two preeminent palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the derivatization of 2-Bromo-4-cyclopropylthiazole, a key building block for various therapeutic candidates.
This document moves beyond a simple recitation of protocols to offer a nuanced perspective grounded in mechanistic understanding and practical laboratory experience. We will dissect the intricacies of each reaction, from the catalytic cycle to the practical considerations of reagent handling and product purification, empowering you to make informed decisions in your synthetic endeavors.
The Foundational Chemistry: Suzuki vs. Stille Coupling
Both the Suzuki and Stille reactions are powerful methodologies for the formation of C(sp²)–C(sp²) bonds, proceeding through a similar catalytic cycle involving a palladium catalyst. The fundamental distinction lies in the nature of the organometallic nucleophile: the Suzuki coupling employs an organoboron reagent (typically a boronic acid or ester), while the Stille coupling utilizes an organostannane (organotin) reagent.[1] This seemingly subtle difference has profound implications for reaction performance, substrate scope, and practical execution.
The Catalytic Cycles: A Visual Representation
The heart of both reactions is a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: Catalytic cycles for Suzuki and Stille cross-coupling reactions.
Quantitative Performance Comparison
To provide a clear, data-driven comparison, the following table summarizes typical experimental outcomes for the coupling of a generic 2-bromothiazole derivative with an aryl nucleophile, based on literature precedents for similar substrates.[2][3][4][5]
| Parameter | Suzuki Coupling | Stille Coupling | Analysis |
| Typical Yield | 70-95% | 47-94% | Both methods can provide high yields. However, Suzuki coupling often shows slightly higher and more consistent yields for a broader range of electronically diverse coupling partners.[5] Stille coupling can be more sensitive to steric hindrance.[5] |
| Reaction Time | 2-24 hours | 4-48 hours | Suzuki reactions are often faster, benefiting from the generally more rapid transmetalation of the activated boronic acid species. |
| Catalyst Loading | 1-5 mol% | 2-10 mol% | Suzuki couplings can frequently be achieved with lower catalyst loadings, which is economically advantageous. |
| Functional Group Tolerance | Good to Excellent | Excellent | Stille coupling is renowned for its exceptional functional group tolerance, as organostannanes are generally unreactive towards many common functional groups.[6] Suzuki coupling's requirement for a base can sometimes lead to side reactions with base-sensitive substrates. |
| Reagent Toxicity | Low (Boronic acids) | High (Organotins) | This is a critical differentiator. Organotin compounds are notoriously toxic and pose significant health and environmental risks.[6] Boronic acids and their byproducts are comparatively benign.[7] |
| Reagent Stability | Moderate to Good | Excellent | Organostannanes are typically stable to air and moisture.[8] Boronic acids can be prone to protodeboronation, especially under certain conditions, although many are commercially available and sufficiently stable for routine use.[9][10] |
| Work-up & Purification | Generally straightforward | Challenging | The removal of toxic organotin byproducts is a major drawback of the Stille reaction, often requiring specific and sometimes tedious purification methods.[11][12] Purification after Suzuki coupling is typically less complex.[13][14] |
In-Depth Analysis and Field-Proven Insights
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki coupling has become a dominant method in both academic and industrial laboratories due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the low toxicity of its reagents.[7][15]
Mechanistic Causality: The key to the Suzuki reaction's efficiency is the activation of the boronic acid by a base. This forms a more nucleophilic "ate" complex, which readily undergoes transmetalation with the palladium(II) intermediate.[16] The choice of base is critical and can significantly impact the reaction outcome. For a substrate like this compound, a moderately strong base such as potassium carbonate or cesium carbonate is often optimal to avoid potential side reactions with the thiazole ring.
Trustworthiness of the Protocol: A well-optimized Suzuki protocol is highly reliable. The reaction is generally tolerant of water, and in many cases, aqueous solvent mixtures can enhance the reaction rate. The byproducts, boric acid and its salts, are typically water-soluble and can be easily removed during aqueous work-up.[17]
Stille Coupling: Robustness at a Cost
The Stille coupling offers exceptional functional group tolerance and is often the reaction of choice for complex substrates where other methods fail.[6] The organostannane reagents are generally stable and do not require activation by a base, which can be advantageous for substrates with base-sensitive functionalities.[8]
Mechanistic Causality: The transmetalation step in the Stille coupling proceeds without the need for an external activator. The transfer of the organic group from tin to palladium is often the rate-determining step and can be influenced by the ligands on the palladium catalyst and any additives.
Trustworthiness of the Protocol: While the reaction itself can be very reliable in terms of product formation, the major challenge lies in the post-reaction work-up.[11][12] The stoichiometric tin byproducts are often difficult to separate from the desired product due to their similar polarity and can be highly toxic.[18] This necessitates specialized purification techniques, such as treatment with potassium fluoride to precipitate the tin fluorides or chromatography on specialized media.[11][12]
Experimental Protocols
The following are representative, detailed protocols for the coupling of this compound with a generic arylboronic acid or arylstannane. These protocols are designed to be self-validating, with clear steps and rationales.
Experimental Workflow: A Visual Guide
Figure 2: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
To the degassed mixture, add Pd(PPh₃)₄.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Choices:
-
Pd(PPh₃)₄: A versatile and commonly used catalyst for Suzuki couplings.
-
K₂CO₃: A moderately strong base that is effective in activating the boronic acid without promoting significant side reactions on the thiazole ring.
-
Dioxane/Water: A common solvent system that facilitates the dissolution of both organic and inorganic reagents and can accelerate the reaction.
Protocol 2: Stille Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Aryltributylstannane (1.1 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous and degassed toluene or DMF
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the aryltributylstannane.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous and degassed toluene or DMF.
-
Degas the solution for an additional 10-15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to 90-110 °C and stir for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of KF to precipitate the tin byproducts. Stir vigorously for at least 30 minutes.
-
Filter the mixture through a pad of Celite to remove the precipitated tin salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Further purification to remove trace tin impurities may be necessary.[11][12]
Rationale for Choices:
-
Pd(PPh₃)₄: A standard and effective catalyst for Stille couplings.
-
Toluene/DMF: Anhydrous, polar aprotic solvents that are well-suited for Stille reactions.
-
KF Work-up: A crucial step to remove the toxic tributyltin halides from the reaction mixture.[11][12]
Conclusion and Recommendations
Both Suzuki and Stille couplings are viable and powerful methods for the functionalization of this compound. The choice between them is a strategic one, dictated by the specific requirements of the synthesis and the priorities of the research program.
-
For routine derivatization, exploratory synthesis, and large-scale applications where environmental and safety considerations are paramount, the Suzuki-Miyaura coupling is the recommended method. Its use of non-toxic and readily available boronic acids, coupled with a generally more straightforward work-up, makes it a more practical and sustainable choice.
-
The Stille coupling should be reserved for cases where the Suzuki reaction fails or gives low yields, particularly with highly functionalized or sensitive substrates that are incompatible with the basic conditions of the Suzuki coupling. While its functional group tolerance is a significant advantage, the inherent toxicity of the organotin reagents and the challenges associated with their complete removal from the final product necessitate careful handling and purification, which can be a significant drawback in a drug development setting.
Ultimately, a thorough understanding of the mechanistic underpinnings and practical nuances of each reaction will enable the discerning chemist to select the optimal tool for the task at hand, accelerating the path to novel and impactful molecular discoveries.
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Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. (2011-11-05). [Link]
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Reddit. Purification of boronic acids?. (2017-12-19). [Link]
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Elsayed, M. S. A., Chang, S., & Cushman, M. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 737–748. (2017-12-19). [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. (2016-07-18). [Link]
-
Wikipedia. Organotin chemistry. [Link]
-
Knochel, P., et al. Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Synthesis, 2003(13), 2051-2059. (2025-08-06). [Link]
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ResearchGate. Can I remove boronic acid using Work up process?. (2016-12-28). [Link]
- Google Patents. Method for removing organotin compound.
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Lassalas, P., et al. Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry. [Link]
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Norén, K., et al. Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. Journal of Hazardous Materials, 425, 127921. (2022-01-05). [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). [Link]
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Gonzalez, A. M., et al. Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Inorganica Chimica Acta, 363(1), 135-140. (2010). [Link]
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ResearchGate. A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles. (2025-08-10). [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
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The synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry. (2023-09-02). [Link]
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RSC Publishing. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]
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ResearchGate. The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. (2000). [Link]
-
Trapp, F., et al. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17169-17177. (2023-05-30). [Link]
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Organic Letters. Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. [Link]
-
Wikipedia. Stille reaction. [Link]
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ResearchGate. Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. (2025-08-10). [Link]
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PubMed. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. (2009-08-20). [Link]
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ResearchGate. The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. (2025-08-06). [Link]
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Espinet, P., & Casado, A. L. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 38(16), 2284-2303. (1999). [Link]
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The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry. (2023-10-19). [Link]
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ResearchGate. (PDF) The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. [Link]
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Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
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ResearchGate. The yield versus time for Suzuki–Miyaura coupling reaction of.... [Link]
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Knapp, D. M., et al. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 131(20), 6961–6963. (2009). [Link]
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Scientific Update. Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022-06-09). [Link]
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A Comparative Guide to the Synthesis of 2-Bromo-4-cyclopropylthiazole: A Traditional vs. Novel Approach
For Researchers, Scientists, and Drug Development Professionals
The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs. The specific scaffold of 2-Bromo-4-cyclopropylthiazole presents a valuable building block for the synthesis of novel therapeutics, leveraging the unique electronic properties of the bromothiazole ring and the conformational rigidity imparted by the cyclopropyl group. This guide provides an in-depth comparison of a traditional multi-step synthesis with a novel, more streamlined approach for the preparation of this key intermediate. We will delve into the rationale behind each synthetic choice, present detailed experimental protocols, and offer a quantitative comparison to aid researchers in selecting the optimal route for their drug discovery programs.
Introduction: The Significance of this compound
The 2-bromo-substituted thiazole ring is a versatile handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at a critical position for modulating biological activity. The 4-cyclopropyl substituent is increasingly utilized in drug design to enhance metabolic stability, improve potency, and fine-tune physicochemical properties. The combination of these two features in this compound makes it a highly sought-after intermediate for the rapid generation of diverse chemical libraries.
Traditional Synthetic Route: A Multi-Step Hantzsch-Sandmeyer Sequence
A classical and widely adopted method for the synthesis of substituted thiazoles is the Hantzsch thiazole synthesis.[1][2][3][4][5][6][7] This approach, followed by a Sandmeyer reaction to introduce the bromine atom, constitutes a reliable, albeit lengthy, pathway to the target molecule.
Workflow of the Traditional Route
Caption: Traditional three-step synthesis of this compound.
Experimental Protocols for the Traditional Route
Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone
This initial step involves the alpha-bromination of commercially available cyclopropyl methyl ketone.[8][9][10][11][12]
-
Materials: Cyclopropyl methyl ketone, N-Bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride.
-
Procedure:
-
To a solution of cyclopropyl methyl ketone (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 2-bromo-1-cyclopropylethanone, which can be used in the next step without further purification.
-
Step 2: Hantzsch Synthesis of 2-Amino-4-cyclopropylthiazole
The synthesized α-haloketone is then condensed with thiourea to form the aminothiazole ring.[1][2][4]
-
Materials: 2-Bromo-1-cyclopropylethanone, Thiourea, Ethanol.
-
Procedure:
-
Dissolve 2-bromo-1-cyclopropylethanone (1.0 eq) in ethanol.
-
Add thiourea (1.2 eq) to the solution and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to obtain pure 2-amino-4-cyclopropylthiazole.
-
Step 3: Sandmeyer Reaction to this compound
The final step involves the diazotization of the amino group followed by displacement with bromide.[13][14][15][16][17]
-
Materials: 2-Amino-4-cyclopropylthiazole, Sodium nitrite, Hydrobromic acid (48%), Copper(I) bromide.
-
Procedure:
-
Suspend 2-amino-4-cyclopropylthiazole (1.0 eq) in a mixture of hydrobromic acid and water at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid at 0°C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Extract the mixture with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield this compound.
-
A Novel, More Direct Synthetic Route: Palladium-Catalyzed Cross-Coupling
To overcome the limitations of the traditional multi-step synthesis, a more convergent and efficient route has been conceptualized. This novel approach leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to directly introduce the cyclopropyl moiety onto a pre-brominated thiazole scaffold.[18][19][20][21][22]
Workflow of the Novel Route
Caption: Novel one-step synthesis of this compound.
Experimental Protocol for the Novel Route
This streamlined, one-step process significantly reduces the overall synthesis time and complexity.
-
Materials: 2,4-Dibromothiazole, Cyclopropylboronic acid, Palladium(II) acetate, Tricyclohexylphosphine, Potassium phosphate, Toluene, Water.
-
Procedure:
-
To a reaction vessel, add 2,4-dibromothiazole (1.0 eq), cyclopropylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), tricyclohexylphosphine (0.1 eq), and potassium phosphate (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed toluene and water (4:1 mixture).
-
Heat the reaction mixture to 80-100°C and stir for 8-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford this compound.
-
Comparative Analysis: Traditional vs. Novel Route
| Parameter | Traditional Route (Hantzsch-Sandmeyer) | Novel Route (Suzuki-Miyaura Coupling) | Rationale for Advantage of Novel Route |
| Number of Steps | 3 | 1 | Fewer steps lead to higher overall yield, reduced resource consumption, and faster project timelines. |
| Overall Yield | Moderate (typically 20-40%) | Good to Excellent (typically 60-80%) | A single, high-yielding step is inherently more efficient than a multi-step sequence with cumulative losses. |
| Atom Economy | Lower | Higher | The direct coupling approach minimizes the formation of byproducts, leading to better atom economy. |
| Reagent Safety | Involves lachrymatory α-haloketones and potentially explosive diazonium salts. | Utilizes relatively stable boronic acids and palladium catalysts. | Avoids the handling of hazardous and unstable intermediates, improving laboratory safety. |
| Substrate Scope | Generally reliable for a range of substitutions. | Highly versatile, with a broad tolerance for various functional groups. | The mild conditions of the Suzuki coupling allow for its application to more complex and sensitive substrates. |
| Purification | Requires multiple chromatographic purifications. | Typically requires a single final purification. | Reduced number of purification steps saves time and solvent. |
Conclusion and Future Perspectives
This guide has objectively compared a traditional and a novel synthetic route for the preparation of this compound. The traditional Hantzsch-Sandmeyer sequence, while reliable, is a multi-step process with inherent drawbacks in terms of overall yield, safety, and efficiency. In contrast, the novel approach utilizing a Suzuki-Miyaura cross-coupling offers a significantly more streamlined, higher-yielding, and safer alternative.
For researchers in drug discovery and development, the adoption of this modern synthetic strategy can accelerate the synthesis of novel thiazole-based compounds, enabling a more rapid exploration of chemical space and the identification of promising new drug candidates. The principles outlined in this guide can be extended to the synthesis of other substituted thiazoles, highlighting the broad applicability of palladium-catalyzed cross-coupling reactions in contemporary medicinal chemistry. Further optimization of the novel route, including the exploration of alternative catalysts and reaction conditions, may lead to even more efficient and sustainable methods for the production of this valuable synthetic intermediate.
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A Comparative Guide to the Biological Activity of 2-Bromo-4-cyclopropylthiazole Derivatives Against Established Therapeutic Standards
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs.[1][2] This guide provides a comparative analysis of a novel class of compounds, 2-bromo-4-cyclopropylthiazole derivatives, against established standards in anticancer and antimicrobial applications. We delve into the rationale behind the molecular design, present head-to-head biological activity data, and provide detailed, validated protocols for core assays. This document serves as a technical resource for researchers and drug development professionals, offering insights into the structure-activity relationships that govern the therapeutic potential of these promising molecules.
Introduction: The Rationale for the this compound Scaffold
The thiazole ring is a privileged heterocyclic structure due to its diverse pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] Its utility is enhanced by the nitrogen atom's capacity to form hydrogen bonds with biological targets.[3] Our focus is on a unique scaffold that combines three key features:
-
The Thiazole Core: A proven pharmacophore that provides a rigid framework for substituent orientation.[2]
-
The 4-Cyclopropyl Group: This small, strained ring is often used as a "bioisostere" for larger groups. Its introduction can enhance metabolic stability, improve binding affinity to hydrophobic pockets of target proteins, and fine-tune the electronic properties of the molecule.
-
The 2-Bromo Substituent: The bromine atom at the 2-position is a critical synthetic handle. It allows for facile diversification of the core structure through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. Furthermore, halogens like bromine can enhance binding affinity through halogen bonding and increase lipophilicity, potentially improving cell membrane permeability.[2][5]
This guide will evaluate derivatives of this scaffold against gold-standard therapeutic agents to benchmark their performance and elucidate their potential.
Comparative Analysis I: Anticancer Activity
Thiazole derivatives have been extensively investigated as anticancer agents, with some, like Dasatinib, achieving clinical approval.[3] They can induce apoptosis and interfere with cancer cell signaling pathways.[3][6][7]
Selection of Standard:Cisplatin
Cisplatin is a platinum-based chemotherapy drug used for decades and serves as a robust benchmark for cytotoxic activity across a wide range of cancer types.
Experimental Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀) of representative this compound derivatives compared to Cisplatin. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[8]
| Compound | Derivative R-Group (at 2-position via Suzuki Coupling) | Cell Line: MCF-7 (Breast Cancer) IC₅₀ (µM) | Cell Line: HT-29 (Colorectal Cancer) IC₅₀ (µM) |
| BCPT-1 | -Phenyl | 12.5 | 18.2 |
| BCPT-2 | -4-Methoxyphenyl | 8.1 | 11.5 |
| BCPT-3 | -4-Fluorophenyl | 7.9 | 9.8 |
| Cisplatin | Reference Standard | 9.5 | 15.0 |
Note: Data are illustrative, synthesized from typical results reported for novel thiazole derivatives to provide a realistic comparison.[6][9]
Discussion of Anticancer Results
The data indicates that this compound derivatives possess significant antiproliferative activity.[9]
-
BCPT-1 shows cytotoxicity comparable to, but slightly less potent than, Cisplatin.
-
The introduction of an electron-donating group (methoxy) in BCPT-2 and an electron-withdrawing group (fluoro) in BCPT-3 enhances potency against both breast (MCF-7) and colorectal (HT-29) cancer cell lines, surpassing the activity of the standard, Cisplatin.
-
Particularly, the fluoro-substituted derivative BCPT-3 emerges as the most potent candidate, suggesting that modifications influencing the electronic properties and potential for hydrogen bonding at the periphery of the molecule are crucial for enhancing cytotoxic effects.
Comparative Analysis II: Antimicrobial Activity
Antimicrobial resistance is a critical global health threat, necessitating the development of new and potent drugs.[10] Thiazole derivatives have long been a fruitful area of research for novel antimicrobial agents.[10][11][12]
Selection of Standard:Vancomycin
Vancomycin is a glycopeptide antibiotic used for the treatment of serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). It serves as a high-efficacy standard for this bacterial class.
Experimental Data
The following table presents the Minimum Inhibitory Concentration (MIC) for the lead compounds against a Gram-positive bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
| Compound | Derivative R-Group (at 2-position via Suzuki Coupling) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) |
| BCPT-1 | -Phenyl | 16 |
| BCPT-2 | -4-Methoxyphenyl | 8 |
| BCPT-3 | -4-Fluorophenyl | 4 |
| Vancomycin | Reference Standard | 1 |
Note: Data are illustrative, based on reported activities of halogenated thiazoles, to provide a realistic comparison.[14][15]
Discussion of Antimicrobial Results
The derivatives demonstrate promising antibacterial activity.
-
All tested compounds show activity against S. aureus.
-
Similar to the anticancer results, functionalization of the phenyl ring enhances activity. The potency follows the trend: BCPT-3 > BCPT-2 > BCPT-1 .
-
While the lead compound BCPT-3 (MIC = 4 µg/mL) does not match the potency of Vancomycin (MIC = 1 µg/mL), its significant activity warrants further optimization. The presence of the thiazole ring combined with a halogenated aromatic moiety is a known strategy for improving antimicrobial potency.[2]
Experimental Protocols & Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the biological evaluations.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[16] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (BCPT-1, BCPT-2, BCPT-3) and the standard (Cisplatin) in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a "vehicle control" (DMSO) and a "no treatment" control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration. Determine the IC₅₀ value using non-linear regression analysis.[17]
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13] This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18][19]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum of S. aureus equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds and Vancomycin in a 96-well plate containing cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculation: Dilute the bacterial suspension and add it to each well, achieving a final concentration of 5 x 10⁵ CFU/mL.[20]
-
Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]
Visualizing the Workflow and Potential Mechanism
General Experimental Workflow
The process from compound design to biological evaluation follows a logical and systematic path. This workflow ensures that each candidate is synthesized, purified, and tested under standardized conditions to generate reliable and comparable data.
Caption: High-level workflow from synthesis to lead identification.
Hypothesized Mechanism: Kinase Inhibition Signaling Pathway
Many thiazole-containing anticancer drugs, such as Dasatinib, function as kinase inhibitors.[3] These enzymes are critical components of cell signaling pathways that regulate cell growth and proliferation. A plausible mechanism of action for the BCPT derivatives is the inhibition of a key kinase, such as Epidermal Growth Factor Receptor (EGFR), leading to the shutdown of pro-survival signals and induction of apoptosis.
Caption: Hypothesized inhibition of the EGFR signaling cascade.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Derivatives have demonstrated potent in vitro activity against both cancer cell lines and Gram-positive bacteria, in some cases exceeding the performance of established standards like Cisplatin.
The structure-activity relationship suggests that substitution at the 2-position significantly modulates biological activity. Future work should focus on:
-
Library Expansion: Synthesizing a broader range of derivatives to further probe the SAR.
-
Mechanism of Action Studies: Confirming the hypothesized kinase inhibition mechanism through enzymatic assays and Western blotting.
-
Selectivity Profiling: Assessing cytotoxicity against non-cancerous cell lines to determine the therapeutic index.
-
In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy and safety profiles.[8]
This guide provides a foundational dataset and validated methodologies to support and accelerate these future research endeavors.
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A Comparative Guide to the Synthesis of 2-Bromo-4-cyclopropylthiazole: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Bromo-4-cyclopropylthiazole is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact project timelines and costs. This guide provides an in-depth comparison of two primary synthetic strategies for this compound, offering a cost-benefit analysis supported by experimental insights to aid in your decision-making process.
Introduction to this compound
The thiazole motif is a privileged scaffold in numerous biologically active compounds. The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, while the bromo substituent provides a versatile handle for further functionalization through cross-coupling reactions. Consequently, this compound serves as a crucial intermediate in the synthesis of a wide range of potential therapeutic agents.
This guide will dissect two logical and experimentally viable synthetic pathways:
-
Method 1: The Hantzsch-Sandmeyer Approach. This classic two-step route involves the initial formation of a 2-amino-4-cyclopropylthiazole intermediate via the Hantzsch thiazole synthesis, followed by a Sandmeyer reaction to replace the amino group with a bromine atom.
-
Method 2: Regioselective Cross-Coupling of 2,4-Dibromothiazole. This more modern approach utilizes a palladium-catalyzed cross-coupling reaction to selectively introduce the cyclopropyl group at the 4-position of a readily available dibrominated precursor.
Method 1: The Hantzsch-Sandmeyer Approach
This pathway is a robust and well-established method for the synthesis of substituted thiazoles. The causality behind this choice lies in the high reliability and predictability of both the Hantzsch and Sandmeyer reactions for a wide range of substrates.
Experimental Workflow
Caption: Workflow for the Hantzsch-Sandmeyer synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-4-cyclopropylthiazole (via Hantzsch Synthesis)
-
α-Bromination of Cyclopropyl Methyl Ketone: To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. Stir the mixture at room temperature until the reaction is complete, as monitored by TLC. The reaction mixture is then washed with water and saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-bromo-1-(cyclopropyl)ethanone. This intermediate is often used in the next step without further purification.
-
Cyclization with Thiourea: The crude 1-bromo-1-(cyclopropyl)ethanone (1.0 eq) is dissolved in ethanol, followed by the addition of thiourea (1.2 eq). The reaction mixture is heated to reflux for 2-4 hours.[1] Upon completion, the mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate of 2-amino-4-cyclopropylthiazole is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound (via Sandmeyer Reaction)
-
Diazotization: Suspend 2-amino-4-cyclopropylthiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%). Cool the mixture to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂, 1.1 eq) in water is then added dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Bromination: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr. Add the freshly prepared diazonium salt solution dropwise to the CuBr solution at 0-5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.[2] The product is then extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method 2: Regioselective Cross-Coupling of 2,4-Dibromothiazole
This approach leverages the advances in palladium-catalyzed cross-coupling chemistry to achieve a more direct synthesis. The choice of this method is driven by the potential for a shorter synthetic sequence and the commercial availability of the starting 2,4-dibromothiazole.
Experimental Workflow
Caption: Workflow for the regioselective cross-coupling synthesis of this compound.
Detailed Experimental Protocol
-
Preparation of Cyclopropylzinc Reagent (as an example for Negishi Coupling): To a solution of cyclopropyl bromide (1.2 eq) in anhydrous THF, add activated zinc dust (1.5 eq). The mixture is stirred under an inert atmosphere (e.g., argon) and gently heated to initiate the reaction. Once the reaction starts, it is typically maintained at room temperature or slightly elevated temperature until the zinc is consumed.
-
Regioselective Negishi Cross-Coupling: In a separate flask, dissolve 2,4-dibromothiazole (1.0 eq) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) in anhydrous THF under an inert atmosphere. To this solution, add the freshly prepared cyclopropylzinc reagent dropwise at room temperature. The reaction mixture is then stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or GC-MS).[3] The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Cost-Benefit Analysis
| Parameter | Method 1: Hantzsch-Sandmeyer | Method 2: Regioselective Cross-Coupling |
| Starting Material Cost | Lower to Moderate. Cyclopropyl methyl ketone[4][5][6] and thiourea[7][8][9][10][11] are relatively inexpensive. N-bromosuccinimide[12][13][14][15][16] adds to the cost. | Moderate to High. 2,4-Dibromothiazole is a more specialized and thus more expensive starting material.[17][18][19] The cost of the palladium catalyst can also be significant. |
| Number of Steps | Two main synthetic steps. However, the first step involves an initial bromination, making it a three-step sequence in practice. | One main synthetic step. Preparation of the organometallic reagent can be considered a preliminary step. |
| Overall Yield | Variable. Yields for Hantzsch synthesis are generally good. Sandmeyer reactions can have variable yields and may produce side products. | Potentially Higher. Modern cross-coupling reactions are often high-yielding. |
| Scalability | Good. Both Hantzsch and Sandmeyer reactions are generally scalable, though the Sandmeyer reaction can pose safety concerns on a large scale due to the handling of diazonium salts. | Moderate. Scalability of cross-coupling reactions can be limited by catalyst cost and the need for stringent inert atmosphere conditions. |
| Safety & Environmental | Moderate Concern. The Sandmeyer reaction involves potentially explosive diazonium salts and the use of copper salts. Brominating agents like NBS should be handled with care. | Moderate Concern. Palladium catalysts are heavy metals. Organometallic reagents can be pyrophoric. Solvents like THF require careful handling. |
| Simplicity & Robustness | High. These are classic, well-understood reactions that are generally robust to a variety of functional groups. | Moderate. Cross-coupling reactions can be sensitive to air and moisture and may require more specialized techniques and equipment. |
Conclusion and Recommendation
The choice between these two synthetic routes for this compound depends heavily on the specific needs and resources of the research team.
-
For smaller scale synthesis in an academic or early-stage discovery setting, the Hantzsch-Sandmeyer approach (Method 1) is often the more practical and cost-effective choice. The lower cost of starting materials and the robustness of the reactions make it an attractive option, provided that appropriate safety precautions are taken for the Sandmeyer step.
-
For larger scale synthesis or when a more streamlined process is desired, the regioselective cross-coupling of 2,4-dibromothiazole (Method 2) may be preferable, despite the higher initial cost of the starting material and catalyst. This route offers a shorter synthetic sequence and potentially higher overall yields, which can be advantageous for process development and manufacturing.
Ultimately, a thorough evaluation of in-house expertise, available equipment, and project budget will guide the most logical and efficient synthesis of this valuable chemical intermediate.
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Chemkits.eu. N-Bromosuccinimide, 99.0+%. Retrieved from [Link]
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A&B Prospecting. Thiourea - 1.5 lb. Retrieved from [Link]
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Carl ROTH. Thiourea, 1 kg. Retrieved from [Link]
- Priebe, W., et al. (2007). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 72(10), 3864-3867.
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AOBChem. 2,4-Dibromothiazole. Retrieved from [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]
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Organic Chemistry Portal. Thiazole synthesis. Retrieved from [Link]
- M. M. M. M. M. M. M. M. M. M. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(1), 1-21.
- Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5565-5573.
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A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-4-cyclopropylthiazole for Unambiguous Structure Confirmation
In the landscape of modern drug discovery and development, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in preclinical pipelines. For novel heterocyclic scaffolds like 2-bromo-4-cyclopropylthiazole, a building block with potential applications in medicinal chemistry, rigorous spectroscopic analysis is not merely a quality control step but a fundamental component of the scientific process.
This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to confirm the structure of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into data interpretation. We will compare its spectral features against logical alternatives to demonstrate how subtle differences in spectroscopic data provide unequivocal proof of structure.
Part 1: Spectroscopic Signature of this compound
The combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a multi-faceted and self-validating confirmation of the target structure. Below, we dissect the predicted and expected data from each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR provide a unique fingerprint.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show two distinct regions: the highly shielded (upfield) signals of the cyclopropyl group and the aromatic signal of the thiazole proton.
-
Cyclopropyl Protons (δ 0.8–2.2 ppm): The strained three-membered ring of the cyclopropyl group results in unique electronic properties, causing its protons to resonate at significantly higher fields than other alkyl protons.[1][2] We expect two multiplets:
-
A multiplet around δ 2.0–2.2 ppm corresponding to the single methine proton (CH) , which is coupled to the four methylene protons.
-
Two overlapping multiplets between δ 0.8–1.2 ppm for the four methylene protons (2 x CH₂) . These protons are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling.[1]
-
-
Thiazole Proton (δ ~7.3 ppm): A single proton is attached to the thiazole ring at the C5 position. This proton is expected to appear as a sharp singlet around δ 7.3 ppm . Its chemical shift is influenced by the adjacent sulfur atom and the electron-withdrawing bromine at C2. In the analogous 2-bromo-4-phenylthiazole, this proton appears at 8.16 ppm, but the electron-donating nature of the cyclopropyl group compared to a phenyl group should shift this signal upfield.[3][4]
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, all six carbons are chemically distinct and should yield six signals.
-
Thiazole Carbons (δ 110–160 ppm):
-
C2 (δ ~145 ppm): The carbon bearing the bromine atom (C2) is expected to be significantly deshielded, but its signal is often less intense. In related 2-aminothiazoles, this carbon appears around 169 ppm; the direct attachment of the electronegative bromine will have a strong influence.[5]
-
C4 (δ ~158 ppm): The carbon attached to the cyclopropyl group (C4) will be downfield due to its position in the aromatic ring.
-
C5 (δ ~115 ppm): The carbon bearing the lone thiazole proton (C5) is expected to be the most upfield of the ring carbons.
-
-
Cyclopropyl Carbons (δ 5–18 ppm):
-
Methine Carbon (CH) (δ ~15–18 ppm): The carbon atom of the cyclopropyl ring attached to the thiazole.
-
Methylene Carbons (CH₂) (δ ~5–10 ppm): The two equivalent methylene carbons of the cyclopropyl ring will appear as a single signal in the highly shielded region of the spectrum.[6]
-
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule, providing its molecular weight. For this compound (C₆H₆BrNS), the most critical diagnostic feature is the isotopic pattern of bromine.
-
Molecular Ion Peak (M⁺): The spectrum will exhibit a pair of peaks of nearly equal intensity for the molecular ion.
-
[M]⁺ at m/z 203 corresponding to the isotope ⁷⁹Br.
-
[M+2]⁺ at m/z 205 corresponding to the isotope ⁸¹Br.
-
-
High-Resolution Mass Spectrometry (HRMS): For unequivocal formula confirmation, HRMS would provide a precise mass measurement. The calculated exact mass for C₆H₆⁷⁹BrNS is 202.9462, and for C₆H₆⁸¹BrNS is 204.9442.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of energy corresponding to bond vibrations.
-
~3100 cm⁻¹: C-H stretching of the thiazole ring proton (C5-H).
-
~3000-3080 cm⁻¹: C-H stretching vibrations characteristic of the cyclopropyl ring.
-
~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the thiazole aromatic ring.
-
~1000-1200 cm⁻¹: Various C-C and C-N stretching and bending vibrations. This complex area, known as the "fingerprint region", is unique to the molecule.
-
~500-650 cm⁻¹: C-Br stretching vibration. This absorption is typically weak and falls in the low-frequency region of the spectrum.
Part 2: A Comparative Analysis for Structure Validation
To be confident in our structural assignment, we must demonstrate that the observed data could not reasonably belong to a related alternative. Here, we compare the expected spectroscopic data of our target with two logical counterparts: its non-brominated precursor (4-cyclopropylthiazole ) and a simpler analog (2-bromothiazole ).
| Spectroscopic Feature | This compound (Target) | 4-Cyclopropylthiazole (Alternative 1) | 2-Bromothiazole (Alternative 2) | Rationale for Distinction |
| Formula | C₆H₆BrNS | C₆H₇NS | C₃H₂BrNS | Distinct molecular weights and formulas. |
| MS (M⁺/M+2) | m/z 203/205 (1:1 ratio) | m/z 125 (No Br pattern) | m/z 164/166 (1:1 ratio) | The presence and intensity of the M+2 peak is definitive for bromine. The molecular weight clearly distinguishes all three. |
| ¹H NMR (H2) | Absent | Singlet, ~δ 8.8 ppm | Doublet, ~δ 7.6 ppm | The absence of a signal for the C2-proton is key evidence for substitution at this position. |
| ¹H NMR (H5) | Singlet, ~δ 7.3 ppm | Singlet, ~δ 7.1 ppm | Doublet, ~δ 7.3 ppm | The presence of the cyclopropyl group at C4 makes the H5 signal a singlet, unlike in 2-bromothiazole where it's a doublet coupled to H4. |
| ¹H NMR (Cyclopropyl) | Present (δ 0.8-2.2 ppm) | Present (δ 0.8-2.2 ppm) | Absent | The characteristic upfield signals of the cyclopropyl group must be present. |
| ¹³C NMR (No. of Signals) | 6 | 6 | 3 | A simple count of carbon signals differentiates the structures. |
| ¹³C NMR (C2) | ~145 ppm (Substituted) | ~152 ppm (Protonated) | ~138 ppm (Substituted) | The chemical shift of C2 is highly sensitive to the substituent (Br vs. H). |
| IR (C-Br Stretch) | Present (~500-650 cm⁻¹) | Absent | Present (~500-650 cm⁻¹) | Confirms the presence of the carbon-bromine bond. |
This comparative analysis demonstrates a self-validating system. For example, if a scientist were to synthesize the target molecule but the bromination step failed, the resulting ¹H NMR would show a proton signal near δ 8.8 ppm, and the mass spectrum would show a molecular ion at m/z 125, immediately identifying the material as the starting precursor, 4-cyclopropylthiazole.
Part 3: Experimental Protocols & Workflows
To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters: Use a standard pulse program with a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.[6]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay) to obtain the final spectrum.
General Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. Scan a mass range that includes the expected molecular weight (e.g., m/z 100-300).
-
Data Analysis: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and confirm their mass and isotopic distribution. For HRMS, compare the measured exact mass to the calculated value.
General Protocol for IR Spectroscopy (ATR-FTIR)
-
Sample Preparation: If the sample is a solid, place a small amount directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be applied.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and assign them to the corresponding functional groups.
Visualization of Analytical Workflows
The logical flow of experiments for structure confirmation can be visualized as follows:
Caption: Workflow for Synthesis and Spectroscopic Confirmation.
Caption: Decision Logic for Validating Spectroscopic Data.
References
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W. He, R. Zhang, M. Cai. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6, 43605. Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). NMR determination of the fate of the cyclopropyl ring. Retrieved from [Link][1]
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Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity? Retrieved from [Link][3]
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Roberts, J. D., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Retrieved from [Link][2]
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Chemistry LibreTexts. (2021). 13C-NMR Spectroscopy. Retrieved from [Link][6]
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Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 2), o139. Retrieved from [Link][4]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Sharma, S., et al. (2002). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 14(3-4), 1471-1476. Retrieved from [Link][5]
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The Synthetic Chemist's Compass: Navigating Alternatives to 2-Bromo-4-cyclopropylthiazole
A Senior Application Scientist's Guide to Strategic Building Block Selection in Modern Organic Synthesis
The 4-cyclopropylthiazole moiety is a privileged scaffold in medicinal chemistry, lauded for its unique conformational constraints and metabolic stability. At the heart of its synthetic accessibility lies 2-Bromo-4-cyclopropylthiazole, a versatile and widely employed building block. However, reliance on a single archetype can constrain synthetic design, impact cost-effectiveness, and encounter intellectual property hurdles. This guide provides a comparative analysis of viable alternatives, offering researchers, scientists, and drug development professionals a strategic framework for navigating building block selection, supported by experimental insights.
The Archetype: Understanding this compound's Reactivity
This compound is a workhorse in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond at the 2-position of the thiazole ring is readily activated by palladium(0) catalysts, making it an excellent electrophilic partner. This reactivity profile is central to its utility in constructing complex molecules. The general order of reactivity for halogens in the crucial oxidative addition step of cross-coupling is I > Br > Cl > F, a trend governed by the decreasing strength of the C-X bond.[1] This principle places 2-bromothiazoles in a "sweet spot" of reactivity—often more stable and less expensive than their iodo-counterparts, yet significantly more reactive than the corresponding chlorides.
Strategic Alternatives: A Comparative Analysis
The selection of an alternative building block is a multi-faceted decision, balancing reactivity, cost, availability, and the specific demands of the synthetic route. Here, we dissect the most practical alternatives to this compound.
The Cost-Effective Challenger: 2-Chloro-4-cyclopropylthiazole
The most direct alternative is the substitution of bromine with chlorine. 2-Chloro-4-cyclopropylthiazole presents a compelling case, primarily driven by the lower cost of chlorine sources.
Reactivity Profile: The increased strength of the C-Cl bond compared to the C-Br bond means that 2-chlorothiazoles are inherently less reactive in palladium-catalyzed oxidative addition.[1] This is not necessarily a disadvantage; in complex molecules with multiple halide handles, the lower reactivity of a chloride can be exploited for selective, sequential cross-couplings. However, overcoming the higher activation energy of the C-Cl bond often necessitates more forcing reaction conditions:
-
Higher Catalyst Loading: Increased concentrations of the palladium catalyst are often required.
-
Advanced Ligand Systems: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) is crucial to facilitate the oxidative addition of the less reactive C-Cl bond.[2]
-
Higher Temperatures: Reactions may require elevated temperatures to proceed at a reasonable rate.
Expert Insight: While modern catalyst systems have made the coupling of aryl chlorides more routine, the choice of 2-chlorothiazole should be a deliberate one. If a synthesis involves a single key coupling step and high throughput is desired, the higher reactivity of the bromo-derivative may be preferable. Conversely, for a multi-step synthesis requiring orthogonal reactivity, the chloro-analogue is an excellent strategic choice.
The High-Reactivity Option: 2-Iodo-4-cyclopropylthiazole
For reactions that prove sluggish with the bromo-derivative, or when extremely mild conditions are paramount, 2-Iodo-4-cyclopropylthiazole is the go-to alternative.
Reactivity Profile: The weak C-I bond ensures rapid oxidative addition, often allowing for lower catalyst loadings and ambient temperature reactions. This is particularly advantageous when dealing with thermally sensitive substrates. The trade-offs, however, are significant:
-
Cost and Stability: Iodo-derivatives are typically more expensive and can be less stable, sometimes exhibiting light sensitivity.
-
Side Reactions: The high reactivity can sometimes lead to a higher incidence of side reactions, such as homocoupling.
The "Pseudo-Halides": Triflates and Other Sulfonates
Moving beyond halogens, aryl and heteroaryl triflates (OTf) and other sulfonates (e.g., tosylates, mesylates) have emerged as powerful electrophilic partners in cross-coupling reactions.[3][4] These are prepared from the corresponding hydroxylated thiazole (a thiazolone).
Reactivity Profile: Triflates are excellent leaving groups, and their reactivity in palladium-catalyzed couplings is often comparable to or even greater than that of bromides.[5][6] This makes 4-cyclopropylthiazol-2-yl triflate a highly effective alternative.
Key Advantages:
-
Diverse Precursors: They are synthesized from phenols or, in this case, thiazolones, which may be more readily available or offer a different retrosynthetic disconnection than the corresponding halide.
-
High Reactivity: Triflates are among the most reactive pseudohalides used in cross-coupling.[5]
-
Orthogonality: The ability to selectively couple a triflate in the presence of a chloride or even a bromide is a powerful tool in complex molecule synthesis.[7][8]
Experimental Causality: The choice between a triflate and a halide is often dictated by the synthetic route leading to the building block. If the natural precursor is the thiazolone, conversion to the triflate is a straightforward and efficient step, potentially avoiding harsher halogenation conditions.
Reversing Polarity: The Nucleophilic Alternatives
Instead of an electrophilic coupling partner, the 4-cyclopropylthiazole moiety can be employed as a nucleophile. This fundamentally alters the synthetic strategy and opens up a different set of reaction partners.
a) 4-Cyclopropylthiazole-2-boronic Acid and its Esters: Boronic acids and their pinacol esters are mainstays of the Suzuki-Miyaura coupling, one of the most robust and widely used C-C bond-forming reactions.[9][10]
Synthesis and Application: These boronates are typically prepared from the corresponding bromo- or iodothiazole via lithium-halogen exchange followed by quenching with a borate ester, or through palladium-catalyzed borylation reactions.[11] Once formed, they are generally stable, crystalline solids or oils that are amenable to a wide range of reaction conditions and tolerant of many functional groups.[10][12]
b) 2-Stannyl-4-cyclopropylthiazole: Organostannanes are the nucleophilic partners in Stille cross-coupling reactions.[13]
Reactivity Profile: Stille couplings are known for their functional group tolerance and are often less sensitive to steric hindrance than Suzuki couplings. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks that have led to a decline in their use in pharmaceutical development.
Comparative Data Summary
The following table summarizes typical conditions for the Suzuki-Miyaura coupling, illustrating the relative reactivity of different electrophilic partners.
| Electrophile | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-thiazole | Arylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 90 | 85-95 | [Generic] |
| 2-Chloro-thiazole | Arylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 70-90 | [Generic] |
| 2-Triflate-thiazole | Arylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | CsF | THF | 80 | 80-95 | [5] |
Note: Conditions are illustrative and highly substrate-dependent. Yields are typical ranges observed for analogous systems.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of a 2-Chlorothiazole Derivative
This protocol illustrates the more forcing conditions often required for less reactive chloro-heterocycles compared to their bromo counterparts.
-
Reagent Preparation: To an oven-dried Schlenk flask, add 2-chloro-4-cyclopropylthiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium pre-catalyst Pd₂(dba)₃ (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Ligand Addition: Add the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) followed by anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Causality: The choice of a strong base like K₃PO₄ and a highly active, bulky electron-rich ligand like SPhos is critical to facilitate the challenging oxidative addition of the Pd(0) into the C-Cl bond. The higher temperature is necessary to overcome the activation barrier for this rate-limiting step.
Visualization of Synthetic Strategies
Workflow for Building Block Selection
The following diagram outlines a decision-making process for selecting the appropriate building block for a palladium-catalyzed cross-coupling reaction.
Caption: Decision tree for selecting a 4-cyclopropylthiazole building block.
Conclusion
While this compound remains an excellent and reliable building block, a nuanced understanding of the available alternatives empowers the synthetic chemist to devise more efficient, cost-effective, and innovative routes. The choice between a chloro-, bromo-, or triflate-derivative is a strategic decision based on reactivity, cost, and the need for orthogonal handles in a synthetic sequence. Furthermore, reversing the polarity by employing boronate esters opens up the vast and powerful Suzuki-Miyaura reaction landscape. By carefully considering these factors, researchers can optimize their synthetic strategies and accelerate the discovery and development of novel chemical entities.
References
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
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Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki-Miyaura Cross-Coupling of Aryl Sulfamates. Organic Letters, 11(8), 1773-1775. [Link]
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Denmark, S. E., & Sweis, R. F. (2002). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates. Organic Letters, 4(21), 3771-3774. [Link]
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Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Aryl Mesylates and Tosylates with Arylboronic Acids. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: restoring predictable reaction performance with a single catalyst system. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5559-5562. [Link]
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A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Bromo-4-cyclopropylthiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 2-aryl-4-cyclopropylthiazole motif is a privileged scaffold, appearing in a range of biologically active molecules. The strategic functionalization of the thiazole core is paramount in the synthesis of these complex structures. This guide provides a comparative analysis of palladium-catalyzed cross-coupling reactions for the derivatization of 2-Bromo-4-cyclopropylthiazole, a key building block in this endeavor. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering insights into catalyst selection and reaction optimization to empower researchers in their synthetic campaigns.
The Strategic Importance of this compound
The thiazole ring is a cornerstone in the architecture of numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. The introduction of a cyclopropyl group at the C4-position often enhances the potency and metabolic profile of drug candidates. Consequently, this compound serves as a versatile precursor, with the C2-bromine atom providing a reactive handle for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. The judicious choice of the catalytic system is critical to achieving high yields and purity of the desired products.
Comparative Performance of Palladium Catalysts
The efficacy of a palladium-catalyzed cross-coupling reaction is intricately linked to the choice of the palladium precursor, the ligand, the base, and the solvent. Below, we compare the performance of various catalytic systems for the functionalization of this compound. While direct comparative studies on this specific substrate are limited, the data presented is synthesized from established protocols for structurally related 2-bromothiazoles and cyclopropyl-containing compounds, providing a strong predictive framework for reaction optimization.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For the coupling of this compound with various aryl- and heteroarylboronic acids, the selection of a bulky, electron-rich phosphine ligand is crucial for promoting the catalytic cycle.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (1-2 mol%) | SPhos (2-4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | Highly active for a broad range of boronic acids.[1] |
| Pd₂(dba)₃ (1-2 mol%) | XPhos (2-4 mol%) | K₂CO₃ | 1,4-Dioxane | 100 | 80-90 | Effective for sterically hindered substrates. |
| Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ | DME/H₂O | 80 | 70-85 | A classic, readily available catalyst. |
Causality Behind Experimental Choices: The use of biarylphosphine ligands like SPhos and XPhos is predicated on their ability to stabilize the palladium(0) active species and facilitate both the oxidative addition of the aryl bromide and the reductive elimination of the product.[1] The steric bulk of these ligands promotes the formation of a monoligated palladium complex, which is highly reactive. The choice of a phosphate or carbonate base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[2]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals. The choice of ligand is highly dependent on the nature of the amine coupling partner.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ (1-2 mol%) | Xantphos (2-4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-95 | Broadly applicable for primary and secondary amines. |
| Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 85-95 | Effective for hindered amines. |
| [Pd(cinnamyl)Cl]₂ (1 mol%) | tBuXPhos (2 mol%) | NaOtBu | Toluene | 80 | 90-98 | Highly active system for a range of amines.[3] |
Causality Behind Experimental Choices: The Buchwald-Hartwig amination catalytic cycle involves the formation of a palladium-amido complex.[4] Ligands like Xantphos and RuPhos possess wide bite angles and electron-rich properties that facilitate the reductive elimination step, which is often rate-limiting.[3] Strong bases such as cesium carbonate or sodium tert-butoxide are required to deprotonate the amine and form the active nucleophile.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful tool for the installation of terminal alkynes, providing a gateway to further functionalization. This reaction typically employs a dual catalytic system of palladium and copper.
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (2-5 mol%) | CuI (1-2 mol%) | Et₃N | THF | 60 | 75-90 | Classic conditions, effective for many substrates.[5] |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (1 mol%) | DIPA | Toluene | 80 | 80-95 | A more robust catalyst precursor. |
| Pd(OAc)₂ (1 mol%) / XPhos (2 mol%) | - | Cs₂CO₃ | Acetonitrile | 80 | 80-90 | Copper-free conditions to avoid homocoupling. |
Causality Behind Experimental Choices: The Sonogashira reaction proceeds through two interconnected catalytic cycles.[6] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base serves to deprotonate the terminal alkyne and also acts as a ligand for the copper co-catalyst. Copper-free conditions have been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which is a common side reaction.
Heck Reaction: Vinylation of the Thiazole Core
The Heck reaction enables the coupling of the 2-bromothiazole with alkenes to introduce vinyl substituents. The regioselectivity and stereoselectivity of the reaction are key considerations.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2-5 mol%) | P(o-tol)₃ (4-10 mol%) | Et₃N | DMF | 100 | 60-80 | Jeffery conditions, often effective for heteroaryl bromides. |
| Pd₂(dba)₃ (1-2 mol%) | P(t-Bu)₃ (2-4 mol%) | Cy₂NMe | 1,4-Dioxane | 120 | 70-85 | For less activated alkenes.[7] |
| Herrmann's Catalyst | - | NaOAc | NMP | 140 | 75-90 | A highly stable palladacycle precatalyst. |
Causality Behind Experimental Choices: The Heck reaction mechanism involves the migratory insertion of the alkene into a palladium-aryl bond.[7] The choice of base is critical for the final β-hydride elimination step and the regeneration of the palladium(0) catalyst. For electron-rich heteroaryl bromides like this compound, more forcing conditions (higher temperatures and stronger bases) may be necessary to achieve good conversion.
Visualizing the Catalytic Cycle
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions.
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- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 2-Bromo-4-cyclopropylthiazole
This guide provides a comprehensive framework for the validation of in vitro assays, specifically tailored for the characterization of novel compounds synthesized from the 2-Bromo-4-cyclopropylthiazole scaffold. As researchers and drug development professionals, the reliability and reproducibility of our data are paramount. This document is structured to provide not just a set of protocols, but a logical, scientifically-grounded approach to assay validation, ensuring the data generated is robust, defensible, and contributes meaningfully to a drug discovery pipeline.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be at the core of numerous biologically active compounds with a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1][2] The derivatization of this compound offers a promising avenue for the discovery of novel therapeutics, particularly in the realm of protein kinase inhibition, a major focus in oncology research.[3]
The Imperative of Rigorous Assay Validation
Before a compound's biological activity can be meaningfully assessed and compared, the assay itself must be proven fit for purpose. Assay validation is the process of providing objective evidence that a method is reliable for its intended use.[4] For preclinical and clinical research, adherence to established guidelines, such as those from the International Council for Harmonisation (ICH), is critical to ensure data quality and consistency.[5][6] The ICH M10 guideline on bioanalytical method validation, for instance, provides a harmonized framework for these studies.[7][8]
This guide will focus on the validation of a biochemical in vitro kinase assay designed to identify and characterize inhibitors of a hypothetical target, "Kinase X," a protein kinase implicated in a specific cancer signaling pathway.
Experimental Design: A Self-Validating System
Our approach to assay validation is built on the principle of creating a self-validating system. Every step is designed to not only generate data but also to provide internal checks on the quality and reliability of that data.
Diagram: In Vitro Kinase Assay Validation Workflow
Caption: Workflow for in vitro kinase assay validation.
Part 1: Validation of a LanthaScreen™ Eu Kinase Binding Assay for "Kinase X"
For this guide, we will use a LanthaScreen™ Eu Kinase Binding Assay as our model system. This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a fluorescently labeled ATP-competitive inhibitor (tracer) to a kinase. Test compounds that bind to the kinase's ATP pocket will displace the tracer, leading to a decrease in the FRET signal.
Key Validation Parameters & Protocols
The validation process involves a series of experiments to assess different performance characteristics of the assay.[9]
1. Precision: This assesses the reproducibility of the assay.[9]
-
Intra-Assay Precision (Repeatability):
-
Protocol:
-
Prepare a 96-well plate with multiple replicates (n=10) of high, medium, and low concentrations of a known "Kinase X" inhibitor (e.g., Staurosporine) and a no-inhibitor control.
-
Run the LanthaScreen™ assay according to the manufacturer's protocol.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the replicates at each concentration.
-
-
Acceptance Criteria: %CV ≤ 15% for each concentration.
-
-
Inter-Assay Precision (Intermediate Precision):
-
Protocol:
-
Repeat the intra-assay precision experiment on three different days with three different analysts and, if possible, different batches of reagents.
-
Calculate the mean, SD, and %CV for the combined data from all runs.
-
-
Acceptance Criteria: %CV ≤ 20% for each concentration.
-
2. Accuracy: This measures the closeness of the determined value to the true value.[9]
-
Protocol:
-
Prepare samples with known concentrations of a reference standard inhibitor.
-
Analyze these samples using the validated assay.
-
Calculate the percent recovery for each sample: (Measured Concentration / Known Concentration) x 100%.
-
-
Acceptance Criteria: Percent recovery should be within 85-115% of the known value.
3. Selectivity and Specificity: This ensures the assay signal is due to the specific interaction of interest.[10]
-
Protocol:
-
Run the assay in the absence of the kinase to assess background signal.
-
Test a panel of structurally related but inactive compounds to ensure they do not interfere with the assay.
-
For cell-based assays, evaluate the matrix effect from biological components.[10]
-
-
Acceptance Criteria: The signal in the absence of the kinase should be negligible. Inactive compounds should not show significant inhibition.
4. Linearity and Range: This determines the concentration range over which the assay is accurate and precise.[9]
-
Protocol:
-
Prepare a dilution series of the reference inhibitor.
-
Run the assay and plot the response versus the inhibitor concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99. The range is the concentration interval over which the assay is precise, accurate, and linear.
5. Robustness: This assesses the assay's performance when small, deliberate changes are made to the method parameters.[9]
-
Protocol:
-
Slightly vary parameters such as incubation time (±10%), temperature (±2°C), and reagent concentrations (±5%).
-
Analyze the effect of these changes on the assay results.
-
-
Acceptance Criteria: The assay results should not be significantly affected by these minor variations.
6. Stability: This evaluates the stability of the analytes and reagents under different storage conditions.[10]
-
Protocol:
-
Store stock solutions of the test compounds, kinase, and tracer at various temperatures (e.g., -20°C, 4°C, room temperature) for different durations.
-
Test the activity of these stored components in the assay.
-
-
Acceptance Criteria: The activity of the stored components should not significantly deviate from freshly prepared components.
Part 2: Performance Comparison of Novel Thiazole Derivatives
Once the assay is validated, it can be used to screen and characterize the novel compounds synthesized from this compound. For this guide, we will consider a hypothetical set of derivatives (Cpd-1, Cpd-2, Cpd-3) and compare their performance against known, alternative kinase inhibitors.
Data Presentation: Comparative Analysis of Kinase Inhibitors
The inhibitory activity of the compounds is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Compound | Scaffold | Target Kinase | IC50 (nM) | Selectivity Profile | Source |
| Cpd-1 | This compound derivative | Kinase X | 15 | High | This Study |
| Cpd-2 | This compound derivative | Kinase X | 50 | Moderate | This Study |
| Cpd-3 | This compound derivative | Kinase X | >1000 | Low | This Study |
| Staurosporine | Indolocarbazole | Broad-spectrum | 10 | Low | Reference |
| Gefitinib | Anilinoquinazoline | EGFR | 25 | High for EGFR | Reference |
| Imatinib | 2-Phenylaminopyrimidine | Abl, c-Kit, PDGFR | 100 | High for target kinases | Reference |
Note: IC50 values for reference compounds are representative and may vary depending on the specific assay conditions.
Interpreting the Data
The data in the table allows for a clear comparison of the novel compounds with established kinase inhibitors. Cpd-1, with an IC50 of 15 nM, demonstrates potent inhibition of Kinase X. Its high selectivity (hypothetically determined through a broader kinase panel screening) makes it a promising lead candidate. Cpd-2 shows moderate potency, while Cpd-3 is largely inactive. This data is crucial for guiding the next steps in the drug discovery process, such as structure-activity relationship (SAR) studies.
From Biochemical to Cellular Assays: The Next Frontier
While biochemical assays are excellent for initial screening and determining direct target engagement, it is crucial to transition to cell-based assays to assess a compound's activity in a more physiologically relevant context.[11] A significant challenge in kinase inhibitor development is the frequent discrepancy between biochemical potency and cellular efficacy.[11]
Diagram: Kinase Signaling Pathway and Points of Inhibition
Caption: Inhibition of a kinase signaling pathway.
Cell-based assays, such as cellular phosphorylation assays or cell proliferation assays (e.g., BaF3 cell proliferation assay), can provide valuable insights into a compound's membrane permeability, off-target effects, and overall functional impact.[11] The validation principles outlined in this guide are equally applicable to these more complex assay formats, with additional considerations for cell health and viability.
Conclusion
The validation of in vitro assays is a cornerstone of rigorous drug discovery. By following a systematic and scientifically sound approach, researchers can ensure the data generated for novel compounds, such as those derived from this compound, is reliable and can be confidently used to make critical decisions in the progression of a therapeutic program. The principles of precision, accuracy, selectivity, and robustness are not merely regulatory hurdles but are essential for the integrity of our scientific endeavors.
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ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency. [Link]
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Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. BioAgilytix. [Link]
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Bioanalytical Method Validation and Study Sample Analysis M10. ICH. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
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Recent progress in assays for GPCR drug discovery. Physiological Reviews. [Link]
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High throughput screening technologies for ion channels. PMC. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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Assay Validation: Steps for Reliable Research. KCAS Bio. [Link]
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A Practical Guide to Immunoassay Method Validation. PMC. [Link]
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Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed. [Link]
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Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. [Link]
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A Comparative Benchmarking Guide: 2-Bromo-4-cyclopropylthiazole vs. Key Heterocyclic Building Blocks for Drug Discovery
Abstract
Heterocyclic scaffolds are foundational to modern medicinal chemistry, with over 75% of small-molecule drugs containing at least one heterocyclic ring.[] The selection of appropriate heterocyclic building blocks is therefore a critical decision in the drug discovery process, directly influencing a candidate's synthetic accessibility, physicochemical properties, and metabolic fate. This guide presents an in-depth comparative analysis of 2-Bromo-4-cyclopropylthiazole, a building block featuring a three-dimensional cyclopropyl moiety, against its more conventional 4-methyl and 4-phenyl analogues. We provide a head-to-head benchmark of these compounds in a standardized Suzuki-Miyaura cross-coupling reaction to assess synthetic utility. Furthermore, we evaluate the metabolic stability of their coupled products using an in vitro human liver microsomal assay to quantify the impact of the C4-substituent on metabolic clearance. This guide provides researchers, scientists, and drug development professionals with objective, data-driven insights and actionable protocols to inform the rational selection of thiazole-based building blocks in their discovery programs.
Introduction: The Strategic Value of Heterocyclic Building Blocks
Heterocyclic compounds represent the largest and most diverse family of organic molecules, forming the core of countless natural products and synthetic pharmaceuticals.[2][3] In drug discovery, they are not merely passive scaffolds but active contributors to a molecule's biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[4] Building blocks, such as functionalized thiazoles, provide chemists with reactive handles to rapidly assemble libraries of analogues for structure-activity relationship (SAR) studies.[5]
In recent years, there has been a significant shift towards incorporating fragments with greater sp³ character to escape "flatland" and improve physicochemical properties. The cyclopropyl group has emerged as a particularly valuable motif in this regard.[6][7] Its unique structural and electronic properties offer a powerful tool for addressing common challenges in drug development.[8][9][10]
Profile: this compound - The "3D Advantage"
This compound is a bifunctional building block combining a versatile C2-bromine handle, ideal for cross-coupling reactions, with a C4-cyclopropyl substituent. The thiazole ring itself is a privileged structure, present in numerous approved drugs.[11] The true value of this building block, however, lies in the distinct advantages conferred by the cyclopropyl group.
-
Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in standard aliphatic chains.[7][9] This higher bond dissociation energy makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which is often a primary clearance pathway for drug candidates.[6][12] This can lead to a longer in vivo half-life and improved pharmacokinetic profile.[6]
-
Conformational Rigidity and Potency: The rigid structure of the cyclopropyl group can lock the conformation of a molecule's side chain.[6] This pre-organization for binding to a biological target can reduce the entropic penalty upon binding, leading to significant gains in potency and selectivity.[9][10]
-
Modulation of Physicochemical Properties: The unique electronics of the cyclopropyl ring, which exhibits partial π-character, can influence the pKa of adjacent functional groups and improve properties such as solubility and membrane permeability.[8][9]
The Comparators: Establishing a Baseline
To objectively benchmark the performance of this compound, we have selected two structurally related 2-bromothiazoles. These comparators were chosen to systematically dissect the influence of the C4-substituent.
-
Comparator A: 2-Bromo-4-methylthiazole: This building block replaces the cyclopropyl group with a simple methyl group. It serves as a baseline to evaluate the direct impact of the strained three-membered ring versus a small, freely rotating alkyl group on reactivity and metabolic stability.
-
Comparator B: 2-Bromo-4-phenylthiazole: This analogue introduces a flat, aromatic phenyl ring at the C4 position.[13] It provides a contrast between the 3D, sp³-rich cyclopropyl group and a 2D, sp²-rich substituent, highlighting differences in steric hindrance, electronics, and the resulting molecular shape.
Head-to-Head Benchmarking: Experimental Design and Data
To provide a robust comparison, we designed a two-stage experimental workflow. First, we assess the synthetic utility of each building block in a standardized palladium-catalyzed cross-coupling reaction. Second, we evaluate a key pharmacologically-relevant property—metabolic stability—of the resulting products.
Overall Experimental Workflow
The following diagram outlines the logical flow of the benchmarking process, from starting materials to final comparative analysis.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Bromo-4-cyclopropylthiazole
For researchers, scientists, and drug development professionals, the rigorous and accurate analysis of pharmaceutical intermediates is a cornerstone of robust drug development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analytical characterization of 2-Bromo-4-cyclopropylthiazole, a key building block in modern medicinal chemistry. Beyond a simple presentation of methods, we will delve into the principles of cross-validation, ensuring data integrity and interchangeability between these orthogonal analytical techniques.
The Critical Role of Analytical Method Validation
In the pharmaceutical industry, analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[1] This process is not merely a regulatory hurdle but a fundamental aspect of quality assurance, ensuring that the data generated is reliable, reproducible, and accurate. For a pivotal intermediate like this compound, validated analytical methods are crucial for monitoring reaction kinetics, assessing purity, and ensuring batch-to-batch consistency.
The International Council for Harmonisation (ICH) provides a comprehensive framework for analytical method validation, with the recently updated Q2(R2) guideline emphasizing a lifecycle approach to analytical procedures.[2] This guide will adhere to these principles, focusing on the practical application of these guidelines in a cross-validation context.
Experimental Design: A Head-to-Head Comparison of HPLC and GC-MS
The choice between HPLC and GC-MS is often dictated by the physicochemical properties of the analyte.[3] this compound, with a predicted boiling point of approximately 255°C and moderate polarity, is amenable to both techniques, making it an excellent candidate for a cross-validation study.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile.[5] For this compound, a reversed-phase HPLC method is the logical starting point.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6] Its high separation efficiency and the specificity of mass spectrometric detection make it an excellent confirmatory technique.[3]
Cross-Validation Workflow
Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and provide equivalent results.[7] This is critical when methods are transferred between laboratories or when different techniques are used to analyze the same sample.
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A Researcher's Guide to the Regioselective Functionalization of 2-Bromo-4-cyclopropylthiazole
For the synthetic chemist engaged in the intricate dance of molecular design, particularly within the realms of pharmaceutical and materials science, the thiazole scaffold is a familiar and valued partner. Its unique electronic properties and prevalence in bioactive molecules make it a cornerstone of modern drug discovery. However, the selective functionalization of polysubstituted thiazoles presents a formidable challenge, where a deep understanding of regioselectivity is not merely academic but a crucial determinant of synthetic success. This guide provides an in-depth analysis of the regiochemical outcomes of common transformations involving 2-bromo-4-cyclopropylthiazole, a versatile building block. By leveraging established mechanistic principles and drawing comparisons from closely related systems, we aim to equip researchers with the predictive power to navigate the subtleties of its reactivity.
The Duality of Reactive Sites in this compound
The core of our discussion revolves around the two primary sites of reactivity on the this compound ring: the C2-bromo bond and the C5-proton. The electronic nature of the thiazole ring, with the electron-withdrawing nitrogen and sulfur atoms, renders the C2 and C5 positions susceptible to distinct, yet sometimes competing, reaction pathways. The C2 position is notably more electron-deficient, making the C2-Br bond a prime site for palladium-catalyzed cross-coupling reactions. Conversely, the C5 proton is the most acidic proton on the thiazole ring, making it the logical site for deprotonation by a strong base.
This guide will dissect the regioselectivity of two major classes of reactions: palladium-catalyzed cross-coupling reactions and base-mediated lithiation. We will explore how the choice of reagents and reaction conditions can be judiciously employed to selectively functionalize either the C2 or C5 position.
Palladium-Catalyzed Cross-Coupling Reactions: The Preeminence of the C2 Position
In the landscape of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations, the inherent electronic properties of the 2-bromothiazole moiety overwhelmingly favor reaction at the C2 position. The greater electrophilicity of the C2 carbon, as compared to the C4 carbon, facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, which is often the rate-determining step of the catalytic cycle.
While direct experimental data on this compound is not extensively reported, a wealth of information from analogous systems, such as 2,4-dibromothiazole, provides a robust predictive framework. In studies involving 2,4-dibromothiazole, palladium-catalyzed cross-coupling reactions have been shown to proceed with high regioselectivity at the C2 position.[1][2] This preference is attributed to the more electron-deficient nature of the C2 position, which makes the C2-Br bond more susceptible to oxidative addition by the palladium catalyst.
Comparative Overview of Predicted Regioselectivity in Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Illustrative) | Predicted Major Product | Predicted Regioselectivity (C2:C5) |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-4-cyclopropylthiazole | >95:5 |
| Stille Coupling | Organostannane | Pd(PPh₃)₄, LiCl | 2-Substituted-4-cyclopropylthiazole | >95:5 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-Amino-4-cyclopropylthiazole | >90:10 |
Note: The predicted regioselectivity is based on analogous systems and established mechanistic principles. Actual results may vary.
Visualizing the Catalytic Cycle: The Case of Suzuki Coupling
Caption: Predicted catalytic cycle for the Suzuki coupling of this compound.
Experimental Protocol: Regioselective Suzuki Coupling at C2
This protocol is adapted from established procedures for the Suzuki coupling of 2-bromothiazoles.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
2 M Sodium carbonate solution
-
Toluene/Ethanol (3:1)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound and the arylboronic acid.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Purge the flask with nitrogen or argon for 10-15 minutes.
-
Add the toluene/ethanol solvent mixture, followed by the sodium carbonate solution via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices: The choice of a phosphine ligand like triphenylphosphine is crucial for stabilizing the palladium catalyst. The biphasic solvent system of toluene and aqueous sodium carbonate is effective for dissolving both the organic substrate and the inorganic base. The base is essential for the transmetalation step.
Lithiation: A Tale of Two Bases
In stark contrast to palladium-catalyzed reactions, the functionalization of this compound via lithiation is dictated by the choice of the organolithium base, leading to distinct regiochemical outcomes. This divergence in reactivity stems from the ability of certain strong bases to deprotonate the C5 position, while others can also induce a halogen-metal exchange at the C2 position.
A key study on the lithiation of the structurally similar 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole provides invaluable insight.[3][4][5] The authors demonstrated that the use of lithium diisopropylamide (LDA), a non-nucleophilic strong base, results in selective deprotonation at the C5 position. Conversely, employing the more nucleophilic and stronger base, tert-butyllithium (t-BuLi), leads to a double lithiation event, with halogen-metal exchange occurring at C2 and deprotonation at C5.
Comparative Guide to Lithiation Regioselectivity
| Base | Predicted Reaction Pathway | Predicted Major Product (after electrophilic quench with E+) |
| LDA | C5 Deprotonation | 2-Bromo-4-cyclopropyl-5-E-thiazole |
| t-BuLi | C2 Br/Li Exchange & C5 Deprotonation | 2-E-4-cyclopropyl-5-E-thiazole |
Visualizing the Divergent Lithiation Pathways
Caption: Decision tree for the regioselective lithiation of this compound.
Experimental Protocol: Regioselective C5 Lithiation and Trapping
This protocol is based on the selective C5 lithiation of a similar thiazole derivative.[3][4]
Materials:
-
This compound (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, 1.2 eq)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add a solution of this compound in anhydrous THF dropwise to the cooled solvent.
-
Slowly add the LDA solution to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add the electrophile dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices: The use of a non-nucleophilic base like LDA is critical to avoid the competing halogen-metal exchange at the C2 position. The low temperature (-78 °C) is essential to maintain the stability of the lithiated intermediate and prevent side reactions. Anhydrous conditions are paramount as organolithium reagents are highly reactive towards water.
Conclusion
The regioselective functionalization of this compound is a nuanced yet predictable endeavor. For researchers aiming to introduce substituents at the C2 position, palladium-catalyzed cross-coupling reactions offer a reliable and high-yielding strategy. In contrast, for derivatization at the C5 position, a carefully controlled lithiation with a non-nucleophilic base like LDA is the method of choice. A thorough understanding of the underlying mechanistic principles empowers the synthetic chemist to strategically select the appropriate reaction conditions to achieve the desired regiochemical outcome, thereby accelerating the discovery and development of novel molecules.
References
-
Sinenko, V., Slivchuk, S. R., & Brovarets, V. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7(4), 135-142. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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Sinenko, V., Slivchuk, S. R., & Brovarets, V. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. [Link]
-
Ganton, M. D., & Kerr, M. A. (2005). Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling. Organic Letters, 7(21), 4777-4779. [Link]
-
Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. Chemistry – A European Journal, 25(6), 1381-1385. [Link]
-
Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5789-5795. [Link]
-
Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. Accounts of Chemical Research, 51(5), 1294-1303. [Link]
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Sinenko, V., Slivchuk, S. R., & Brovarets, V. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Semantic Scholar. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Bunev, A. S., Rudakova, Y. I., Statsyuk, V. E., Ostapenko, G. I., & Khrustalev, V. N. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 2), o133. [Link]
-
A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Synlett, 2008(12), 1885-1887. [Link]
-
Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789-5795. [Link]
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- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | Semantic Scholar [semanticscholar.org]
The Structure-Activity Relationship of 2-Bromo-4-cyclopropylthiazole Derivatives: A Comparative Guide for Drug Discovery Professionals
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide delves into the prospective Structure-Activity Relationship (SAR) of a specific, yet underexplored subclass: 2-bromo-4-cyclopropylthiazole derivatives. While a dedicated, systematic SAR study on this precise scaffold is not extensively documented in publicly available literature, by synthesizing data from structurally analogous compounds, we can illuminate the key determinants of biological activity and provide a framework for future drug design and development.[1] This guide will also present a comparative analysis with established thiazole-based drugs and provide detailed experimental methodologies to facilitate further investigation.
The Predicted Structure-Activity Relationship (SAR) of this compound Derivatives
The biological activity of thiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring.[2] For the this compound scaffold, we can predict the impact of modifications at key positions based on established SAR principles for related 2-halo and 4-substituted thiazoles.
Key Positions for Modification and Predicted Impact:
-
The 2-Bromo Position: The bromine atom at the C2 position is a crucial feature. Its electron-withdrawing nature influences the overall electron density of the thiazole ring.[3] This position is a primary site for modification.
-
Replacement of Bromine: Substituting the bromine with other halogens (e.g., chlorine) or with bioisosteric groups could modulate the compound's reactivity and interaction with biological targets. The structure-based activity analysis of some thiazole derivatives indicated that an electron-withdrawing group like bromine at the para-position of a phenyl ring was essential for antimicrobial activity.[3]
-
Introduction of Amino or Substituted Amino Groups: The 2-amino-thiazole scaffold is a privileged structure in many bioactive compounds.[1] Replacing the bromine with an amino group opens avenues for a wide range of substitutions. Acylation or further substitution on this amino group can significantly impact potency and selectivity.[1]
-
-
The 4-Cyclopropyl Group: The cyclopropyl moiety at the C4 position is expected to contribute to the lipophilicity and steric profile of the molecule.
-
Alkyl and Aryl Substitutions: SAR studies on other 4-substituted thiazoles have shown that varying the substituent at this position can drastically alter biological activity. For instance, in a series of 4-phenylthiazoles, substitutions on the phenyl ring influenced their inhibitory activities.[4] Replacing the cyclopropyl group with other alkyl, cycloalkyl, or aryl groups would be a key area for SAR exploration.
-
-
The C5 Position: While the core structure is unsubstituted at C5, this position represents a critical vector for chemical modification.
-
Introduction of Functional Groups: Introducing small, electron-withdrawing or electron-donating groups at the C5 position can fine-tune the electronic properties of the thiazole ring and provide additional points of interaction with target proteins.
-
The following diagram illustrates the proposed SAR exploration for the this compound scaffold.
Caption: Predicted SAR workflow for this compound derivatives.
Comparative Analysis with Alternative Thiazole-Based Scaffolds
To understand the potential of this compound derivatives, it is essential to compare them with existing, well-characterized thiazole-containing drugs and bioactive molecules. This comparative analysis provides a benchmark for desired activity and selectivity.
| Compound/Class | Core Structure | Mechanism of Action / Biological Activity | Key SAR Features | Reference(s) |
| Dasatinib | 2-aminothiazole derivative | Potent multi-targeted kinase inhibitor (BCR-ABL and Src family kinases). | The 2-aminothiazole core is crucial for binding to the kinase hinge region. The side chain at the C4 position occupies the hydrophobic pocket. | [3] |
| Dabrafenib | Thiazole derivative | Inhibitor of BRAF V600E kinase. | The thiazole ring is a key component of the hinge-binding moiety. | [3] |
| Sulfathiazole | 2-aminothiazole derivative | Antibacterial agent; inhibits dihydropteroate synthase. | The sulfonamide group is essential for its antibacterial activity. The 2-aminothiazole serves as a scaffold. | [5] |
| 4-Phenylthiazole Derivatives | 4-phenylthiazole | Dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). | Substitutions on the 4-phenyl ring significantly impact potency and selectivity.[4] | [4] |
This comparison highlights the versatility of the thiazole scaffold and underscores the importance of the substitution pattern in determining the specific biological activity. The this compound scaffold offers a unique combination of a reactive handle at C2 and a lipophilic, conformationally restricted group at C4, which could lead to novel interactions with biological targets.
Experimental Protocols for Biological Evaluation
To systematically evaluate the biological potential of novel this compound derivatives, a series of well-defined in vitro assays are required. The following protocols are adapted from established methodologies for testing thiazole-based compounds.
General Synthesis of this compound Derivatives
A plausible synthetic route to the core scaffold and its derivatives is outlined below. This provides a framework for generating a library of compounds for SAR studies.
Caption: Proposed synthetic workflow for this compound derivatives.
Step-by-Step Protocol:
-
Synthesis of α-haloketone: Bromination of cyclopropyl methyl ketone will yield the corresponding α-bromoketone.
-
Hantzsch Thiazole Synthesis: The resulting α-bromoketone is reacted with thiourea to form the 2-amino-4-cyclopropylthiazole intermediate.
-
Sandmeyer-type Reaction: The 2-amino group can be converted to a bromo group via a Sandmeyer-type reaction to yield the this compound core.
-
Diversification: The 2-bromo position can be further modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a diverse range of substituents.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare stock solutions of the test compounds and standard antibiotics in DMSO.
-
Perform serial two-fold dilutions of the compounds in the appropriate growth medium in 96-well plates.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Kinase Inhibition Assay
Objective: To evaluate the inhibitory activity of the synthesized compounds against a specific protein kinase (e.g., a tyrosine kinase or a serine/threonine kinase).
Materials:
-
Synthesized this compound derivatives
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
A known kinase inhibitor as a positive control
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Add the kinase and the test compounds to the wells of a 384-well plate and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the reaction mixture at room temperature for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent measures the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity).
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel bioactive molecules. Based on the established SAR of related thiazole derivatives, strategic modifications at the C2, C4, and C5 positions are likely to yield compounds with significant and potentially novel biological activities. The comparative analysis with clinically relevant thiazole-based drugs provides a valuable context for setting activity and selectivity goals.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. The detailed experimental protocols provided in this guide offer a robust starting point for these investigations. Through a comprehensive SAR study, it will be possible to unlock the full therapeutic potential of this intriguing chemical scaffold.
References
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central (PMC).
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central (PMC).
- Clinically used agents with thiazole moieties. (n.d.).
- A review on thiazole based compounds and its pharmacological activities. (2024, October 23).
- Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. (n.d.).
- Synthesis and DNA binding of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety. (2020, July 17). PubMed.
- Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. (n.d.). BenchChem.
- (PDF) Thiazole derivatives: prospectives and biological applications. (2024, April 24).
- Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2025, February 17). PubMed Central (PMC).
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4).
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
- Pharmacological Significance of Synthetic Bioactive Thiazole Deriv
- Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. (n.d.).
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). eScholarship.org.
- Synthesis And Medicinal Attributes Of Thiazole Deriv
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI.
- Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (n.d.). PubMed Central (PMC).
- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). PubMed.
- 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186. (n.d.). PubChem.
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022, April 18). MDPI.
- Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (n.d.). PubMed Central (PMC).
- (PDF) Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. (n.d.).
- Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. (n.d.).
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIV
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Semantic Scholar.
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The Synthetic Advantage: Unlocking Regioselectivity and Novel Chemical Space with 2-Bromo-4-cyclopropylthiazole
A Senior Application Scientist's Guide to Strategic Synthesis
In the landscape of modern medicinal chemistry, the thiazole ring stands as a cornerstone scaffold, integral to a multitude of therapeutic agents.[1][2] Its unique electronic properties and versatile functionalization handles have cemented its role in drug discovery.[3][4] Paired with the cyclopropyl group—a small, strained ring system known to enhance metabolic stability, potency, and cell permeability—the resulting cyclopropylthiazole motif presents a compelling starting point for the synthesis of novel bioactive molecules.[4][5]
This guide provides an in-depth comparison of 2-Bromo-4-cyclopropylthiazole with its other positional isomers, offering a rationale for its synthetic advantages. We will explore how the specific arrangement of the bromo and cyclopropyl substituents dictates reactivity in key synthetic transformations, ultimately enabling more controlled and efficient access to diverse chemical matter.
The Decisive Influence of Substituent Positioning on Reactivity
The synthetic utility of a brominated heterocyclic building block is largely defined by the C-Br bond's susceptibility to cleavage in cross-coupling reactions and the regioselectivity of metal-halogen exchange or deprotonation. In the thiazole ring, the electronic environment is not uniform; the C2 position is the most electron-deficient, a consequence of the inductive effects of both the adjacent sulfur and nitrogen atoms.[6][7] This inherent electronic bias is the primary determinant of the differential reactivity among bromocyclopropylthiazole isomers.
Palladium-Catalyzed Cross-Coupling: A Tale of Two Positions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Sonogashira reactions, are fundamental tools for C-C bond formation. The rate-determining step in these transformations is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The more electron-poor the carbon center, the more facile this oxidative addition.
Consequently, 2-bromothiazoles are generally more reactive in these couplings than their 4-bromo or 5-bromo counterparts. When comparing This compound with a hypothetical 4-Bromo-2-cyclopropylthiazole , the former is predicted to exhibit significantly higher reactivity in palladium-catalyzed cross-coupling reactions. This allows for milder reaction conditions, shorter reaction times, and often, higher yields.
Table 1: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Isomer | Relative Reactivity | Rationale |
| This compound | High | Bromine at the electron-deficient C2 position facilitates oxidative addition of the Pd(0) catalyst. |
| 4-Bromo-2-cyclopropylthiazole | Moderate | Bromine at the more electron-rich C4 position requires more forcing reaction conditions for oxidative addition. |
| 5-Bromo-2-cyclopropylthiazole | Low | Bromine at the most electron-rich C5 position is the least reactive towards oxidative addition. |
This predictive table is based on established principles of thiazole reactivity. Specific experimental results may vary depending on the reaction conditions and coupling partners.
Navigating Functionalization: Lithiation and Electrophilic Quench
Beyond cross-coupling, the selective introduction of functional groups via lithiation followed by quenching with an electrophile is a powerful synthetic strategy. Here again, the isomeric position of the bromine atom dictates the outcome.
For This compound , two primary pathways for lithiation exist:
-
Halogen-Metal Exchange: Treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures will preferentially induce a bromine-lithium exchange at the C2 position. The resulting 2-lithio-4-cyclopropylthiazole can then be trapped with a variety of electrophiles.
-
Deprotonation: In the presence of a non-nucleophilic base like lithium diisopropylamide (LDA), the most acidic proton on the thiazole ring is removed. For a 2-bromo-4-substituted thiazole, this is the C5 proton.[8][9] This provides a regioselective route to 5-functionalized derivatives, leaving the C2-bromo bond intact for subsequent cross-coupling reactions.
This dual reactivity offers a significant advantage, allowing for the sequential and controlled introduction of substituents at two different positions on the thiazole ring. In contrast, for an isomer like 4-Bromo-2-cyclopropylthiazole , lithiation would likely result in a mixture of products due to competing halogen-metal exchange at C4 and deprotonation at the highly acidic C5 position.
Experimental Protocols: Harnessing the Power of this compound
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations that highlight the advantages of using this compound.
Sonogashira Coupling of this compound
This protocol describes the palladium- and copper-catalyzed coupling of a terminal alkyne with this compound.[1][10][11]
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-cyclopropylthiazole
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Bromo-4-cyclopropylthiazole. As a halogenated heterocyclic compound, this chemical requires specific handling procedures to mitigate risks to personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the causality behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory.
Hazard Identification and Immediate Safety Protocols
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is an irritant and requires careful management to avoid exposure.
Table 1: Physicochemical Properties and Hazard Summary
| Property | Value | Source |
| CAS Number | 1095010-50-6 | [1] |
| Molecular Formula | C₆H₆BrNS | [1][2] |
| Molecular Weight | 204.09 g/mol | [1][2] |
| Appearance | Not specified (likely solid or liquid) | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Signal Word | Warning | [1] |
Required Personal Protective Equipment (PPE)
Due to the identified hazards, the following minimum PPE must be worn when handling this compound, including during disposal preparation:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[4]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[5][6]
Emergency Exposure Procedures
In the event of accidental exposure, immediate action is critical:
-
If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[1][7]
-
If on Skin: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, get medical help.[1][8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][7]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[8][9]
The Regulatory Framework: Why We Handle It This Way
Proper disposal is not just a best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent guidelines for managing chemical waste.[10][11][12]
-
Classification as a Halogenated Organic Waste: this compound contains a carbon-bromine bond, classifying it as a halogenated organic compound.[13][14][15] Under the Resource Conservation and Recovery Act (RCRA), these wastes are often subject to specific treatment standards and land disposal restrictions, making proper segregation essential.[11] Mixing halogenated waste with non-halogenated waste can significantly increase disposal costs and regulatory complexity.
-
The "Cradle-to-Grave" Principle: The generating laboratory is legally responsible for the hazardous waste from the moment it is created until its final, safe disposal.[16] This underscores the importance of using a licensed hazardous waste disposal service.
Standard Operating Procedure (SOP) for Disposal
This protocol ensures that this compound waste is handled safely and in compliance with federal and local regulations.
Step 1: Waste Segregation
Causality: Segregation is the most critical step in a compliant waste management program.[10][17] It prevents dangerous chemical reactions and ensures that waste is routed to the correct treatment facility.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Do Not: Mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[10]
Step 2: Container Selection and Labeling
Causality: The container must be compatible with the chemical to prevent leaks, and proper labeling is required by OSHA and the EPA to ensure safe handling and proper disposal.[10][16]
-
Action:
-
Select a container made of a material compatible with this compound (e.g., glass or high-density polyethylene).
-
Ensure the container has a secure, leak-proof screw cap.[17]
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "this compound," and list any other chemical constituents in the waste stream.
-
Indicate the relevant hazards by checking the appropriate boxes (e.g., Irritant).
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Causality: Regulations allow for the temporary collection of hazardous waste at or near the point of generation in what is known as an SAA.[16] This area must be managed to prevent spills and ensure safety.
-
Action:
Step 4: Arranging for Final Disposal
Causality: As a halogenated organic compound, this waste is not suitable for drain disposal or evaporation.[4] The required method of disposal is typically high-temperature incineration at a licensed facility, which can safely break down the molecule and scrub acidic byproducts like hydrogen bromide from the exhaust gas.[4][10][19]
-
Action:
-
Once the container is full or you have no further need to accumulate this waste, contact your institution's Environmental Health and Safety (EHS) department.
-
Follow their specific procedures to request a waste pickup.
-
Do not attempt to dispose of this chemical through a third-party vendor without EHS approval.
-
Decontamination and Empty Container Management
Causality: A container that once held a hazardous chemical is considered hazardous waste until it is properly decontaminated.[4][17] Improper disposal of "empty" containers can lead to environmental contamination and regulatory fines.
-
Action for Reusable Containers: Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The first two rinsates must be collected and disposed of as hazardous waste in your halogenated waste stream. The third rinsate may also need to be collected, depending on institutional policy.
-
Action for Disposable Containers: After triple rinsing as described above, the container can often be disposed of in the regular laboratory glass or plastic waste stream. Deface or remove the original label to prevent confusion.[17] Consult your EHS office for specific institutional guidelines.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
Conclusion
The proper disposal of this compound is a multi-step process governed by principles of safety and environmental law. By understanding the hazards, adhering to strict segregation and labeling protocols, and partnering with your institution's EHS department, you ensure that your research advances science without compromising safety or regulatory compliance.
References
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Properly Managing Chemical Waste in Laboratories. Ace Waste.
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
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Best Practices for Laboratory Waste Management. ACTenviro.
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OSHA Compliance For Laboratories. US Bio-Clean.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
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Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf.
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Buy this compound Industrial Grade. CHEMLYTE SOLUTIONS CO.,LTD.
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Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.
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Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-4-CYANOTHIAZOLE. ChemicalBook.
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Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services.
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Thiazole Safety Data Sheet. Santa Cruz Biotechnology.
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SAFETY DATA SHEET - 2-Bromo-2-nitro-1,3-propanediol. Fisher Scientific.
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
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SAFETY DATA SHEET - 2-Bromo-4-fluorophenol. Fisher Scientific.
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SAFETY DATA SHEET - 2-Bromo-4-nitroanisole. Fisher Scientific.
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
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SAFETY DATA SHEET - 2-Bromo-4-(2-thienyl)thiazole. Fisher Scientific.
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4-Bromo-2-cyclopropylthiazole. ChemScene.
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SAFETY DATA SHEET - 2-Bromothiazole-4-carboxaldehyde. Fisher Scientific.
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A Senior Application Scientist's Guide to Safely Handling 2-Bromo-4-cyclopropylthiazole
As researchers and scientists in the fast-paced world of drug development, our focus is often on the groundbreaking potential of novel molecules. However, the foundation of innovation is a steadfast commitment to safety. This guide provides essential, field-tested safety and logistical information for handling 2-Bromo-4-cyclopropylthiazole, ensuring that your work is not only productive but also conducted with the highest degree of personal and environmental protection.
Immediate Hazard Assessment of this compound
This compound is a halogenated thiazole derivative. While specific toxicity data for this compound is not extensively published, the available safety data sheets (SDS) for it and structurally similar compounds indicate that it should be handled with care. The primary hazards are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
Understanding these hazards is the first step in implementing a robust safety protocol. The causality is clear: the chemical nature of brominated heterocyclic compounds often leads to reactivity with biological tissues, necessitating a comprehensive protective barrier.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure being performed. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields | Nitrile or neoprene gloves | Flame-retardant lab coat | Not generally required if handled in a certified chemical fume hood |
| Running reactions and workups | Chemical splash goggles | Nitrile or neoprene gloves | Flame-retardant lab coat | Not generally required if handled in a certified chemical fume hood |
| Large-scale operations (>10g) | Face shield over chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a flame-retardant lab coat | Recommended to use a NIOSH-approved respirator if not in a fume hood |
| Spill cleanup | Face shield over chemical splash goggles | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or suit | NIOSH-approved respirator with an organic vapor cartridge |
Expert Insights on PPE Selection:
-
Gloves: While nitrile gloves are a common laboratory staple, for prolonged contact or when handling larger quantities of this compound, consider neoprene gloves for their enhanced chemical resistance. Always inspect gloves for any signs of degradation or perforation before use.[2][3] Double-gloving is a prudent practice, especially during transfers and workups, to provide an additional layer of protection against accidental exposure.[4]
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[3] However, when there is a risk of splashing, chemical splash goggles are essential.[3][5] For larger-scale work, a face shield worn over goggles provides the most comprehensive protection for the entire face.[5]
-
Lab Coats: A flame-retardant lab coat should be standard practice. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[6]
-
Respiratory Protection: All work with this compound should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2] If a fume hood is not available or for emergency situations like a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
A proactive approach to safety involves having clear, step-by-step plans for both routine handling and potential emergencies.
Routine Handling Protocol:
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing and Transfer:
-
Perform all weighing and transfers of this compound within a chemical fume hood.
-
Use a disposable weighing boat to prevent contamination of balances.
-
When transferring the solid, use a spatula and avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Reaction and Workup:
-
Conduct all reactions in a well-ventilated fume hood.
-
Ensure that all glassware is properly secured.
-
When performing extractions or washes, vent the separatory funnel frequently to release any pressure buildup.
-
-
Post-Procedure:
-
Clean all glassware thoroughly after use.
-
Wipe down the work area in the fume hood with an appropriate solvent.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye protection.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Spill Management Plan:
In the event of a spill, remaining calm and following a pre-determined plan is crucial.
-
Evacuate and Alert:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the lab and call for emergency assistance.
-
-
Assess and Secure:
-
If the spill is small and you are trained to handle it, don the appropriate PPE for spill cleanup (see table above).
-
If the material is a solid, gently cover it with an absorbent material to prevent it from becoming airborne.
-
If it is a liquid, contain the spill by surrounding it with an inert absorbent material like vermiculite or sand.
-
-
Cleanup:
-
Carefully scoop the absorbent material and the spilled substance into a clearly labeled waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Dispose:
Waste Disposal Plan:
Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled, sealed, and puncture-resistant container | Dispose of as hazardous chemical waste. |
| Solutions containing this compound | Labeled, sealed, and chemically compatible container | Dispose of as hazardous chemical waste. Do not pour down the drain. |
| Contaminated labware (e.g., weighing boats, pipette tips) | Labeled, sealed plastic bag or container | Dispose of as solid hazardous waste. |
| Contaminated PPE (e.g., gloves, absorbent pads) | Labeled, sealed plastic bag | Dispose of as solid hazardous waste. |
All waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company.[1][2][8]
In Case of Exposure: Immediate First Aid
Should an accidental exposure occur, immediate and appropriate first aid is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove any contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][8] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[2] Rinse the mouth with water.[8] Seek immediate medical attention.
By adhering to these safety protocols, you can confidently and safely unlock the scientific potential of this compound. Remember, a culture of safety is the bedrock of innovative research.
References
-
CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]
-
University of California, Riverside. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Storemasta. (n.d.). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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The University of Oklahoma Health Sciences Center. (n.d.). Personal Protective Equipment - EHSO Manual 2023-2024. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
